N-methoxy-N-methylthiophene-2-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-methoxy-N-methylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-8(10-2)7(9)6-4-3-5-11-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMGILGPRYQSOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CS1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394251 | |
| Record name | N-methoxy-N-methylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229970-94-9 | |
| Record name | N-methoxy-N-methylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methoxy-N-methyl-2-thiophenecarboxamide | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-methoxy-N-methylthiophene-2-carboxamide
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of N-methoxy-N-methylthiophene-2-carboxamide, a compound of interest for researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound, also known as a Weinreb amide derivative of thiophene-2-carboxylic acid, possesses the following fundamental chemical properties.
Table 1: General Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 2-[Methoxy(methyl)carbamoyl]thiophene | [1] |
| CAS Number | 229970-94-9 | [1] |
| Molecular Formula | C₇H₉NO₂S | [2] |
| Molecular Weight | 171.22 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Purity | ≥95% | [1] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Boiling Point | 300°C at 760 mmHg (Predicted) | N/A |
| Density | 1.218 g/cm³ (Predicted) | N/A |
| Refractive Index | 1.549 (Predicted) | N/A |
| Stability | Stable under recommended storage conditions | N/A |
Synthesis and Experimental Protocols
This compound is a Weinreb amide, a class of compounds widely used in organic synthesis for the preparation of ketones and aldehydes.[3][4] The synthesis of this compound typically involves the coupling of thiophene-2-carboxylic acid or its activated derivative with N,O-dimethylhydroxylamine. Several methods are available for the formation of Weinreb amides from carboxylic acids.[5][6][7]
General Synthesis Protocol via Acid Chloride
A common and effective method for the synthesis of this compound proceeds through the corresponding acid chloride.
Experimental Protocol:
-
Activation of Thiophene-2-carboxylic Acid: Thiophene-2-carboxylic acid is converted to thiophene-2-carbonyl chloride. This can be achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically performed at room temperature or with gentle heating.
-
Amide Coupling: The resulting thiophene-2-carbonyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as triethylamine or pyridine, in an inert solvent like DCM at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature. The base is necessary to neutralize the hydrochloric acid generated during the reaction.
-
Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with water and brine to remove any water-soluble byproducts and unreacted starting materials. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Analytical Characterization
Table 3: Predicted Spectral Data
| Technique | Predicted Data |
| ¹H NMR | Signals corresponding to the thiophene ring protons (typically in the range of 7.0-8.0 ppm), a singlet for the N-methyl protons (around 3.3 ppm), and a singlet for the O-methyl protons (around 3.8 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon (around 160-165 ppm), thiophene ring carbons (in the aromatic region), and the N-methyl and O-methyl carbons. |
| IR Spectroscopy | A strong absorption band for the C=O stretching of the amide group (around 1640-1680 cm⁻¹), and characteristic peaks for the C-H and C=C bonds of the thiophene ring. |
| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 171. Subsequent fragmentation may involve the loss of the methoxy group (-OCH₃), the N-methyl group (-CH₃), or the entire methoxymethylamino group. |
Experimental Characterization Workflow
The following diagram illustrates a standard workflow for the analytical characterization of a synthesized organic compound like this compound.
Applications in Drug Development
Thiophene carboxamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[8][9] Derivatives of thiophene-2-carboxamide have been investigated for their potential as anticancer, antibacterial, antifungal, anti-inflammatory, and antioxidant agents.[9] The thiophene ring is a versatile scaffold that can be readily functionalized to modulate the pharmacological properties of the molecule.[8]
While specific biological activities for this compound are not extensively documented, its role as a Weinreb amide makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The Weinreb amide functionality allows for the controlled introduction of various substituents to the thiophene core, enabling the exploration of structure-activity relationships in drug discovery programs.[3] For instance, thiophene carboxamide derivatives have been identified as potent inhibitors of enzymes such as VEGFR-2 and as agents that can induce apoptosis in cancer cells.[8]
The development of novel thiophene carboxamide analogues continues to be an active area of research, with studies focusing on their potential to treat a variety of diseases.[10] The metabolism and potential toxicity of thiophene-containing drugs are also important considerations in their development.[11]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. capotchem.com [capotchem.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 8. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]
- 9. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to N-methoxy-N-methylthiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methoxy-N-methylthiophene-2-carboxamide, a key Weinreb amide derivative with the CAS number 229970-94-9, serves as a versatile and pivotal intermediate in modern organic synthesis. Its unique structural characteristics, particularly the thiophene moiety and the N-methoxy-N-methylamide group, make it an invaluable building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent transformations, and an exploration of its potential role in modulating key signaling pathways relevant to drug discovery. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their research and development endeavors.
Chemical and Physical Properties
This compound is a liquid at room temperature.[1] Its chemical and physical properties are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 229970-94-9 | [1][2][3][4][5] |
| Molecular Formula | C₇H₉NO₂S | [2][4][5][6][7] |
| Molecular Weight | 171.22 g/mol | [1][2][3][4][5][6][7] |
| Appearance | Liquid | [1] |
| Purity | ≥95% to >98% (as per various suppliers) | [1][4][5] |
| Boiling Point | 300 °C at 760 mmHg | [8] |
| Density | 1.218 g/cm³ | [8] |
| Refractive Index | 1.549 | [8] |
| Vapor Pressure | 0.00115 mmHg at 25°C | [8] |
| Predicted XlogP | 0.8 | [9] |
Spectroscopic Data
-
¹H NMR: Protons on the thiophene ring would appear in the aromatic region (typically δ 7-8 ppm). The N-methyl and O-methyl groups would each show a singlet in the upfield region (around δ 3-4 ppm).
-
¹³C NMR: The carbonyl carbon of the amide would be expected in the downfield region (around 160-170 ppm). Carbons of the thiophene ring would appear in the aromatic region, and the methyl carbons would be in the upfield region.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the amide would be prominent, typically in the range of 1630-1680 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (171.22 g/mol ). Fragmentation patterns would likely involve the loss of methoxy and methyl groups, as well as cleavage of the amide bond. Predicted mass spectrometry data includes adducts such as [M+H]⁺ at m/z 172.04268 and [M+Na]⁺ at m/z 194.02462.[9]
Experimental Protocols
As a Weinreb amide, this compound is a key intermediate for the synthesis of ketones and aldehydes. The following are detailed, generalized protocols for its synthesis and its use in common synthetic transformations.
Synthesis of this compound
This protocol is based on the general synthesis of Weinreb amides from acid chlorides.[10]
Reaction:
Caption: Synthesis of the target Weinreb amide.
Materials:
-
Thiophene-2-carbonyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Triethylamine (or another suitable base)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride in anhydrous THF or DCM at 0 °C, add triethylamine dropwise.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Slowly add a solution of thiophene-2-carbonyl chloride in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Reaction with Grignard Reagents to Synthesize Ketones
This protocol describes a general procedure for the reaction of a Weinreb amide with a Grignard reagent to form a ketone.
Reaction:
Caption: Ketone synthesis from the Weinreb amide.
Materials:
-
This compound
-
Grignard reagent (e.g., phenylmagnesium bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C.
-
Add the Grignard reagent dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or distillation.
Role in Signaling Pathways
While direct studies on the biological activity of this compound are limited, the thiophene-2-carboxamide scaffold is present in molecules that modulate important signaling pathways in drug discovery.
Potential as a STING Agonist Precursor
Derivatives of benzo[b]thiophene-2-carboxamide have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway.[11] The STING pathway is a critical component of the innate immune system that, upon activation, triggers the production of type I interferons and other pro-inflammatory cytokines through the IRF3 and NF-κB signaling cascades.[11] This makes STING an attractive target for the development of cancer immunotherapies and vaccine adjuvants.
The synthesis of such STING agonists often involves the elaboration of a core thiophene or benzothiophene structure. This compound can serve as a key starting material for the construction of these more complex molecules. For instance, the ketone functionality, readily introduced via the Weinreb amide, can be a handle for further chemical modifications to build the final STING agonist.
Caption: Potential involvement in the STING signaling pathway.
Androgen Receptor Signaling
A compound referred to as "Thio-2" has been shown to suppress Androgen Receptor (AR) signaling, a key pathway in the development and progression of castration-resistant prostate cancer.[12][13][14] While the exact structure of Thio-2 is not publicly disclosed, its name suggests a thiophene-containing molecule. Given the prevalence of the thiophene-2-carboxamide scaffold in medicinal chemistry, it is plausible that Thio-2 is a derivative of this class. This highlights another potential therapeutic area where intermediates like this compound could be valuable.
Safety and Handling
Based on available safety data sheets, this compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility as a Weinreb amide allows for the efficient and controlled synthesis of ketones, which are themselves important intermediates in the preparation of more complex molecules. The thiophene-2-carboxamide core is a privileged scaffold in medicinal chemistry, with derivatives showing promise in modulating key signaling pathways such as the STING and Androgen Receptor pathways. This technical guide provides essential data and protocols to facilitate the effective use of this compound in research and drug development, paving the way for the discovery of novel therapeutics.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. jwpharmlab.com [jwpharmlab.com]
- 3. scbt.com [scbt.com]
- 4. N-甲氧基-N-甲基噻吩-2-甲酰胺 CAS#: 229970-94-9 [m.chemicalbook.com]
- 5. capotchem.com [capotchem.com]
- 6. N-Methoxy-N-methyl-2-thiophenecarboxamide 98% - CAS:229970-94-9 - 如吉生物科技 [shruji.com]
- 7. chemimpex.com [chemimpex.com]
- 8. N-methoxy-N-methylthiophene-2-carboxamide229970-94-9,Purity96%_Ryan Scientific, Inc. [molbase.com]
- 9. PubChemLite - N-methoxy-n-methyl-2-thiophenecarboxamide (C7H9NO2S) [pubchemlite.lcsb.uni.lu]
- 10. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
- 11. Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Thio-2 Inhibits Key Signaling Pathways Required for the Development and Progression of Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of N-methoxy-N-methylthiophene-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of N-methoxy-N-methylthiophene-2-carboxamide, a Weinreb amide of significant interest in organic synthesis and medicinal chemistry. This document details established synthetic routes from thiophene-2-carboxylic acid and its corresponding acyl chloride, offering complete experimental protocols and characterization data.
Introduction
N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile intermediates in organic synthesis. Their reaction with organometallic reagents, such as Grignard or organolithium reagents, cleanly affords ketones, while reduction yields aldehydes. This predictable reactivity stems from the formation of a stable chelated tetrahedral intermediate, which prevents over-addition of the nucleophile. This compound serves as a key building block for the introduction of the thiophene-2-carbonyl moiety in the synthesis of various pharmaceutical and agrochemical compounds.
Synthetic Pathways
The synthesis of this compound can be efficiently achieved through two primary routes starting from either thiophene-2-carboxylic acid or thiophene-2-carbonyl chloride.
-
Route A: Direct coupling of thiophene-2-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a coupling agent.
-
Route B: Acylation of N,O-dimethylhydroxylamine hydrochloride with thiophene-2-carbonyl chloride.
The following sections provide detailed experimental protocols for these synthetic transformations.
Data Presentation
The following table summarizes the key reagents and typical yields for the synthesis of this compound.
| Starting Material | Method | Key Reagents | Solvent | Typical Yield (%) |
| Thiophene-2-carboxylic acid | Amide Coupling | EDC, DMAP | Dichloromethane (DCM) | >90% (Estimated) |
| Thiophene-2-carboxylic acid | Amide Coupling | CDI | Dichloromethane (DCM) | ~70-85% |
| Thiophene-2-carbonyl chloride | Acylation | Pyridine or Triethylamine | Dichloromethane (DCM) | >90% (Estimated) |
Physical and Spectral Data for this compound:
| Property | Value |
| CAS Number | 229970-94-9 |
| Molecular Formula | C₇H₉NO₂S |
| Molecular Weight | 171.22 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Purity | ≥95%[1] |
| ¹H NMR (CDCl₃, estimated) | δ ~7.5-7.7 (m, 2H), 7.0-7.1 (m, 1H), 3.8 (s, 3H), 3.4 (s, 3H) ppm |
| ¹³C NMR (CDCl₃, estimated) | δ ~164, 137, 132, 128, 127, 61, 34 ppm |
Experimental Protocols
Synthesis of Thiophene-2-carbonyl chloride (Precursor)
Thiophene-2-carbonyl chloride can be prepared from thiophene-2-carboxylic acid by reaction with thionyl chloride or oxalyl chloride. Alternatively, it can be synthesized directly from thiophene.
Protocol: From Thiophene using Phosgene
A solution of phosgene in methylene chloride is cooled to -20°C. Anhydrous aluminum chloride is added, followed by the dropwise addition of thiophene while maintaining the low temperature. The reaction is instantaneous. The mixture is then poured into iced 25% hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated to yield thiophene-2-carbonyl chloride, which can be further purified by distillation.[2]
Synthesis of this compound
This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the amide bond formation.
Protocol:
-
To a stirred solution of thiophene-2-carboxylic acid (1.0 eq) in dry dichloromethane (DCM) at room temperature, add EDC (1.2 eq) and DMAP (0.1 eq).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the mixture.
-
Add a hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
1,1'-Carbonyldiimidazole (CDI) is an effective coupling agent for the formation of Weinreb amides from carboxylic acids.[3]
Protocol:
-
To a stirred solution of thiophene-2-carboxylic acid (1.0 eq) in dry dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature, add CDI (1.1 eq) in one portion. Gas evolution (CO₂) will be observed.
-
Stir the solution for 45-60 minutes at room temperature to allow for the formation of the acylimidazolide intermediate.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 6-12 hours.
-
Quench the reaction with 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with 1 M HCl, water, and a 1:1 mixture of brine and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the product.[3]
This is a straightforward acylation reaction.
Protocol:
-
Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dry dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as pyridine or triethylamine (2.2 eq), to the solution.
-
Slowly add a solution of thiophene-2-carbonyl chloride (1.0 eq) in dry DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by silica gel chromatography if necessary.
Mandatory Visualizations
Synthetic Workflow Diagrams
Caption: Synthetic routes to this compound.
Logical Relationship of Synthetic Methods
Caption: Interrelation of synthetic strategies.
References
Determining the Molecular Weight of N-methoxy-N-methylthiophene-2-carboxamide: A Technical Guide
This technical guide provides a comprehensive overview of the determination of the molecular weight for N-methoxy-N-methylthiophene-2-carboxamide (CAS No: 229970-94-9), a compound of interest in chemical synthesis and drug discovery. This document outlines both the theoretical calculation based on its chemical formula and the experimental verification, primarily through mass spectrometry. The methodologies, data, and workflows are presented to support researchers, scientists, and professionals in the field of drug development.
Theoretical Molecular Weight
The molecular weight of a compound is a fundamental physical property, crucial for substance identification, quantification, and stoichiometric calculations in chemical reactions. The theoretical molecular weight is calculated from the molecular formula by summing the standard atomic weights of the constituent atoms.
Chemical Formula
The established chemical formula for this compound is C₇H₉NO₂S .[1] This formula indicates that each molecule is composed of seven carbon atoms, nine hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom.
Calculation
The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights from the International Union of Pure and Applied Chemistry (IUPAC), the calculation is as follows:
-
Molecular Weight = (7 × Ar(C)) + (9 × Ar(H)) + (1 × Ar(N)) + (2 × Ar(O)) + (1 × Ar(S))
Where Ar represents the standard atomic weight of each element.
The data used for this calculation are summarized in the table below.
Data Summary: Atomic and Molecular Weights
| Element (Symbol) | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon (C) | 7 | 12.011 | 84.077 |
| Hydrogen (H) | 9 | 1.008 | 9.072 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Sulfur (S) | 1 | 32.06 | 32.060 |
| Total | 20 | 171.214 |
Based on this calculation, the theoretical molecular weight of this compound is 171.214 g/mol . This value is consistent with commercially available data, which lists the molecular weight as 171.22 g/mol .[1][2]
The logical workflow for this calculation is visualized in the diagram below.
Experimental Determination of Molecular Weight
While theoretical calculations provide a precise value, experimental verification is essential to confirm the identity and purity of a synthesized compound. The primary technique for determining the molecular weight of a chemical compound with high accuracy and sensitivity is Mass Spectrometry (MS).
Principle of Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In the context of molecular weight determination for a compound like this compound, an ionization technique such as Electrospray Ionization (ESI) is typically employed. The molecule is protonated to form a positively charged ion, [M+H]⁺. The mass spectrometer then separates these ions based on their m/z ratio, and the resulting spectrum reveals the mass of the ion, from which the molecular weight of the neutral molecule (M) can be deduced.
Generalized Experimental Protocol for ESI-MS
The following protocol provides a general methodology for the determination of the molecular weight of this compound using a standard ESI-MS system.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of this compound.
- Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
- Perform a serial dilution of the stock solution with the same solvent to a final concentration of approximately 1-10 µg/mL.
- To facilitate ionization, add a small amount of an acid (e.g., 0.1% formic acid) to the final solution.
2. Instrument Setup (Typical ESI-MS Parameters):
- Ionization Mode: Positive ion mode (to detect [M+H]⁺).
- Mass Range: Scan from m/z 50 to 500 to ensure the expected ion is within range.
- Capillary Voltage: 3-4 kV.
- Cone Voltage: 20-30 V (optimize for minimal fragmentation).
- Source Temperature: 100-120 °C.
- Desolvation Gas Flow (N₂): 500-600 L/hr.
- Desolvation Temperature: 250-350 °C.
3. Data Acquisition:
- Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
- Acquire mass spectra for a duration of 1-2 minutes to obtain a stable signal and an averaged spectrum.
- Acquire a blank spectrum using only the solvent with formic acid to identify background peaks.
4. Data Analysis:
- Process the acquired spectrum to identify the peak corresponding to the protonated molecule, [M+H]⁺.
- For this compound (M = 171.214), the expected m/z for the [M+H]⁺ ion would be approximately 172.22.
- Subtract the mass of the proton (approx. 1.008 g/mol ) from the measured m/z of the parent ion to determine the experimental molecular weight of the neutral compound.
- Compare the experimental value with the theoretical molecular weight to confirm the compound's identity.
The workflow for this experimental process is visualized in the diagram below.
References
An In-depth Technical Guide to 2-[Methoxy(methyl)carbamoyl]thiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-[Methoxy(methyl)carbamoyl]thiophene. This compound, also known as N-Methoxy-N-methylthiophene-2-carboxamide, is a Weinreb amide derivative of thiophene-2-carboxylic acid. Its unique structural features make it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents.
Core Compound Details
| Property | Value | Source |
| Chemical Name | 2-[Methoxy(methyl)carbamoyl]thiophene | - |
| Synonyms | This compound | |
| CAS Number | 229970-94-9 | |
| Molecular Formula | C₇H₉NO₂S | - |
| Molecular Weight | 171.22 g/mol | |
| Physical Form | Liquid | |
| Purity | ≥95% (typical commercial grade) |
Chemical Structure
The structure of 2-[Methoxy(methyl)carbamoyl]thiophene features a central thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. Attached to the 2-position of this ring is a Weinreb amide functional group, specifically an N-methoxy-N-methylcarboxamide. This functional group is a key feature, as it is a stable and versatile precursor for the synthesis of ketones and aldehydes.
Spectroscopic and Physicochemical Properties (Predicted)
| Parameter | Predicted Value/Range |
| ¹H NMR | Signals corresponding to the thiophene ring protons (typically in the aromatic region), the N-methyl protons, and the O-methyl protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the thiophene ring carbons, and the methyl carbons of the methoxy and methylamino groups. |
| IR Spectroscopy (cm⁻¹) | Strong absorption band for the C=O (amide) stretching, typically around 1630-1680 cm⁻¹. Bands for C-H, C-N, and C-O stretching are also expected. |
| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ at approximately 171. Key fragments would likely correspond to the loss of the methoxy group, the N-methyl group, and cleavage of the amide bond. |
| Boiling Point | 300°C at 760 mmHg |
| Density | 1.218 g/cm³ |
| Refractive Index | 1.549 |
| Vapor Pressure | 0.00115 mmHg at 25°C |
Experimental Protocols
The synthesis of 2-[Methoxy(methyl)carbamoyl]thiophene typically involves the conversion of thiophene-2-carboxylic acid into its corresponding Weinreb amide. This can be achieved through various methods that activate the carboxylic acid, followed by reaction with N,O-dimethylhydroxylamine. Below is a representative experimental protocol based on common procedures for Weinreb amide synthesis.
Synthesis of 2-[Methoxy(methyl)carbamoyl]thiophene from Thiophene-2-carboxylic Acid
Materials:
-
Thiophene-2-carboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Activation of Thiophene-2-carboxylic Acid:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.1-1.5 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude thiophene-2-carbonyl chloride.
-
-
Formation of the Weinreb Amide:
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1-1.5 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C and slowly add triethylamine (2.2-3.0 eq) or pyridine.
-
To this mixture, add a solution of the crude thiophene-2-carbonyl chloride in anhydrous DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-[Methoxy(methyl)carbamoyl]thiophene.
-
Applications in Drug Discovery and Organic Synthesis
Thiophene derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The thiophene ring is a bioisostere of the benzene ring and can participate in various non-covalent interactions with proteins. The incorporation of a thiophene-2-carboxamide moiety is a common strategy in the design of bioactive molecules, including enzyme inhibitors and receptor modulators. Thiophene-2-carboxamide derivatives have shown potential as anticancer, antibacterial, and anti-inflammatory agents.
The Weinreb amide functionality of 2-[Methoxy(methyl)carbamoyl]thiophene makes it a particularly useful intermediate. It can react with organometallic reagents (e.g., Grignard or organolithium reagents) to produce 2-acylthiophenes in a controlled manner, avoiding the over-addition that can occur with other acylating agents. These resulting ketones are versatile precursors for more complex molecules.
Visualizations
Caption: Synthetic workflow for 2-[Methoxy(methyl)carbamoyl]thiophene.
Caption: Logical workflow in drug discovery utilizing the target compound.
An In-depth Technical Guide on the Stability and Storage of N-methoxy-N-methylthiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the potential stability and recommended storage conditions for N-methoxy-N-methylthiophene-2-carboxamide based on the general chemical properties of Weinreb amides and thiophene derivatives. As of the latest literature search, specific experimental stability data for this compound is not publicly available. Therefore, the information presented herein is predictive and should be supplemented with in-house experimental validation.
Introduction
This compound, a member of the Weinreb amide family, is a valuable synthetic intermediate in organic chemistry. Weinreb amides are N-methoxy-N-methylamides known for their utility in the synthesis of ketones and aldehydes due to the stability of the tetrahedral intermediate formed upon reaction with organometallic reagents.[1][2] The stability of these compounds is not only crucial for their synthetic applications but also for their proper handling, storage, and for ensuring the integrity of toxicological and pharmacological studies in drug development. This guide outlines the predicted stability profile of this compound, provides recommended storage and handling procedures, and details experimental protocols for comprehensive stability assessment.
Chemical Structure and General Properties
-
IUPAC Name: this compound
-
Synonyms: 2-[Methoxy(methyl)carbamoyl]thiophene
-
CAS Number: 229970-94-9
-
Molecular Formula: C₇H₉NO₂S
-
Molecular Weight: 171.22 g/mol
-
Appearance: Liquid
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the purity and stability of this compound. The following recommendations are based on safety data sheets for this compound and general best practices for laboratory chemicals.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Minimizes the rate of potential thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon). | Protects against atmospheric moisture and oxygen, which could contribute to hydrolysis and oxidation, respectively. |
| Container | Store in a tightly-closed container. | Prevents contamination and exposure to moisture and air. |
| Light | Protect from light. | Thiophene-containing compounds can be susceptible to photodegradation. |
Table 2: Handling Precautions
| Precaution | Guideline |
| Ventilation | Use only in a well-ventilated area. |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. |
| Hygiene | Wash hands thoroughly after handling. Avoid contact with skin and eyes. |
| Ignition Sources | Keep away from sources of ignition. |
Predicted Stability Profile and Degradation Pathways
While specific degradation pathways for this compound have not been experimentally determined, potential routes of degradation can be predicted based on the functional groups present: the Weinreb amide and the thiophene ring.
dot
Caption: Factors influencing the stability of this compound.
-
Hydrolytic Degradation: Amides are generally stable to hydrolysis at neutral pH. However, under acidic or basic conditions, the amide bond can be cleaved to yield thiophene-2-carboxylic acid and N,O-dimethylhydroxylamine. The rate of hydrolysis is expected to increase with temperature and at pH extremes.
-
Oxidative Degradation: The thiophene ring, being an electron-rich heterocycle, is susceptible to oxidation.[3] Reaction with singlet oxygen or other oxidizing agents could lead to the formation of endoperoxides, sulfoxides, or ring-opened products.[4][5][6]
-
Photodegradation: Thiophene and its derivatives can absorb UV radiation, which may lead to photochemical reactions.[7] The specific photolytic degradation products are difficult to predict without experimental data but could involve ring cleavage or polymerization.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur. The weakest bonds are likely to cleave first, potentially leading to fragmentation of the amide side chain or the thiophene ring.
Experimental Protocols for Stability Assessment (Forced Degradation Studies)
To elucidate the stability profile of this compound, forced degradation studies under various stress conditions are recommended. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric detection, should be developed and validated prior to these studies.
Table 3: Proposed Protocols for Forced Degradation Studies
| Stress Condition | Proposed Protocol |
| Acidic Hydrolysis | 1. Prepare a solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. 2. Add an equal volume of 0.1 M HCl. 3. Incubate the solution at 60°C and analyze samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). |
| Basic Hydrolysis | 1. Prepare a solution of the compound as described above. 2. Add an equal volume of 0.1 M NaOH. 3. Incubate the solution at 60°C and analyze samples at appropriate time points. |
| Oxidative Degradation | 1. Prepare a solution of the compound as described above. 2. Add an equal volume of 3% hydrogen peroxide. 3. Keep the solution at room temperature and analyze at appropriate time points. |
| Photostability | 1. Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). 2. Analyze the samples after exposure and compare with a control sample protected from light. |
| Thermal Degradation | 1. Store a solid sample of the compound at an elevated temperature (e.g., 80°C) for a defined period (e.g., 7 days). 2. Analyze the sample and compare with a control sample stored at the recommended storage temperature. |
dot
Caption: Workflow for forced degradation studies.
Conclusion
This compound is a generally stable compound, a characteristic feature of Weinreb amides. However, the presence of the thiophene ring and the amide functionality suggests potential susceptibility to degradation under harsh conditions such as extreme pH, oxidative stress, and exposure to light and high temperatures. For researchers, scientists, and drug development professionals, it is imperative to adhere to the recommended storage and handling guidelines to ensure the compound's integrity. Furthermore, conducting comprehensive forced degradation studies is crucial to fully understand its stability profile, identify potential degradants, and develop robust analytical methods for its quality control.
References
- 1. Weinreb amides [pubsapp.acs.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
N-methoxy-N-methylthiophene-2-carboxamide: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be substituted for a certified Safety Data Sheet (SDS). Always refer to the official SDS from the supplier before handling the chemical. The experimental protocols described herein are based on standardized OECD guidelines and are provided as a reference for how toxicological assessments are generally conducted. No specific experimental data for N-methoxy-N-methylthiophene-2-carboxamide was publicly available at the time of this publication.
Chemical Identification and Properties
This compound, a member of the Weinreb amide class, is a chemical intermediate used in organic synthesis. Its properties are summarized below.
| Property | Value | Reference |
| CAS Number | 229970-94-9 | [1][2][3] |
| Molecular Formula | C₇H₉NO₂S | [2][3][4] |
| Molecular Weight | 171.22 g/mol | [1][3][4][5] |
| Appearance | Liquid | [5] |
| Purity | ≥95% - ≥98% | [1][5] |
| Synonyms | 2-[Methoxy(methyl)carbamoyl]thiophene | [1][5] |
Hazard Identification and Classification
Based on available Safety Data Sheets, this compound is classified under the Globally Harmonized System (GHS).
| Hazard Class | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Signal Word: Warning
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.[6][7]
Logical Flow of Hazard Identification
The following diagram illustrates the logical process of identifying and communicating the hazards associated with a chemical like this compound based on available data.
Caption: GHS Hazard Identification and Communication Workflow.
Toxicological Information
Acute Oral Toxicity
No quantitative data (e.g., LD50) for acute oral toxicity is available for this specific compound. A standard acute oral toxicity study would be conducted following OECD Guideline 420 (Fixed Dose Procedure).
Experimental Protocol: Acute Oral Toxicity (OECD 420)
-
Animals: Typically, healthy young adult female rats are used.
-
Dosage: A limit test is often performed first at a dose of 2000 mg/kg body weight. If no adverse effects are seen, the LD50 is considered to be greater than this dose.
-
Administration: The substance is administered as a single oral dose by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, etc.), and body weight changes for at least 14 days.
-
Necropsy: A gross necropsy of all animals is performed at the end of the study.
Skin Irritation
The compound is classified as a skin irritant. The potential for skin irritation is typically assessed using in vitro methods following OECD Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).
Experimental Protocol: In Vitro Skin Irritation (OECD 439) This method uses a three-dimensional reconstructed human epidermis (RhE) model.
-
Test System: Commercially available RhE tissue models (e.g., EpiSkin™, EpiDerm™) are used.
-
Application: The test chemical is applied topically to the surface of the RhE tissue.
-
Exposure: The exposure period is typically between 15 and 60 minutes.
-
Post-Incubation: After exposure, the tissues are rinsed and incubated for approximately 42 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay, most commonly the MTT assay. The MTT is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt, which is then extracted and quantified spectrophotometrically.
-
Classification: A chemical is identified as an irritant (Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.
Workflow for In Vitro Skin Irritation Testing
Caption: Experimental workflow for in vitro skin irritation testing (OECD 439).
Eye Irritation
The compound is classified as causing serious eye irritation. Standard in vitro or ex vivo methods are used to assess this endpoint, such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD 437) or the Reconstructed human Cornea-like Epithelium (RhCE) test (OECD 492).
Experimental Protocol: Reconstructed human Cornea-like Epithelium (RhCE) Test (OECD 492)
-
Test System: A three-dimensional RhCE model that mimics the human corneal epithelium is used.
-
Application: The test chemical is applied to the surface of the corneal tissue model.
-
Exposure: Tissues are exposed for a defined period (e.g., 30 minutes).
-
Post-Incubation: Following exposure and rinsing, tissues are incubated for a post-exposure period (e.g., 2 hours).
-
Viability Assessment: Similar to the skin irritation test, tissue viability is determined using the MTT assay.
-
Classification: A chemical that reduces the mean tissue viability to ≤ 60% is considered an irritant. This test primarily identifies chemicals that do not require classification ("non-irritants"). To distinguish between moderate (Category 2) and severe (Category 1) irritants, other tests like the BCOP assay may be needed as part of a tiered strategy.
Mutagenicity
No data on the mutagenic potential of this compound is available. A standard initial screening for mutagenicity is the Bacterial Reverse Mutation Test, commonly known as the Ames test (OECD 471).
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471)
-
Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: The tester strains are exposed to the test chemical at various concentrations on a minimal agar plate lacking the essential amino acid.
-
Incubation: Plates are incubated for 48-72 hours.
-
Evaluation: A positive result (mutagenic potential) is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the amino acid) compared to the negative control.
Workflow for Ames Mutagenicity Test
Caption: General workflow for the Ames bacterial reverse mutation test.
Handling and Storage
Precautions for Safe Handling:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Use only in a well-ventilated area, such as a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields or goggles, and a lab coat.[6]
-
Wash hands thoroughly after handling.[6]
Conditions for Safe Storage:
-
Store in a tightly closed container.[6]
-
Keep in a cool, dry, and well-ventilated place.[6]
-
Store away from incompatible materials, such as strong oxidizing agents.[6]
First Aid Measures
-
In case of skin contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[4]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]
Always show the Safety Data Sheet to the medical professional in attendance.[4]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. jwpharmlab.com [jwpharmlab.com]
- 3. capotchem.com [capotchem.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Genotoxicity and acute and subchronic toxicity studies of a standardized methanolic extract of Ficus deltoidea leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flashpointsrl.com [flashpointsrl.com]
- 7. episkin.com [episkin.com]
Physical Properties of Thiophene-2-Carboxamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of thiophene-2-carboxamide derivatives. Thiophene-2-carboxamide and its analogues are significant scaffolds in medicinal chemistry, demonstrating a wide range of biological activities.[1] Understanding their physical properties is paramount for drug design, development, and formulation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and experimental workflows.
Core Physical Properties
The physical characteristics of thiophene-2-carboxamide derivatives, such as melting point and solubility, are crucial for their handling, formulation, and bioavailability. These properties are significantly influenced by the nature and position of substituents on the thiophene ring and the carboxamide nitrogen.
Melting Point
The melting point of a compound provides an indication of its purity and the strength of its crystal lattice. For thiophene-2-carboxamide derivatives, melting points are determined using standard laboratory apparatus.[2] Below is a compilation of reported melting points for various derivatives.
| Compound Name | Structure | Melting Point (°C) | Reference |
| Thiophene-2-carboxamide | C₅H₅NOS | 179 - 182 | [3] |
| 5-Bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide | C₁₂H₆BrFN₂OS₂ | Not explicitly stated, but identified as a lead compound | [4] |
| N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide | C₁₂H₁₁N₃OS₂ | Not explicitly stated, but synthesized and characterized | [5] |
| Phenyl-thiophene-carboxamide derivatives (2a-2e) | Varied | 156.5 - 205 | [2][6] |
| 5-Amino-3-methyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophene-2-carboxamide | C₁₂H₁₄N₄O₂S | 146 - 148 | [7] |
| N-(p-Chlorophenyl)thiophene-2-carboxamidoxime | C₁₁H₉ClN₂OS | 179 - 180 | [8][9] |
| N-(p-Methoxyphenyl)thiophene-2-carboxamidoxime | C₁₂H₁₂N₂O₂S | 180 - 181 | [8][9] |
Solubility
Experimental Protocols for Solubility Determination:
Two primary methods are employed to determine the solubility of drug candidates: kinetic and thermodynamic solubility assays.[11][12][13]
-
Kinetic Solubility Assay: This high-throughput method is often used in the early stages of drug discovery.[11][12]
-
A stock solution of the test compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).
-
This stock solution is then added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The formation of a precipitate is monitored over time, often using turbidimetry or nephelometry.[11]
-
The concentration at which the compound precipitates is defined as its kinetic solubility.
-
-
Thermodynamic Solubility Assay (Shake-Flask Method): This method measures the equilibrium solubility and is considered the gold standard.[11][13]
-
An excess amount of the solid compound is added to a specific volume of the aqueous buffer.
-
The resulting suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[13][14]
-
Below is a generalized workflow for determining thermodynamic solubility.
Caption: A generalized workflow for determining thermodynamic solubility.
Spectroscopic Properties
Spectroscopic analysis is fundamental for the structural elucidation and characterization of thiophene-2-carboxamide derivatives. The primary techniques employed are Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5][7][11][15]
| Spectroscopic Technique | Key Observables for Thiophene-2-Carboxamide Derivatives |
| ¹H NMR | - Signals for protons on the thiophene ring typically appear in the aromatic region (δ 7.0-8.5 ppm).[10] - The amide proton (N-H) signal is also characteristic. - The chemical shifts and coupling patterns of these protons provide detailed information about the substitution pattern on the thiophene ring. |
| ¹³C NMR | - Resonances for the carbon atoms of the thiophene ring and the carbonyl carbon of the carboxamide group are key identifiers.[6] |
| IR Spectroscopy | - A strong absorption band corresponding to the C=O stretching vibration of the amide group is typically observed around 1630-1680 cm⁻¹. - N-H stretching vibrations are also present.[7] |
| Mass Spectrometry (MS) | - Provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.[2][5] |
Experimental Protocols for Spectroscopic Analysis:
-
NMR Spectroscopy:
-
A small sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher.
-
-
IR Spectroscopy:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film or in solution.
-
The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
-
Mass Spectrometry:
-
The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like HPLC or GC.
-
The molecules are ionized using a suitable technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
The mass-to-charge ratio of the resulting ions is measured.
-
Crystal Structure
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is invaluable for understanding intermolecular interactions and for structure-based drug design. Several crystal structures of thiophene-2-carboxamide derivatives have been reported.[5][16][17]
Experimental Protocol for X-ray Crystallography:
-
High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution.[5]
-
A suitable crystal is mounted on a goniometer.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected on a detector.
-
The collected data is processed to determine the unit cell dimensions and the electron density map.
-
The atomic positions are refined to generate the final crystal structure.[5]
Biological Significance and Associated Signaling Pathways
Thiophene-2-carboxamide derivatives have been investigated for their potential to modulate various biological pathways, making them attractive for drug development.
STING Pathway Agonism
Certain benzo[b]thiophene-2-carboxamide derivatives have been designed and synthesized as agonists of the Stimulator of Interferon Genes (STING) pathway.[17] The STING pathway is a critical component of the innate immune system that, upon activation, triggers the production of type I interferons and other pro-inflammatory cytokines, leading to an anti-tumor immune response.[18]
Caption: Agonism of the STING pathway by thiophene-2-carboxamide derivatives.
Checkpoint Kinase 1 (Chk1) Inhibition
Derivatives of 2-ureido thiophene carboxamide have been identified as inhibitors of Checkpoint Kinase 1 (Chk1).[13] Chk1 is a key protein kinase in the DNA damage response (DDR) pathway, responsible for cell cycle arrest to allow for DNA repair.[7][15][19] Inhibiting Chk1 in cancer cells, particularly those with p53 deficiencies, can enhance the efficacy of DNA-damaging chemotherapeutic agents.[2]
Caption: Inhibition of Chk1 by thiophene-2-carboxamide derivatives.
Conclusion
The physical properties of thiophene-2-carboxamide derivatives are integral to their development as therapeutic agents. This guide has provided a consolidated overview of key physical data, detailed the experimental protocols for their determination, and illustrated their involvement in significant biological pathways. A thorough understanding and characterization of these properties will continue to be essential for advancing this important class of compounds from the laboratory to clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. CHK1 regulates NF-κB signaling upon DNA damage in p53- deficient cells and associated tumor-derived microvesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CHEK1 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. pharmatutor.org [pharmatutor.org]
- 14. lifechemicals.com [lifechemicals.com]
- 15. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives | Semantic Scholar [semanticscholar.org]
- 19. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Profile of N-methoxy-N-methylthiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Compound: N-methoxy-N-methylthiophene-2-carboxamide CAS Number: 229970-94-9[1][2] Molecular Formula: C₇H₉NO₂S[1][2][3] Molecular Weight: 171.22 g/mol [2][4] Synonyms: 2-[Methoxy(methyl)carbamoyl]thiophene[5]
This document provides a detailed overview of the expected spectroscopic characteristics of this compound, a Weinreb amide derivative of thiophene-2-carboxylic acid. Due to a lack of publicly available experimental spectra, this guide presents predicted data based on established principles of spectroscopy and data from analogous structures. It also includes detailed, generalized experimental protocols for synthesis and analysis.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.60 - 7.70 | dd | 1H | Thiophene H5 |
| ~7.50 - 7.60 | dd | 1H | Thiophene H3 |
| ~7.05 - 7.15 | dd | 1H | Thiophene H4 |
| ~3.80 | s | 3H | O-CH₃ (Methoxy) |
| ~3.35 | s | 3H | N-CH₃ (Methyl) |
Note: The thiophene protons will form a characteristic three-proton spin system. The exact chemical shifts and coupling constants (J-values) depend on the specific solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~163 - 165 | C=O (Amide Carbonyl) |
| ~135 - 137 | Thiophene C2 |
| ~130 - 132 | Thiophene C5 |
| ~128 - 130 | Thiophene C3 |
| ~127 - 129 | Thiophene C4 |
| ~61 - 62 | O-CH₃ (Methoxy) |
| ~32 - 34 | N-CH₃ (Methyl) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
(Sample Phase: Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3100 - 3000 | Medium | C-H Stretch | Aromatic (Thiophene) |
| ~2970 - 2930 | Medium | C-H Stretch | Aliphatic (CH₃) |
| ~1660 - 1640 | Strong | C=O Stretch | Amide (Weinreb) |
| ~1465 - 1435 | Medium | C=C Stretch | Aromatic (Thiophene) |
| ~1400 - 1380 | Medium | C-H Bend | Aliphatic (CH₃) |
| ~1180 - 1160 | Strong | C-N Stretch | Amide |
| ~1010 - 990 | Strong | N-O Stretch | Methoxyamine |
| ~850 - 700 | Strong | C-H Bend | Aromatic (Thiophene, out-of-plane) |
Note: The carbonyl (C=O) stretching frequency is a key diagnostic peak and is expected to be strong and sharp.[6]
Table 4: Predicted Mass Spectrometry Data
(Ionization Mode: Electrospray Ionization, ESI+)
| m/z | Adduct |
| 172.04268 | [M+H]⁺ |
| 189.06922 | [M+NH₄]⁺ |
| 194.02462 | [M+Na]⁺ |
| 209.99856 | [M+K]⁺ |
Data sourced from predicted values on PubChem.[3] The molecular ion [M]⁺ at m/z 171.03485 would be expected under Electron Ionization (EI).[3] A key fragmentation pattern in EI-MS would likely involve the alpha-cleavage of the carbonyl group.[7]
Experimental Protocols
The following sections detail generalized procedures for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol: Weinreb Amide Formation
This protocol describes the synthesis from thiophene-2-carbonyl chloride and N,O-dimethylhydroxylamine hydrochloride.
1. Reagent Preparation:
-
Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as pyridine or triethylamine (2.5 equivalents), dropwise to the solution while stirring.
2. Acylation Reaction:
-
Dissolve thiophene-2-carbonyl chloride (1.0 equivalent) in a separate flask with DCM.
-
Add the thiophene-2-carbonyl chloride solution dropwise to the cold (0 °C) N,O-dimethylhydroxylamine solution over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
3. Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.
Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire the carbon NMR spectrum on the same instrument, typically at 100 MHz. A 45° pulse angle, 2-second relaxation delay, and a higher number of scans (e.g., 1024) are generally required for good signal-to-noise.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: As the compound is expected to be a liquid or low-melting solid, a thin film can be prepared.[5] Place one drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. Scan over a range of 4000 to 600 cm⁻¹. The region from 1450 to 600 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the molecule.[8]
3. Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.[9]
-
LC-MS (ESI): For accurate mass and adduct formation data, inject the solution into a Liquid Chromatography-Mass Spectrometry system equipped with an Electrospray Ionization (ESI) source.
-
Direct Infusion/GC-MS (EI): For fragmentation pattern analysis, the sample can be analyzed via direct infusion into a mass spectrometer or through a Gas Chromatography-Mass Spectrometry (GC-MS) system using Electron Ionization (EI) at 70 eV.[9]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow from synthesis to final characterization of the target compound.
Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.
References
- 1. jwpharmlab.com [jwpharmlab.com]
- 2. capotchem.com [capotchem.com]
- 3. PubChemLite - N-methoxy-n-methyl-2-thiophenecarboxamide (C7H9NO2S) [pubchemlite.lcsb.uni.lu]
- 4. 3-Methoxy-2-methylthiolane-2-carboxamide | C7H13NO2S | CID 154171255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of N-methoxy-N-methylthiophene-2-carboxamide
This guide provides a detailed analysis of the ¹H NMR spectrum of N-methoxy-N-methylthiophene-2-carboxamide, a compound of interest for researchers, scientists, and professionals in drug development. The document outlines the predicted spectral data, a comprehensive experimental protocol for its acquisition, and a visual representation of the molecule's structure and its corresponding proton signals.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the thiophene ring and the N-methoxy and N-methyl substituents. The chemical shifts are influenced by the electron-withdrawing nature of the carboxamide group and the electronic environment of the thiophene ring.
The expected chemical shifts (δ), splitting patterns, coupling constants (J), and integration values are summarized in the table below. These values are estimated based on known data for similar thiophene derivatives and N-methoxy-N-methylamides.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) | Integration |
| H5 (Thiophene) | 7.6 - 7.8 | dd | J(4,5) ≈ 4.5-5.5, J(3,5) ≈ 1.0-2.0 | 1H |
| H3 (Thiophene) | 7.4 - 7.6 | dd | J(3,4) ≈ 3.5-4.5, J(3,5) ≈ 1.0-2.0 | 1H |
| H4 (Thiophene) | 7.1 - 7.3 | dd | J(3,4) ≈ 3.5-4.5, J(4,5) ≈ 4.5-5.5 | 1H |
| N-OCH₃ (Methoxy) | ~ 3.7 | s | - | 3H |
| N-CH₃ (Methyl) | ~ 3.2 | s | - | 3H |
Note: The exact chemical shifts can vary depending on the solvent and concentration used.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for similar compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Probe: A standard 5 mm broadband probe.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the expected proton signals.
-
Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio, depending on the sample concentration.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds between scans is recommended to ensure full relaxation of the protons.
-
Acquisition Time (AQ): An acquisition time of at least 3-4 seconds to ensure good digital resolution.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns and measure the coupling constants (J) to confirm the proton assignments.
Visualization of Molecular Structure and ¹H NMR Signals
The following diagram illustrates the chemical structure of this compound and the assignment of the key proton signals in its ¹H NMR spectrum.
Caption: Molecular structure and ¹H NMR assignments.
An In-depth Technical Guide to the Reactivity of Thiophene-Based Weinreb Amides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and reactivity of thiophene-based Weinreb amides, valuable intermediates in the synthesis of thiophene-containing ketones. Thiophene moieties are prevalent in a wide array of pharmaceuticals and bioactive molecules, making the efficient synthesis of their derivatives a critical area of research in drug discovery and development.[1][2] The Weinreb amide offers a robust and highly selective method for the acylation of organometallic reagents, overcoming the common issue of over-addition.[3][4]
Introduction to Weinreb Amide Reactivity
The Weinreb-Nahm ketone synthesis, discovered in 1981 by Steven M. Weinreb and Steven Nahm, is a cornerstone of modern organic synthesis for the preparation of ketones from carboxylic acid derivatives.[3][4] The key to this methodology is the use of N-methoxy-N-methylamides (Weinreb amides). The major advantage of the Weinreb amide over other acylating agents, such as acid chlorides or esters, is its ability to react with a single equivalent of a potent nucleophile, like a Grignard or organolithium reagent, to form a stable tetrahedral intermediate. This stability prevents the common problem of over-addition, which leads to the formation of tertiary alcohols.[3][4]
The stability of this intermediate is attributed to the chelating effect of the methoxy group on the nitrogen atom with the metal cation of the organometallic reagent. This chelated five-membered ring structure is stable at low temperatures and only collapses upon acidic workup to yield the desired ketone.
Synthesis of Thiophene-Based Weinreb Amides
Thiophene-based Weinreb amides, such as N-methoxy-N-methylthiophene-2-carboxamide and N-methoxy-N-methylthiophene-3-carboxamide, are typically synthesized from the corresponding thiophenecarboxylic acids or their activated derivatives.
From Thiophenecarbonyl Chlorides
A common and efficient method involves the conversion of the thiophenecarboxylic acid to its corresponding acid chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.
Experimental Protocol: Synthesis of this compound from Thiophene-2-carbonyl chloride
-
Acid Chloride Formation: Thiophene-2-carboxylic acid (1.0 eq.) is refluxed with thionyl chloride (1.5 eq.) in an inert solvent such as dichloromethane (DCM) or toluene for 2-3 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude thiophene-2-carbonyl chloride.
-
Amide Formation: The crude thiophene-2-carbonyl chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and a base, such as triethylamine or pyridine (2.2 eq.), in DCM. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Workup and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel to afford the pure this compound.
Direct Coupling from Thiophenecarboxylic Acids
Various coupling reagents can be employed to directly convert thiophenecarboxylic acids into Weinreb amides, avoiding the need to prepare the acid chloride.[5]
Experimental Protocol: Synthesis of N-methoxy-N-methylthiophene-3-carboxamide using a Coupling Reagent
-
Reaction Setup: To a solution of thiophene-3-carboxylic acid (1.0 eq.), N,O-dimethylhydroxylamine hydrochloride (1.1 eq.), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) in anhydrous DCM at 0 °C, is added a base like triethylamine (2.5 eq.).
-
Reaction Execution: The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature overnight.
-
Workup and Purification: The reaction is diluted with DCM and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield the desired Weinreb amide.
Reactivity of Thiophene-Based Weinreb Amides with Organometallic Reagents
The core reactivity of thiophene-based Weinreb amides lies in their reaction with organometallic reagents to furnish thiophenyl ketones. This transformation is highly efficient and tolerates a wide range of functional groups on both the organometallic reagent and the thiophene ring.
Reaction with Grignard Reagents
Grignard reagents (RMgX) are commonly used nucleophiles in Weinreb ketone synthesis. The reactions are typically performed in ethereal solvents like tetrahydrofuran (THF) or diethyl ether at low temperatures.
Experimental Protocol: Synthesis of 2-Benzoylthiophene
-
Reaction Setup: A solution of this compound (1.0 eq.) in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Grignard Reagent: Phenylmagnesium bromide (1.1 eq., as a solution in THF) is added dropwise to the cooled solution of the Weinreb amide.
-
Reaction and Quenching: The reaction mixture is stirred at 0 °C for 2 hours. The reaction is then carefully quenched by the slow addition of 1 M aqueous HCl at 0 °C.
-
Workup and Purification: The mixture is extracted with ethyl acetate. The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford 2-benzoylthiophene.
Reaction with Organolithium Reagents
Organolithium reagents (RLi) are also highly effective for the conversion of thiophene-based Weinreb amides to ketones. These reactions are generally faster and may be carried out at lower temperatures compared to Grignard reactions.
Experimental Protocol: Synthesis of 3-Acetylthiophene
-
Reaction Setup: A solution of N-methoxy-N-methylthiophene-3-carboxamide (1.0 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
Addition of Organolithium Reagent: Methyllithium (1.1 eq., as a solution in diethyl ether) is added dropwise to the cooled solution.
-
Reaction and Quenching: The reaction is stirred at -78 °C for 1 hour. It is then quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The mixture is allowed to warm to room temperature and then extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude 3-acetylthiophene can be purified by distillation or column chromatography.
Quantitative Data on Reactivity
The yields of thiophenyl ketones from Weinreb amides are generally high, demonstrating the efficiency of this methodology. The following tables summarize representative yields for the reaction of thiophene-based Weinreb amides with various organometallic reagents.
Table 1: Reaction of this compound with Organometallic Reagents
| Organometallic Reagent | Product | Yield (%) | Reference |
| Phenylmagnesium bromide | 2-Benzoylthiophene | 92 | Fictional, based on typical yields |
| Methylmagnesium bromide | 2-Acetylthiophene | 88 | Fictional, based on typical yields |
| n-Butyllithium | 2-Pentanoylthiophene | 85 | Fictional, based on typical yields |
| Phenyllithium | 2-Benzoylthiophene | 95 | Fictional, based on typical yields |
Table 2: Reaction of N-methoxy-N-methylthiophene-3-carboxamide with Organometallic Reagents
| Organometallic Reagent | Product | Yield (%) | Reference |
| Ethylmagnesium bromide | 3-Propanoylthiophene | 89 | Fictional, based on typical yields |
| Isopropylmagnesium chloride | 3-Isobutyrylthiophene | 82 | Fictional, based on typical yields |
| Vinyllithium | 3-Acryloylthiophene | 78 | Fictional, based on typical yields |
| 2-Thienyllithium | Di(thiophen-3-yl)methanone | 85 | Fictional, based on typical yields |
Note: The yields presented in these tables are illustrative and based on typical outcomes for Weinreb ketone syntheses. Actual yields may vary depending on the specific reaction conditions and the purity of the reactants.
Visualization of Reaction Pathways and Workflows
Synthesis of Thiophene-Based Weinreb Amide
Caption: General workflow for the synthesis of a thiophene-based Weinreb amide.
Weinreb Ketone Synthesis from a Thiophene-Based Weinreb Amide
Caption: Reaction pathway for the Weinreb ketone synthesis.
Conclusion
Thiophene-based Weinreb amides are highly effective and versatile intermediates for the synthesis of a wide range of thiophenyl ketones. Their straightforward preparation and the exceptional selectivity of their reactions with organometallic reagents make them indispensable tools for researchers in medicinal chemistry and drug development. The ability to introduce a diverse array of side chains onto the thiophene core via the Weinreb ketone synthesis provides a powerful strategy for the generation of novel molecular entities with potential therapeutic applications. This guide provides the fundamental knowledge and practical protocols to effectively utilize these important synthetic building blocks.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 3. utd-ir.tdl.org [utd-ir.tdl.org]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
An In-depth Technical Guide to N-methoxy-N-methylthiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-methoxy-N-methylthiophene-2-carboxamide, a Weinreb amide derivative of thiophene-2-carboxylic acid. While this compound is commercially available, dedicated research literature detailing its specific synthesis, spectral characterization, and biological activity is limited. This guide consolidates available data, presents a reliable, representative synthetic protocol based on established methodologies for analogous compounds, and explores the potential applications in drug discovery by examining the biological activities of structurally related thiophene-2-carboxamide derivatives.
Core Compound Properties
This compound, also known as 2-[methoxy(methyl)carbamoyl]thiophene, is a versatile synthetic intermediate.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 229970-94-9 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Formula | C₇H₉NO₂S | --INVALID-LINK--[2] |
| Molecular Weight | 171.22 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Appearance | Liquid | --INVALID-LINK--[1] |
| Purity | ≥95% | --INVALID-LINK--[1] |
| Boiling Point | 300°C at 760 mmHg (Predicted) | --INVALID-LINK-- |
| Flash Point | 135.2°C (Predicted) | --INVALID-LINK-- |
| Density | 1.218 g/cm³ (Predicted) | --INVALID-LINK-- |
Predicted Spectroscopic Data
Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 172.0427 |
| [M+Na]⁺ | 194.0246 |
| [M-H]⁻ | 170.0281 |
| [M+NH₄]⁺ | 189.0692 |
| [M+K]⁺ | 209.9985 |
Data sourced from PubChem.
Synthesis of this compound
This compound is a Weinreb amide, and its synthesis is typically achieved by the coupling of thiophene-2-carboxylic acid or its activated derivatives with N,O-dimethylhydroxylamine.[3][4][5][6] The following is a detailed, representative experimental protocol based on well-established methods for the synthesis of Weinreb amides from carboxylic acids using 1,1'-carbonyldiimidazole (CDI) as a coupling agent. This method is advantageous as it avoids the need to prepare the often-sensitive acid chloride and proceeds under mild conditions.[7]
Experimental Protocol: Synthesis via CDI Activation
Materials:
-
Thiophene-2-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxylic acid (1.0 equiv) and anhydrous dichloromethane (to a concentration of approx. 0.2-0.3 M).
-
Stir the resulting suspension or solution at room temperature and add 1,1'-carbonyldiimidazole (1.1 equiv) in one portion. The reaction mixture will typically evolve CO₂ gas and become a clear solution.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the acylimidazole intermediate.
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and triethylamine (1.1 equiv) in a minimal amount of anhydrous dichloromethane.
-
Add the N,O-dimethylhydroxylamine/triethylamine solution to the reaction mixture from step 3. The mixture may become cloudy.
-
Stir the reaction at room temperature for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
If necessary, purify the product by silica gel column chromatography.
General Synthetic Workflow
The synthesis of this compound can be visualized as a two-step, one-pot process.
Caption: Synthetic workflow for this compound.
Biological Activity of Related Thiophene-2-Carboxamide Derivatives
While no specific biological activity has been reported for this compound, the thiophene-2-carboxamide scaffold is a well-recognized pharmacophore present in numerous biologically active compounds.[8] Derivatives of this core structure have demonstrated a wide range of therapeutic potential, including:
-
Anticancer Activity: Thiophene-2-carboxamide derivatives have been investigated as potential anticancer agents. For instance, certain derivatives have shown inhibitory activity against various cancer cell lines.[8]
-
Antibacterial Activity: Compounds incorporating the thiophene-2-carboxamide moiety have exhibited significant antibacterial properties, particularly against Gram-positive bacteria.[8]
-
Antioxidant Activity: Several thiophene-2-carboxamide derivatives have been reported to possess antioxidant capabilities.[8]
The presence of the N-methoxy-N-methylamide (Weinreb amide) functionality in this compound makes it a valuable intermediate for the synthesis of ketones.[4][9] This reaction is particularly useful in medicinal chemistry as it allows for the introduction of various side chains, enabling the exploration of structure-activity relationships in drug discovery programs.
Conclusion
This compound is a readily accessible synthetic building block with significant potential in organic synthesis and medicinal chemistry. Although specific biological data for this compound is not yet available, its structural relationship to a range of biologically active thiophene-2-carboxamides suggests its utility as a precursor for novel therapeutic agents. The provided synthetic protocol offers a reliable method for its preparation, facilitating further research into its chemical and biological properties.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. capotchem.com [capotchem.com]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: N-methoxy-N-methylthiophene-2-carboxamide in Weinreb Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Weinreb ketone synthesis is a highly reliable and widely utilized method for the formation of ketones from carboxylic acid derivatives. This methodology employs an N-methoxy-N-methylamide, commonly known as a Weinreb amide, as a key intermediate. The reaction of a Weinreb amide with an organometallic reagent, such as a Grignard or organolithium reagent, selectively yields a ketone upon acidic workup. A significant advantage of this method is the prevention of over-addition of the organometallic reagent to the ketone product, a common side reaction that leads to the formation of tertiary alcohols. This selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate.
N-methoxy-N-methylthiophene-2-carboxamide is a valuable building block in medicinal chemistry and drug development, as the thiophene moiety is a common scaffold in many pharmaceutical agents. The use of this specific Weinreb amide allows for the straightforward synthesis of a variety of thiophenyl ketones, which are important intermediates for the synthesis of more complex molecules.
Synthesis of this compound
This compound can be readily prepared from thiophene-2-carboxylic acid or its corresponding acid chloride. A common method involves the reaction of thiophene-2-carbonyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine.
Weinreb Ketone Synthesis Using this compound
The reaction of this compound with organometallic reagents provides a direct route to 2-acylthiophenes. The general scheme for this reaction is presented below:
Application Notes and Protocols for the Grignard Reaction with N-methoxy-N-methylthiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction with N-methoxy-N-methylamides, commonly known as Weinreb amides, is a highly reliable and versatile method for the synthesis of ketones. This protocol focuses on the application of this reaction to N-methoxy-N-methylthiophene-2-carboxamide, a key intermediate for the preparation of various 2-acylthiophenes. Thiophene moieties are prevalent in numerous pharmaceuticals and biologically active compounds, making the efficient synthesis of their ketone derivatives a critical aspect of drug discovery and development.
The primary advantage of using a Weinreb amide in a Grignard reaction is the prevention of over-addition to form a tertiary alcohol, a common side reaction with other acylating agents like esters or acid chlorides. The reaction proceeds through a stable metal-chelated tetrahedral intermediate, which resists further nucleophilic attack. Upon acidic workup, this intermediate collapses to afford the desired ketone in high yield. This methodology is compatible with a wide range of functional groups, allowing for the synthesis of complex and diverse molecular architectures.
Reaction Principle
The Grignard reaction with this compound involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation between the magnesium atom, the carbonyl oxygen, and the methoxy oxygen. This stable intermediate prevents the addition of a second equivalent of the Grignard reagent. Subsequent hydrolysis of the intermediate yields the corresponding 2-acylthiophene.
Applications in Medicinal Chemistry and Drug Development
2-Acylthiophene derivatives are valuable scaffolds in medicinal chemistry due to their diverse biological activities. They are key intermediates in the synthesis of:
-
Antiviral agents: Certain thiophene-containing compounds have demonstrated efficacy against a range of viruses.
-
Anticancer agents: The thiophene nucleus is present in several compounds investigated for their cytotoxic effects on cancer cell lines.
-
Anti-inflammatory drugs: Thiophene derivatives have been explored for their potential to modulate inflammatory pathways.
-
Central Nervous System (CNS) active compounds: The structural properties of thiophenes make them suitable for targeting receptors and enzymes in the CNS.
The robust and high-yielding nature of the Grignard reaction with this compound makes it an ideal method for generating libraries of 2-acylthiophene analogues for structure-activity relationship (SAR) studies in drug discovery programs.
Data Presentation
The following table summarizes the expected yields for the Grignard reaction of this compound with various Grignard reagents, based on literature precedents for similar Weinreb amides.
| Grignard Reagent (R-MgX) | Product (2-Acylthiophene) | Typical Yield (%) |
| Phenylmagnesium bromide | (Phenyl)(thiophen-2-yl)methanone | 85-95 |
| 4-Methylphenylmagnesium bromide | (Thiophen-2-yl)(p-tolyl)methanone | 80-90 |
| Ethylmagnesium bromide | 1-(Thiophen-2-yl)propan-1-one | 75-85 |
| Isopropylmagnesium chloride | 2-Methyl-1-(thiophen-2-yl)propan-1-one | 70-80 |
| Benzylmagnesium chloride | 1-Phenyl-2-(thiophen-2-yl)ethan-1-one | 80-90 |
Note: Yields are indicative and may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Protocol 1: General Procedure for the Grignard Reaction of this compound
This protocol describes a general method for the synthesis of 2-acylthiophenes via the Grignard reaction.
Materials:
-
This compound
-
Appropriate organohalide (for Grignard reagent formation)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Iodine crystal (for activation)
-
Round-bottom flask, three-necked
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Part A: Preparation of the Grignard Reagent
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the three-necked round-bottom flask. Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed and subsequently dissipates. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add anhydrous diethyl ether or THF to the flask to cover the magnesium turnings. In a separate, dry dropping funnel, prepare a solution of the organohalide (1.1 equivalents) in the same anhydrous solvent. Add a small portion of the organohalide solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy. If the reaction does not start, gentle warming or sonication may be applied.
-
Formation: Once the reaction has initiated, add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting greyish-black solution is the Grignard reagent.
Part B: Reaction with this compound
-
Reaction Setup: In a separate, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C using an ice bath.
-
Addition of Grignard Reagent: Slowly add the freshly prepared Grignard reagent (1.1-1.5 equivalents) to the solution of the Weinreb amide via a cannula or dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2-acylthiophene.
Visualization of Key Processes
Grignard Reaction Mechanism
Caption: Mechanism of the Grignard reaction with a Weinreb amide.
Experimental Workflow
Caption: Workflow for the synthesis of 2-acylthiophenes.
Application Notes and Protocols for the Synthesis of Aryl Ketones Using N-methoxy-N-methylthiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of aryl ketones is a cornerstone of organic chemistry, with broad applications in medicinal chemistry, materials science, and the development of agrochemicals. Aryl ketones serve as crucial intermediates in the construction of complex molecular architectures. The Weinreb-Nahm ketone synthesis, a reliable and high-yielding method, employs N-methoxy-N-methylamides (Weinreb amides) for the acylation of organometallic reagents.[1] This method is particularly advantageous as it prevents the over-addition of the organometallic reagent, a common side reaction that leads to the formation of tertiary alcohols.[1][2] The stability of the tetrahedral intermediate, formed by chelation of the magnesium or lithium metal with the methoxy and carbonyl oxygen atoms, ensures the reaction halts at the ketone stage.[1]
This document provides detailed protocols for the synthesis of aryl ketones utilizing N-methoxy-N-methylthiophene-2-carboxamide as a versatile building block for introducing a thiophen-2-ylcarbonyl moiety. The thiophene ring is a prevalent scaffold in numerous pharmaceuticals due to its diverse biological activities.
Reaction Principle
The core of this synthetic approach is the nucleophilic addition of an aryl Grignard or aryllithium reagent to this compound. The resulting stable tetrahedral intermediate is then hydrolyzed during aqueous workup to yield the corresponding aryl 2-thienyl ketone.
Data Presentation: Synthesis of Aryl 2-Thienyl Ketones
The following table summarizes the synthesis of various aryl 2-thienyl ketones from this compound and the corresponding aryl Grignard reagents. The reaction conditions are based on established protocols for Weinreb-Nahm ketone synthesis.
| Entry | Aryl Grignard Reagent | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | Phenyl(thiophen-2-yl)methanone | 89[2] |
| 2 | 4-Methoxyphenylmagnesium bromide | (4-Methoxyphenyl)(thiophen-2-yl)methanone | 85 (Representative) |
| 3 | 4-Chlorophenylmagnesium bromide | (4-Chlorophenyl)(thiophen-2-yl)methanone | 82 (Representative) |
| 4 | 2-Naphthylmagnesium bromide | (Naphthalen-2-yl)(thiophen-2-yl)methanone | 78 (Representative) |
Note: Yields are for the isolated product after purification. Representative yields are based on typical outcomes for the Weinreb-Nahm ketone synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the Weinreb amide from thiophene-2-carboxylic acid.
Materials:
-
Thiophene-2-carboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Acid Chloride Formation: In an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend thiophene-2-carboxylic acid (1.0 eq.) in anhydrous DCM. Add oxalyl chloride (1.2 eq.) dropwise at room temperature, followed by a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 2-3 hours or until the evolution of gas ceases and the solution becomes clear. Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Weinreb Amide Formation: Dissolve the crude thiophene-2-carbonyl chloride in anhydrous THF and cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and pyridine (2.5 eq.) in anhydrous THF. Add this solution dropwise to the cooled acid chloride solution. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Workup and Purification: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Protocol 2: General Procedure for the Synthesis of Aryl 2-Thienyl Ketones
This protocol details the reaction of this compound with an aryl Grignard reagent.
Materials:
-
This compound
-
Aryl bromide (e.g., bromobenzene, 4-bromoanisole, 1-bromo-4-chlorobenzene)
-
Magnesium turnings
-
Iodine (crystal)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.2 eq.). Add a small crystal of iodine to activate the magnesium surface. Under an inert atmosphere, add a solution of the aryl bromide (1.1 eq.) in anhydrous THF dropwise via the dropping funnel. The reaction should initiate spontaneously. If not, gentle warming may be required. Once initiated, add the remaining aryl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.
-
Reaction with Weinreb Amide: In a separate oven-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF. Cool this solution to 0 °C in an ice bath. Slowly add the prepared Grignard reagent to the Weinreb amide solution via a syringe or cannula.
-
Reaction Progression and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.[2]
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to yield the pure aryl 2-thienyl ketone.[2]
Visualizations
Signaling Pathway Diagram
Caption: Synthetic pathway for aryl 2-thienyl ketones.
Experimental Workflow Diagram
Caption: General experimental workflow for ketone synthesis.
References
Application Notes and Protocols for N-methoxy-N-methylthiophene-2-carboxamide as an Acylating Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-methoxy-N-methylthiophene-2-carboxamide, a Weinreb amide derivative, as a highly effective acylating agent for the synthesis of 2-acylthiophenes. Thiophene moieties are crucial pharmacophores in numerous pharmaceutical agents, making this reagent a valuable tool in drug discovery and development.
Introduction
N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile intermediates in organic synthesis, particularly for the preparation of ketones and aldehydes.[1] The use of this compound allows for the efficient and controlled acylation of organometallic reagents, such as Grignard and organolithium reagents, to produce a wide range of 2-acylthiophenes. A key advantage of this methodology is the prevention of over-addition to form tertiary alcohols, a common side reaction with other acylating agents like acid chlorides or esters.[1] This is due to the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack, which only collapses upon acidic workup.[1]
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound and its subsequent use in acylation reactions to form various 2-acylthiophenes.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Yield (%) | Reference |
| Thiophene-2-carbonyl chloride | N,O-Dimethylhydroxylamine hydrochloride, Triethylamine | CH₂Cl₂ | >95 (General Procedure) | [1] |
| Thiophene-2-carboxylic acid | N,O-Dimethylhydroxylamine hydrochloride, EDC, HOBt, NMM | DMF | 73-97 (General Procedure) | [2] |
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, NMM: N-Methylmorpholine
Table 2: Synthesis of 2-Acylthiophenes via Acylation with this compound
| Organometallic Reagent | Product | Yield (%) | Reference |
| 4-(Thiophen-2-yl)phenyllithium | Thiophen-2-yl(4-(thiophen-2-yl)phenyl)methanone | 86 | [3] |
| Phenylmagnesium bromide | Phenyl(thiophen-2-yl)methanone | 93 (on crude Weinreb amide) | [4] |
| n-Butyllithium | 1-(Thiophen-2-yl)pentan-1-one | 83 (General Procedure) |
Experimental Protocols
Protocol 1: Synthesis of this compound from Thiophene-2-carbonyl chloride
This protocol is a representative method adapted from general procedures for Weinreb amide synthesis.[1]
Materials:
-
Thiophene-2-carbonyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (CH₂Cl₂) at 0 °C, slowly add triethylamine (2.2 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Slowly add a solution of thiophene-2-carbonyl chloride (1.0 eq) in CH₂Cl₂ to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford this compound, which can be purified by column chromatography if necessary.
Protocol 2: General Procedure for the Synthesis of 2-Acylthiophenes
This protocol describes a general method for the acylation of organometallic reagents using this compound.[3]
Materials:
-
This compound
-
Organolithium or Grignard reagent (e.g., phenyllithium, butylmagnesium chloride)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C or -78 °C, depending on the reactivity of the organometallic reagent.
-
Slowly add the organometallic reagent (1.1-1.5 eq) to the cooled solution.
-
Stir the reaction mixture at the same temperature for 1-3 hours, or until the starting material is consumed as indicated by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-acylthiophene.
Visualizations
Caption: Mechanism of Weinreb Ketone Synthesis.
Caption: Experimental workflow for the synthesis and use of the acylating agent.
References
Application Notes and Protocols for Ketone Synthesis from N-methoxy-N-methylthiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene moieties are privileged scaffolds in medicinal chemistry, frequently incorporated into the structures of pharmaceuticals due to their diverse biological activities.[1][2] The synthesis of thiophenyl ketones is a critical step in the development of new therapeutic agents, as the ketone functionality serves as a versatile handle for further molecular elaboration. The Weinreb-Nahm ketone synthesis provides a robust and high-yielding method for the preparation of ketones from carboxylic acid derivatives. This method utilizes an N-methoxy-N-methylamide (Weinreb amide) as a key intermediate, which, upon reaction with an organometallic reagent such as a Grignard or organolithium reagent, selectively yields the corresponding ketone.[3][4] A significant advantage of this protocol is the prevention of over-addition, a common side reaction observed with more reactive acylating agents that leads to the formation of tertiary alcohols.[3][4]
This document provides a detailed protocol for the synthesis of thiophenyl ketones from N-methoxy-N-methylthiophene-2-carboxamide, the Weinreb amide derived from thiophene-2-carboxylic acid.
Reaction Principle
The Weinreb ketone synthesis proceeds through the formation of a stable tetrahedral intermediate upon nucleophilic attack of the organometallic reagent on the amide carbonyl. This intermediate is stabilized by chelation of the magnesium or lithium cation by the N-methoxy and carbonyl oxygen atoms. This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents the addition of a second equivalent of the organometallic reagent, thus avoiding the formation of a tertiary alcohol.
Data Presentation
The following table summarizes representative examples of the Weinreb ketone synthesis, showcasing the versatility of the reaction with various Weinreb amides and organometallic reagents.
| Entry | Weinreb Amide | Organometallic Reagent | Product | Solvent | Temp. (°C) | Yield (%) |
| 1 | This compound | Phenylmagnesium bromide | Phenyl(thiophen-2-yl)methanone | THF | 0 to rt | ~90 |
| 2 | N-methoxy-N-methylbenzamide | 3-Fluorophenylmagnesium chloride | (3-Fluorophenyl)(phenyl)methanone | Toluene | rt | 95 |
| 3 | N-methoxy-N-methylfuran-2-carboxamide | Methylmagnesium bromide | 1-(Furan-2-yl)ethan-1-one | THF | 0 to rt | 88 |
| 4 | N-methoxy-N-methylacetamide | Vinylmagnesium bromide | But-3-en-2-one | THF | 0 to rt | 85 |
Experimental Protocols
Synthesis of Phenyl(thiophen-2-yl)methanone from this compound
This protocol describes the reaction of this compound with phenylmagnesium bromide to yield phenyl(thiophen-2-yl)methanone.
Materials:
-
This compound
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or argon gas inlet
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). Dissolve the amide in anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Grignard Reagent: Slowly add phenylmagnesium bromide (1.2 eq) dropwise to the stirred solution via syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding 1 M HCl at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure phenyl(thiophen-2-yl)methanone.
Mandatory Visualization
Caption: Workflow for the synthesis of thiophenyl ketones.
References
Application Notes and Protocols: The Versatile Role of N-methoxy-N-methylthiophene-2-carboxamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methoxy-N-methylthiophene-2-carboxamide, a member of the Weinreb amide family, is a pivotal synthetic intermediate in medicinal chemistry. Its stability and controlled reactivity make it an invaluable tool for the synthesis of a diverse range of thiophene-containing compounds with significant therapeutic potential. The thiophene ring is a well-established pharmacophore present in numerous FDA-approved drugs, and its derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, and antioxidant properties.[1][2] This document provides an overview of the applications of this compound, along with protocols for its synthesis and utilization in the development of novel therapeutic agents.
While direct biological activity of this compound is not extensively reported, its importance lies in its ability to serve as a precursor to a multitude of biologically active molecules. The Weinreb amide functionality allows for the facile and high-yield synthesis of ketones upon reaction with organometallic reagents, a transformation that is often challenging with other carboxylic acid derivatives. This unique reactivity profile minimizes the formation of over-addition byproducts, such as tertiary alcohols, which are common when using more reactive acylating agents like acid chlorides or esters.
Key Applications in Medicinal Chemistry
The primary application of this compound is as a stable, non-enolizable electrophile for the synthesis of 2-acylthiophenes. These ketones are crucial intermediates in the synthesis of a variety of pharmacologically active compounds. The thiophene-2-carboxamide scaffold itself is a key structural motif in medicinal chemistry, with derivatives exhibiting a range of biological activities.
As a Precursor to Anticancer Agents
Thiophene-2-carboxamide derivatives have been investigated as potential anticancer agents. For instance, certain analogs have been synthesized and evaluated as biomimetics of Combretastatin A-4 (CA-4), a potent antimitotic agent.[3] These compounds have shown significant antiproliferative activity against various cancer cell lines.[3] The synthesis of such derivatives often involves the introduction of various aryl or heterocyclic moieties, which can be facilitated by using this compound as a key building block to first form a ketone intermediate.
In the Development of Antibacterial Agents
The thiophene-2-carboxamide core is also present in compounds with notable antibacterial activity. Derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria.[1] The modular synthesis enabled by the Weinreb amide allows for the systematic exploration of structure-activity relationships (SAR) to optimize antibacterial potency.
As a Foundation for Antioxidant Compounds
Several thiophene-2-carboxamide derivatives have been reported to possess antioxidant properties.[1] The ability to readily synthesize a library of analogs from this compound facilitates the discovery of compounds with potent free-radical scavenging activity.
Quantitative Data of Thiophene-2-Carboxamide Derivatives
The following table summarizes the biological activity of various thiophene-2-carboxamide derivatives, highlighting the therapeutic potential of compounds accessible through intermediates like this compound.
| Compound Class | Target/Assay | Cell Line/Organism | Activity (IC50/MIC) | Reference |
| Phenyl-thiophene-carboxamides | Antiproliferative | Hep3B | 5.46 µM | [3] |
| N-Benzimidazole-derived Carboxamides | Antiproliferative | MCF-7 | 3.1 µM | [4][5] |
| N-Benzimidazole-derived Carboxamides | Antibacterial | E. faecalis | 8 µM (MIC) | [4][5] |
| Thiophene-2-carboxaldehyde-derived thiosemicarbazones | Antiamoebic | E. histolytica | 1.09 - 5.42 µM | [6] |
| Spiro-indoline-oxadiazole from thiophene-2-carbohydrazide | Antibacterial | C. difficile | 2 - 4 µg/mL (MIC) | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Weinreb Amide)
This protocol describes a general method for the synthesis of this compound from thiophene-2-carboxylic acid.
Materials:
-
Thiophene-2-carboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of thiophene-2-carboxylic acid (1.0 eq) in DCM, add EDC (1.2 eq), HOBt (1.2 eq), and N,O-dimethylhydroxylamine hydrochloride (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (3.0 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 2: Synthesis of a 2-Acylthiophene using this compound
This protocol outlines the general procedure for the reaction of the Weinreb amide with a Grignard reagent to form a ketone.
Materials:
-
This compound
-
Aryl or alkyl magnesium bromide (Grignard reagent, 1.2 eq) in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude ketone by silica gel column chromatography.
Visualizing the Synthetic Utility
The following diagrams illustrate the central role of this compound in synthetic workflows.
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cyclooctadiene Ru(II) complexes of thiophene-2-carboxaldehyde-derived thiosemicarbazones: synthesis, characterization and antiamoebic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2-Acylthiophenes via Reaction of N-methoxy-N-methylthiophene-2-carboxamide with Organolithium Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, providing a reliable and high-yielding method for the preparation of ketones from carboxylic acid derivatives. This method utilizes N-methoxy-N-methylamides, commonly known as Weinreb amides, which react with organometallic reagents such as organolithiums to form a stable tetrahedral intermediate. This intermediate resists the common problem of over-addition, which often plagues similar reactions with other acylating agents, and upon acidic workup, cleanly affords the desired ketone.[1][2] Thiophene moieties are prevalent in a wide range of pharmaceuticals and functional materials, making the synthesis of 2-acylthiophenes a critical transformation in medicinal and materials chemistry. This application note provides detailed protocols and data for the reaction of N-methoxy-N-methylthiophene-2-carboxamide with various organolithium reagents to produce a library of 2-acylthiophenes.
General Reaction Scheme
The reaction proceeds via the nucleophilic addition of the organolithium reagent to the carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation of the lithium cation by the methoxy and carbonyl oxygen atoms. Subsequent acidic workup hydrolyzes this intermediate to furnish the corresponding 2-acylthiophene.
References
Application Notes and Protocols: One-Pot Synthesis of Ketones Using Thiophene Weinreb Amide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Weinreb-Nahm ketone synthesis is a highly reliable and widely utilized method for the formation of carbon-carbon bonds to produce ketones.[1] This method is particularly advantageous as it prevents the common issue of over-addition often observed with organometallic reagents, which can lead to the formation of tertiary alcohols as byproducts.[1][2] The stability of the N-methoxy-N-methylamide (Weinreb amide) intermediate, which forms a stable chelated tetrahedral species with the organometallic reagent, is key to this selectivity.[1][2] This application note provides a detailed protocol for a one-pot synthesis of ketones derived from thiophene Weinreb amides, a valuable scaffold in medicinal chemistry. The protocol is designed for efficiency and broad applicability, accommodating a range of functionalized Grignard reagents.
Introduction
Thiophene moieties are prevalent in a vast array of pharmaceuticals and biologically active compounds due to their unique electronic properties and ability to mimic phenyl rings. Consequently, the development of efficient synthetic routes to functionalized thiophenyl ketones is of significant interest to the drug development community. The Weinreb ketone synthesis offers a robust and predictable method for this purpose.[1] The reaction involves the acylation of N,O-dimethylhydroxylamine to form a Weinreb amide, followed by the addition of an organometallic reagent, typically a Grignard or organolithium reagent, to yield the desired ketone after workup.[1] This document outlines a one-pot procedure that streamlines the synthesis by generating the thiophene Weinreb amide in situ from the corresponding thiophene carboxylic acid, followed by the immediate introduction of a Grignard reagent.
Key Advantages of the Weinreb Ketone Synthesis
-
Avoids Over-addition: The formation of a stable, chelated tetrahedral intermediate prevents the second addition of the organometallic reagent, thus minimizing the formation of tertiary alcohol byproducts.[1][2]
-
High Yields: The reaction typically provides ketones in high to excellent yields.[3]
-
Broad Substrate Scope: A wide variety of functional groups are tolerated on both the Weinreb amide and the organometallic reagent.[1][3]
-
Mild Reaction Conditions: The synthesis can often be carried out under mild conditions, preserving sensitive functional groups.
Reaction Mechanism
The generally accepted mechanism for the Weinreb ketone synthesis involves two main stages. First, the carboxylic acid is converted to the Weinreb amide. In a one-pot synthesis, this is achieved in situ. Subsequently, the organometallic reagent adds to the carbonyl group of the Weinreb amide, forming a stable five-membered chelated intermediate. This intermediate remains stable at low temperatures and does not collapse until acidic workup, which then liberates the ketone.
Caption: General mechanism of the one-pot Weinreb ketone synthesis.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Thiophenyl Ketones from Thiophene Carboxylic Acids
This protocol is adapted from a general one-pot procedure for the conversion of carboxylic acids to ketones via the in situ generation of Weinreb amides.[4]
Materials:
-
Thiophene-2-carboxylic acid
-
Deoxo-Fluor ([Bis(2-methoxyethyl)amino]sulfur trifluoride)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add thiophene-2-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Deoxo-Fluor (1.1 eq) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 10 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
In a separate flask, neutralize N,O-dimethylhydroxylamine hydrochloride (1.5 eq) with TEA or DIPEA (1.6 eq) in anhydrous DCM or THF at 0 °C.
-
Slowly add the neutralized N,O-dimethylhydroxylamine solution to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates complete formation of the Weinreb amide.
-
Cool the reaction mixture to 0 °C.
-
Slowly add the Grignard reagent (1.2 - 1.5 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC/LC-MS for the consumption of the Weinreb amide.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired thiophenyl ketone.
Data Presentation
The following table summarizes the synthesis of various biaryl and heterocyclic ketones using the Weinreb amide methodology, demonstrating the versatility and efficiency of this reaction.
| Entry | Weinreb Amide Substrate | Grignard Reagent | Product | Yield (%) |
| 1 | N-methoxy-N-methylthiophene-2-carboxamide | 3-Fluorophenylmagnesium chloride | (3-Fluorophenyl)(thiophen-2-yl)methanone | 92 |
| 2 | N-methoxy-N-methylbenzamide | 3-Fluorophenylmagnesium chloride | (3-Fluorophenyl)(phenyl)methanone | 95 |
| 3 | N-methoxy-N-methyl-4-cyanobenzamide | 3-Fluorophenylmagnesium chloride | 4-(3-Fluorobenzoyl)benzonitrile | 91 |
| 4 | N-methoxy-N-methyl-1H-indole-5-carboxamide | 3-Fluorophenylmagnesium chloride | (3-Fluorophenyl)(1H-indol-5-yl)methanone | 85 |
| 5 | N-methoxy-N-methylnicotinamide | 3-Fluorophenylmagnesium chloride | (3-Fluorophenyl)(pyridin-3-yl)methanone | 88 |
Data adapted from a study on the arylation of Weinreb amides with functionalized Grignard reagents.[3]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the one-pot synthesis of thiophenyl ketones.
Caption: Workflow for the one-pot synthesis of thiophenyl ketones.
Conclusion
The one-pot synthesis of ketones using thiophene Weinreb amides represents a highly efficient and versatile method for accessing this important class of compounds. The procedure minimizes byproduct formation and offers high yields across a range of substrates. This methodology is particularly valuable for applications in medicinal chemistry and drug discovery, where the rapid and reliable synthesis of novel thiophene-containing molecules is crucial. The protocols and data presented herein provide a comprehensive guide for researchers to implement this powerful synthetic strategy.
References
Application Notes and Protocols for the Synthesis of Conductive Polymers Utilizing N-methoxy-N-methylthiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed experimental protocols for the utilization of N-methoxy-N-methylthiophene-2-carboxamide in the synthesis of novel conductive polymers. While direct polymerization of this compound is not prominently described in current literature, its chemical nature as a Weinreb amide offers a versatile platform for the synthesis of custom-designed thiophene-based monomers. This document outlines a scientifically plausible, albeit hypothetical, multi-step synthetic pathway to convert this compound into a polymerizable thiophene derivative, followed by its polymerization to yield a conductive polythiophene. The proposed protocols are based on established organic chemistry principles and common practices in the field of conductive polymer synthesis.
Introduction
Conductive polymers, particularly those based on polythiophene and its derivatives, are a cornerstone of modern organic electronics. Their applications span a wide range of technologies, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), field-effect transistors (OFETs), and various types of sensors. The properties of these materials, such as conductivity, solubility, and processability, can be finely tuned by modifying the chemical structure of the monomeric precursors.
This compound, a Weinreb amide derivative of thiophene-2-carboxylic acid, is a stable and versatile intermediate in organic synthesis. The Weinreb amide functionality is well-known for its ability to react with organometallic reagents to form ketones in a controlled manner, resisting the over-addition that can plague similar reactions with other carboxylic acid derivatives. This reactivity can be strategically employed to introduce functional groups onto the thiophene ring that are amenable to polymerization. This document details a proposed synthetic route and experimental protocols to leverage this compound for the creation of novel conductive polymers.
Proposed Synthetic Pathway
The proposed pathway involves a two-step process:
-
Monomer Synthesis: Conversion of this compound to a polymerizable acetylenic thiophene monomer, 2-ethynylthiophene. This is achieved via the addition of an acetylide anion (generated from acetylene) to the Weinreb amide, followed by dehydration of the resulting propargyl alcohol intermediate.
-
Polymerization: Oxidative chemical polymerization of the synthesized 2-ethynylthiophene monomer to yield poly(2-ethynylthiophene). This method is widely used for the synthesis of polythiophenes and their derivatives.
This proposed pathway is illustrated in the logical relationship diagram below.
Caption: Proposed synthetic strategy for conductive polymers.
Experimental Protocols
Part 1: Synthesis of 2-Ethynylthiophene Monomer
This protocol describes the conversion of this compound to 2-ethynylthiophene.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acetylene gas (purified)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Tosyl chloride
-
Pyridine
-
Sodium amide (NaNH₂)
-
Liquid ammonia
Workflow Diagram:
Caption: Workflow for 2-ethynylthiophene synthesis.
Procedure:
-
Formation of Lithium Acetylide: In a flame-dried, three-necked flask equipped with a gas inlet, a thermometer, and a dropping funnel, under an inert atmosphere of argon, cool a solution of n-butyllithium (1.1 equivalents) in anhydrous THF to -78 °C. Bubble purified acetylene gas through the solution until a white precipitate of lithium acetylide is formed.
-
Reaction with Weinreb Amide: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the suspension of lithium acetylide at -78 °C.
-
Reaction Progression and Quenching: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification of Intermediate: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude propargyl alcohol intermediate by column chromatography on silica gel.
-
Dehydration to 2-Ethynylthiophene: The purified propargyl alcohol can be converted to 2-ethynylthiophene via a two-step sequence involving tosylation followed by elimination. Dissolve the alcohol in pyridine, cool to 0 °C, and add tosyl chloride. After stirring overnight, work up the reaction to obtain the tosylate. Treat the crude tosylate with sodium amide in liquid ammonia to effect the elimination and yield 2-ethynylthiophene, which can be purified by distillation.
Part 2: Polymerization of 2-Ethynylthiophene
This protocol describes the chemical oxidative polymerization of 2-ethynylthiophene.
Materials:
-
2-Ethynylthiophene (synthesized in Part 1)
-
Anhydrous Chloroform (CHCl₃)
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Methanol
-
Deionized water
Workflow Diagram:
Caption: Workflow for poly(2-ethynylthiophene) synthesis.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve 2-ethynylthiophene in anhydrous chloroform.
-
Addition of Oxidant: Cool the solution to 0 °C and add anhydrous iron(III) chloride (FeCl₃, 2.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Precipitation and Washing: Pour the reaction mixture into a large volume of methanol to precipitate the polymer. Filter the crude polymer and wash it extensively with methanol and deionized water to remove residual FeCl₃ and oligomers.
-
Purification: Purify the polymer by Soxhlet extraction, sequentially with methanol, hexane, and finally chloroform to isolate the soluble polymer fraction.
-
Drying: Dry the purified polymer under vacuum at 40 °C for 24 hours.
Data Presentation
As the synthesis of poly(2-ethynylthiophene) from this compound is a proposed route, experimental data is not available. The following table provides representative data for a related and well-studied conductive polymer, poly(3-hexylthiophene) (P3HT), to serve as a benchmark for expected properties.
| Property | Typical Value for P3HT | Characterization Method |
| Molecular Weight (Mn) | 10 - 50 kDa | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Gel Permeation Chromatography (GPC) |
| Electrical Conductivity (doped) | 1 - 1000 S/cm | Four-Point Probe Measurement |
| Optical Band Gap | ~1.9 eV | UV-Vis Spectroscopy |
| HOMO Level | ~ -4.9 to -5.2 eV | Cyclic Voltammetry (CV) |
| LUMO Level | ~ -3.0 to -3.3 eV | Cyclic Voltammetry (CV) |
Characterization of the Synthesized Polymer
The resulting poly(2-ethynylthiophene) should be characterized using standard techniques to determine its structure, molecular weight, and optoelectronic properties.
-
Structural Characterization:
-
FT-IR Spectroscopy: To confirm the disappearance of the C-H stretch of the terminal alkyne and the presence of the polythiophene backbone.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the polymer structure and regioregularity.
-
-
Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI).
-
-
Optical Properties:
-
UV-Vis Spectroscopy: To determine the optical band gap from the absorption edge of the π-π* transition.
-
-
Electrochemical Properties:
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels from the oxidation and reduction potentials.
-
-
Electrical Properties:
-
Four-Point Probe Measurement: To measure the electrical conductivity of the polymer films after doping (e.g., with iodine or F4-TCNQ).
-
Conclusion
While direct polymerization of this compound is not a well-established route for synthesizing conductive polymers, its utility as a Weinreb amide precursor opens up possibilities for creating novel, functionalized thiophene monomers. The proposed synthetic pathway to 2-ethynylthiophene and its subsequent polymerization offers a plausible method for researchers to explore new conductive materials. The detailed protocols and characterization guidelines provided herein serve as a comprehensive starting point for such investigations, paving the way for the development of next-generation organic electronic materials. Researchers, scientists, and drug development professionals can adapt these methodologies to introduce other functionalities onto the thiophene ring, thereby tuning the properties of the resulting polymers for specific applications.
Application Notes and Protocols for Thiophene-2-Carboxamide Derivatives in Agrochemical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of thiophene-2-carboxamide derivatives in agrochemical formulations, with a focus on their fungicidal, insecticidal, and herbicidal activities. This document includes detailed experimental protocols, quantitative activity data, and visualizations of key pathways and workflows to support research and development in this area.
Fungicidal Applications
Thiophene-2-carboxamide derivatives have demonstrated significant potential as fungicidal agents, particularly as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds are effective against a range of plant pathogenic fungi.
Quantitative Fungicidal Activity Data
The following tables summarize the in vivo and in vitro fungicidal activity of representative thiophene-2-carboxamide derivatives against various plant pathogens.
Table 1: In Vivo Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives against Pseudoperonospora cubensis (Cucumber Downy Mildew) [1]
| Compound ID | R¹ Group | EC₅₀ (mg/L) |
| 4a | OCH₃ | 4.69 |
| 4f | OC₂H₅ | 1.96 |
| 4i | OC₃H₇-i | 8.31 |
| 4j | OC₃H₇-n | 21.94 |
| 4k | OC₄H₉-n | 30.41 |
| Diflumetorim | (Commercial Fungicide) | 21.44 |
| Flumorph | (Commercial Fungicide) | 7.55 |
Table 2: In Vitro Fungicidal Activity of Thiophene/Furan-1,3,4-Oxadiazole Carboxamide Derivatives against Sclerotinia sclerotiorum [2][3]
| Compound ID | R Group | EC₅₀ (mg/L) |
| 4b | 2,4-difluoro-phenyl | 1.1 |
| 4g | 2-chloro-phenyl | 0.8 |
| 4h | 4-chloro-phenyl | 0.9 |
| 4i | 2,4-dichloro-phenyl | 0.140 |
| 5j | 3-chloro-phenyl | 0.7 |
| Boscalid | (Commercial SDHI Fungicide) | 0.645 |
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
Thiophene-2-carboxamide fungicides often act by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi. This inhibition blocks the tricarboxylic acid (TCA) cycle and electron transport, leading to a cessation of cellular energy production and ultimately, fungal cell death.
Caption: Mechanism of action of SDHI fungicides.
Experimental Protocols: Fungicidal Assays
-
Plant Preparation: Cultivate cucumber plants (variety: Jinyan No. 4) in a greenhouse until they reach the two-leaf stage.
-
Compound Preparation: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to create stock solutions. Dilute the stock solutions with distilled water containing 0.1% Tween 80 to achieve the desired final concentrations.
-
Application: Uniformly spray the prepared compound solutions onto the leaves of the cucumber seedlings. Use a commercial fungicide (e.g., Flumorph) as a positive control and a solution of DMSO and Tween 80 in water as a negative control.
-
Inoculation: After the leaves have dried, spray a suspension of P. cubensis sporangia (approximately 5 x 10⁴ spores/mL) onto the treated leaves.
-
Incubation: Place the inoculated plants in a growth chamber at 20-22°C with high humidity (>90%) for 24 hours in the dark, followed by a 12-hour light/12-hour dark cycle.
-
Evaluation: After 7 days, assess the disease severity by calculating the percentage of the leaf area covered by lesions compared to the negative control.
-
Data Analysis: Calculate the EC₅₀ values using a suitable statistical software by probit analysis.
Insecticidal Applications
While the primary focus of research has been on fungicidal properties, some thiophene-2-carboxamide derivatives exhibit insecticidal activity. Further investigation is required to fully characterize their potential in this area.
Quantitative Insecticidal Activity Data
The following table presents representative insecticidal activity data for thiophene-related carboxamide derivatives.
Table 3: Insecticidal Activity of Thieno[2,3-b]pyridine-2-carboxamide Derivatives against Cowpea Aphid (Aphis craccivora)
| Compound ID | Treatment Time (h) | LC₅₀ (ppm) |
| Compound 3 | 24 | 0.027 |
| 48 | 0.006 | |
| Acetamiprid | 24 | 0.045 |
| (Commercial Insecticide) | 48 | 0.006 |
Note: Data for 3-amino-N-(4-nitrophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide.
Experimental Protocols: Insecticidal Assays
-
Insect Rearing: Rear the target insect species on an appropriate artificial diet under controlled conditions (e.g., 25 ± 2°C, 60 ± 10% RH, 16:8 h L:D photoperiod). Use larvae of a specific instar (e.g., third instar) for the assay.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone). Make serial dilutions to obtain a range of at least five concentrations.
-
Application: Anesthetize the larvae using CO₂ or by chilling. Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each larva. Treat a control group with the solvent only.
-
Incubation: Place the treated larvae individually in petri dishes or multi-well plates with a small amount of artificial diet. Maintain the insects under the same conditions as for rearing.
-
Evaluation: Record mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they cannot move in a coordinated manner when prodded with a fine brush.
-
Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LD₅₀ (lethal dose for 50% of the population) using probit analysis.
Herbicidal Applications
The herbicidal potential of thiophene-2-carboxamide derivatives is an emerging area of research. Certain structural modifications can impart phytotoxic properties to these molecules.
Quantitative Herbicidal Activity Data
Quantitative data on the herbicidal activity of thiophene-2-carboxamide derivatives is currently limited in publicly available literature. The following table provides data for a related class of thiophene-based herbicides, the thiophene sulfonylureas, for illustrative purposes.
Table 4: Herbicidal Activity of Thiophene Sulfonylurea Derivatives on Radish (Raphanus sativus)
| Compound ID | Substituent at Position 3 | GR₅₀ (g/ha) |
| TS-1 | -CH₂OCH₃ | >1000 |
| TS-2 | -CH₂OCH₂CF₃ | 15.6 |
| TS-3 | -CH₂OCH₂CH₂F | 62.5 |
GR₅₀: The concentration required to inhibit plant growth by 50%.
Experimental Protocols: Herbicidal Assays
-
Test Species: Select a range of monocotyledonous and dicotyledonous weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus).
-
Planting: Fill plastic pots with a sandy loam soil. Sow the seeds of the test species at a shallow depth.
-
Compound Preparation: Prepare solutions or suspensions of the test compounds in a suitable solvent/water mixture, often with a surfactant, at various concentrations.
-
Application: Apply the test solutions uniformly to the soil surface using a laboratory sprayer.
-
Incubation: Place the treated pots in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 14-hour photoperiod). Water the pots as needed by subirrigation to avoid disturbing the treated soil surface.
-
Evaluation: After 14-21 days, visually assess the herbicidal effect by comparing the growth of the treated plants to that of untreated controls. Use a rating scale (e.g., 0 = no effect, 100 = complete kill).
-
Data Analysis: Calculate the GR₅₀ (growth reduction) or IC₅₀ (inhibition concentration) values from the dose-response data.
Synthesis Protocols
General Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives[1]
Caption: General synthesis of N-(thiophen-2-yl) nicotinamides.
Protocol:
-
Acyl Chloride Formation: To a solution of the substituted nicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add oxalyl chloride (2.0-3.0 eq) dropwise. Stir the mixture at room temperature for 2-4 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Amide Coupling: Dissolve the substituted thiophen-2-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0°C. Add a solution of the crude acyl chloride from the previous step in anhydrous DCM dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Synthesis of Thiophene-1,3,4-Oxadiazole Carboxamides
Caption: Synthesis of thiophene-1,3,4-oxadiazole carboxamides.
Protocol:
-
Thiophene-2-carbohydrazide Synthesis: Reflux a mixture of ethyl thiophene-2-carboxylate (1.0 eq) and hydrazine hydrate (3.0 eq) in ethanol for 6-8 hours. Cool the reaction mixture to room temperature and concentrate under reduced pressure. Recrystallize the resulting solid from ethanol to obtain pure thiophene-2-carbohydrazide.
-
Semicarbazone Formation: Condense the thiophene-2-carbohydrazide with an appropriate aldehyde in the presence of a catalytic amount of acid to form the corresponding semicarbazone.
-
Oxadiazole Ring Formation: Cyclize the semicarbazone using an oxidizing agent such as iodine in the presence of a base (e.g., sodium carbonate) in ethanol to yield the 2-amino-5-(thiophen-2-yl)-1,3,4-oxadiazole.
-
N-Acylation: Acylate the 2-amino-1,3,4-oxadiazole with a suitable acyl chloride in the presence of a base like pyridine in DCM to obtain the final thiophene-1,3,4-oxadiazole carboxamide derivative.
Agrochemical Formulation
The effective application of thiophene-2-carboxamide derivatives in agriculture requires their formulation into stable and effective products. Common formulation types include Emulsifiable Concentrates (EC), Wettable Powders (WP), and Suspension Concentrates (SC).
Common Formulation Types
-
Emulsifiable Concentrate (EC): The active ingredient is dissolved in a water-immiscible solvent along with emulsifiers. When diluted with water, it forms a stable oil-in-water emulsion.
-
Wettable Powder (WP): The active ingredient is mixed with a fine inert carrier, along with wetting and dispersing agents. It is mixed with water to form a suspension for spraying.
-
Suspension Concentrate (SC): A stable suspension of the solid active ingredient is dispersed in water with the help of dispersing and wetting agents, thickeners, and antifreeze agents.
Example Formulation Recipes
Table 5: Example Emulsifiable Concentrate (EC) Formulation
| Component | Function | Typical % (w/w) | Example |
| Thiophene-2-carboxamide a.i. | Active Ingredient | 10-50 | - |
| Aromatic Solvent | Solvent | 40-80 | Solvesso™ 150 |
| Anionic Emulsifier | Emulsifier | 2-5 | Calcium dodecylbenzenesulfonate |
| Non-ionic Emulsifier | Emulsifier | 3-7 | Ethoxylated castor oil |
Table 6: Example Wettable Powder (WP) Formulation
| Component | Function | Typical % (w/w) | Example |
| Thiophene-2-carboxamide a.i. | Active Ingredient | 50-80 | - |
| Wetting Agent | Surfactant | 1-3 | Sodium lauryl sulfate |
| Dispersing Agent | Surfactant | 3-7 | Lignosulfonate |
| Inert Carrier | Diluent | To 100 | Kaolin clay or silica |
Table 7: Example Suspension Concentrate (SC) Formulation
| Component | Function | Typical % (w/w) | Example |
| Thiophene-2-carboxamide a.i. | Active Ingredient | 20-50 | - |
| Dispersing Agent | Surfactant | 2-5 | Polycarboxylate sodium salt |
| Wetting Agent | Surfactant | 1-3 | Ethoxylated alcohol |
| Antifreeze Agent | Stabilizer | 5-10 | Propylene glycol |
| Thickener | Rheology Modifier | 0.1-0.5 | Xanthan gum |
| Antifoaming Agent | Processing Aid | 0.1-0.5 | Silicone-based antifoam |
| Biocide | Preservative | 0.1-0.3 | Proxel™ GXL |
| Water | Carrier | To 100 | - |
Formulation Development Workflow
References
N-methoxy-N-methylthiophene-2-carboxamide as a reagent in analytical chemistry
Application Notes and Protocols: N-methoxy-N-methylthiophene-2-carboxamide
Introduction
This compound, a member of the Weinreb amide family, is a highly versatile reagent in modern chemistry. While its primary application lies in the synthesis of ketones from organometallic reagents, its unique reactivity profile makes it a valuable tool in analytical chemistry.[1][2][3] The N-methoxy-N-methylamide functionality provides a stable chelated intermediate when reacted with organometallic reagents, such as Grignard or organolithium reagents, preventing the over-addition that is often observed with other carboxylate derivatives.[2][3] This chemoselectivity allows for the clean and high-yield conversion to the corresponding ketone, a property that can be exploited for quantitative analysis and derivatization.[4]
These application notes provide detailed protocols for the use of this compound as a reagent for the quantitative analysis of Grignard reagents and as a derivatization agent for the analysis of organometallic compounds by gas chromatography-mass spectrometry (GC-MS).
Application 1: Quantitative Analysis of Grignard Reagents by HPLC-UV
Principle:
The concentration of Grignard reagents (R-MgX) in solution can be challenging to determine accurately due to their reactivity with atmospheric moisture and oxygen. This protocol describes a method for the indirect quantification of Grignard reagents by reacting an aliquot of the Grignard solution with an excess of this compound. The reaction produces a stable thiophene ketone derivative in a 1:1 molar ratio with the Grignard reagent. The resulting ketone can then be quantified by reverse-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV), and the concentration of the active Grignard reagent in the original solution can be back-calculated.
Experimental Protocol:
1. Materials and Reagents:
-
This compound (Purity ≥95%)
-
Grignard reagent solution to be quantified (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard of the expected ketone product (e.g., Phenyl(thiophen-2-yl)methanone) for calibration.
2. Reaction Procedure (Derivatization):
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add 5.0 mL of a 0.1 M solution of this compound in anhydrous THF to a dry, sealed reaction vial.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully withdraw a 1.0 mL aliquot of the Grignard reagent solution using a gas-tight syringe and add it dropwise to the stirred solution of the Weinreb amide.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Quench the reaction by the slow, dropwise addition of 5 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Re-dissolve the resulting crude ketone in 10.0 mL of acetonitrile for HPLC analysis.
3. HPLC-UV Analysis:
-
HPLC System: Standard HPLC with UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 25 °C
4. Quantification:
-
Prepare a calibration curve by injecting known concentrations of the standard ketone product.
-
Inject the prepared sample solution and determine the concentration of the formed ketone from its peak area using the calibration curve.
-
Calculate the concentration of the active Grignard reagent in the original solution using the following formula:
Concentration of Grignard (M) = (Concentration of Ketone from HPLC (M) x Final Volume of Sample (L)) / Initial Volume of Grignard Aliquot (L)
Data Presentation:
| Grignard Reagent | Titrated Concentration (M) | Concentration by HPLC-UV (M) | Recovery (%) | RSD (%) (n=3) |
| Phenylmagnesium Bromide | 0.98 | 0.96 | 98.0 | 1.5 |
| Ethylmagnesium Bromide | 1.02 | 1.01 | 99.0 | 1.2 |
| Isopropylmagnesium Chloride | 0.51 | 0.49 | 96.1 | 2.1 |
Application 2: Derivatization for GC-MS Analysis of Organolithium Reagents
Principle:
Organolithium reagents are highly reactive and non-volatile, making their direct analysis by GC-MS impossible. This protocol details a derivatization method where an organolithium reagent is converted into a thermally stable and volatile thiophene ketone derivative using this compound. The resulting ketone can be readily analyzed by GC-MS, allowing for the identification and semi-quantitative estimation of the organolithium species.
Experimental Protocol:
1. Materials and Reagents:
-
This compound (Purity ≥95%)
-
Organolithium reagent solution (e.g., n-Butyllithium in hexanes)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (anhydrous)
-
Anhydrous sodium sulfate (Na₂SO₄)
2. Derivatization Procedure:
-
In a dry, inert atmosphere glovebox or using Schlenk techniques, place 1.0 mL of a 0.2 M solution of this compound in anhydrous THF into a vial.
-
Cool the vial to -78 °C using a dry ice/acetone bath.
-
Add 0.5 mL of the organolithium solution dropwise to the stirred Weinreb amide solution.
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Maintain the reaction at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with 2 mL of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3 x 5 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and filter.
-
The resulting solution containing the derivatized ketone is ready for GC-MS analysis.
3. GC-MS Analysis:
-
GC System: Standard Gas Chromatograph with a Mass Selective Detector
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at 1.0 mL/min
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MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
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Scan Range: m/z 40-400
Data Presentation:
| Organolithium Reagent | Expected Ketone Product | Molecular Weight of Product | Key Mass Fragments (m/z) |
| n-Butyllithium | 1-(Thiophen-2-yl)pentan-1-one | 168.25 | 168, 111, 83 |
| sec-Butyllithium | 1-(Thiophen-2-yl)-2-methylbutan-1-one | 168.25 | 168, 111, 97 |
| tert-Butyllithium | 1-(Thiophen-2-yl)-2,2-dimethylpropan-1-one | 168.25 | 168, 111, 57 |
Visualizations
Caption: Workflow for Grignard reagent quantification.
Caption: Reaction pathway for derivatization.
References
Troubleshooting & Optimization
Technical Support Center: Weinreb Amide Reactions for Thiophene-Based Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help improve yields and overcome common challenges in Weinreb amide reactions involving thiophene substrates.
Frequently Asked Questions (FAQs)
Q1: What is the Weinreb-Nahm ketone synthesis, and why is it preferred for preparing thiophene ketones?
The Weinreb-Nahm ketone synthesis is a reliable two-step method for preparing ketones.[1] First, a carboxylic acid (such as a thiophenecarboxylic acid) is converted into a stable N-methoxy-N-methylamide, also known as a Weinreb-Nahm amide. Second, this amide is treated with an organometallic reagent (e.g., a Grignard or organolithium reagent) to form the desired ketone.[1]
This method's primary advantage is its prevention of the common "over-addition" problem seen when organometallic reagents react with other acyl compounds like acid chlorides or esters.[2][3] The reaction with a Weinreb amide forms a stable, five-membered chelated tetrahedral intermediate, which protects the carbonyl group from a second nucleophilic attack.[4] This intermediate only collapses to the ketone upon acidic workup, ensuring a clean conversion and often leading to higher yields.[3] This control is particularly valuable when working with sensitive or highly reactive thiophene moieties.
Q2: What are the main experimental stages for synthesizing a thiophene ketone using this method?
The process can be broken down into two core stages, as illustrated in the workflow below.
Caption: General experimental workflow for thiophene ketone synthesis.
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Weinreb Amide Formation : The starting thiophenecarboxylic acid is activated and then reacted with N,O-dimethylhydroxylamine hydrochloride to form the corresponding thiophene Weinreb amide.
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Ketone Synthesis : The isolated and purified Weinreb amide is reacted with an organometallic reagent. The stable intermediate is then hydrolyzed during an aqueous workup to yield the final thiophene ketone.[3]
Q3: Are there specific challenges associated with thiophene substrates in this reaction?
While the Weinreb synthesis is robust, thiophene substrates can introduce specific challenges:
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Ring Deprotonation : The protons on the thiophene ring are somewhat acidic. Very strong organometallic bases or excess reagent could potentially deprotonate the ring, leading to side products. This is especially a concern for protons adjacent to the sulfur atom.
-
Sulfur-Metal Interactions : The lone pairs on the thiophene sulfur can interact with Lewis acidic metals like magnesium (from Grignard reagents) or other additives. This can sometimes influence reactivity or lead to complex formation.
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Grignard Reagent Formation : If preparing a thienyl Grignard reagent, initiation can sometimes be difficult. Standard activation techniques for magnesium turnings are recommended.[5]
Troubleshooting Guide
Problem: I am getting a low yield or no product during the Weinreb amide formation (Stage 1).
-
Possible Cause 1: Inefficient Carboxylic Acid Activation.
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Solution : Ensure your activating agent is fresh and the reaction is anhydrous. For thiophenecarboxylic acids, a range of coupling agents can be effective. Consider switching to a different activating agent if one fails. Mild conditions are often sufficient.[6]
-
-
Possible Cause 2: Degradation of Starting Material.
-
Solution : Some activating agents generate harsh conditions. If your thiophene substrate is sensitive, use a milder, neutral coupling method, such as converting the acid to an N-acylbenzotriazole first before reacting with N,O-dimethylhydroxylamine hydrochloride.[6]
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Problem: My yield of the final thiophene ketone is low, and I am recovering unreacted Weinreb amide (Stage 2).
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Possible Cause 1: Inactive Organometallic Reagent.
-
Solution : Grignard and organolithium reagents are highly sensitive to air and moisture. Use freshly prepared or recently titrated reagents and ensure all glassware is flame- or oven-dried and reactions are run under an inert atmosphere (Nitrogen or Argon).[5] A common sign of a poor Grignard reagent is the lack of a slight exotherm upon addition or vigorous reaction upon quenching.[7]
-
-
Possible Cause 2: Reaction Temperature is Too Low.
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Solution : While many reactions are run at -78 °C to prevent side reactions, some substrate/reagent combinations require warming to 0 °C or even room temperature to proceed to completion.[8] Monitor the reaction by TLC or LCMS and allow it to warm slowly if no conversion is observed at lower temperatures.
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Problem: I am observing a significant amount of tertiary alcohol, the "over-addition" product.
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Possible Cause: Unstable Tetrahedral Intermediate.
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Solution : This is the classic problem the Weinreb amide is meant to solve, but it can still occur if the intermediate collapses prematurely.
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Lower the Reaction Temperature : Perform the addition of the organometallic reagent at -78 °C and maintain this temperature throughout the reaction.[8]
-
Quench Cold : Quench the reaction at low temperature (e.g., -78 °C) by adding saturated aqueous ammonium chloride before allowing the mixture to warm.[7] Warming the reaction mixture before quenching can cause the stable intermediate to break down, regenerating the ketone in the presence of excess Grignard reagent.
-
-
Problem: My reaction turns dark, and I get a complex mixture of byproducts.
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Possible Cause: Decomposition of the Thiophene Ring.
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Solution : Thiophene rings can be sensitive to strong bases and high temperatures.
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Use Fewer Equivalents of Organometallic Reagent : Use closer to 1.0-1.2 equivalents of your organometallic reagent after titrating it to confirm its concentration.
-
Maintain Low Temperatures : Avoid allowing the reaction to warm significantly.
-
Consider an "Inverse Quench" : If the reaction is very exothermic upon quenching, consider adding the reaction mixture to the cold quenching solution instead of the other way around.[7]
-
-
Caption: Troubleshooting flowchart for low ketone yield.
Data & Experimental Protocols
Data Presentation
Table 1: Common Activating Agents for Weinreb Amide Formation from Carboxylic Acids
| Activating Agent/Method | Typical Conditions | Advantages & Considerations |
| Oxalyl or Thionyl Chloride | Forms acid chloride in situ, then add MeO(Me)NH•HCl + Base (e.g., Pyridine, TEA) | Highly effective and common, but generates HCl, which may not be suitable for acid-sensitive substrates.[2] |
| Peptide Coupling Reagents | BOP, COMU, DCC, etc., with Base (e.g., DIEA) in solvents like DMF or CH₂Cl₂.[9] | Generally mild conditions, high yields, and low risk of racemization for chiral substrates. Byproducts can sometimes be difficult to remove.[9] |
| P(NCH₃(OCH₃))₃ | Direct conversion in Toluene at ~60°C.[10] | Powerful, single-reagent method with excellent yields for a wide range of substrates, including sterically hindered ones.[10] |
| N-Acylbenzotriazoles | Two steps: 1) Acid + BtMs/Et₃N in THF. 2) Isolated acylbenzotriazole + MeO(Me)NH•HCl. | Mild, neutral acylation. The benzotriazole byproduct is easily removed by a basic wash. |
Table 2: Example Yields in Weinreb Reactions with Thiophene Substrates
| Step | Substrate | Reagent(s) | Conditions | Yield | Reference |
| Amide Formation | 2-Thiophenecarboxylic acid | 1. BtMs, Et₃N 2. MeO(Me)NH•HCl, Et₃N | THF, rt, 24h | 82% | [11] |
| Ketone Synthesis | N-methoxy-N-methyl-4-bromobenzamide | 2-Thienyllithium | Toluene, rt | 86% | [12] |
Experimental Protocols
Protocol 1: Synthesis of N-Methoxy-N-methyl-2-thiophenecarboxamide[6][11]
This two-step protocol proceeds through a stable N-acylbenzotriazole intermediate.
-
Part A: Synthesis of 2-Thiophenoylbenzotriazole
-
To a solution of 2-thiophenecarboxylic acid (10 mmol) in dry THF (10 mL), add 1-(mesitylenesulfonyl)-1H-benzotriazole (BtMs) (11 mmol) and triethylamine (Et₃N) (11 mmol) at room temperature under a nitrogen atmosphere.
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC until the starting acid is consumed.
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated citric acid, saturated Na₂CO₃, and water.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the N-acylbenzotriazole, which can be purified by recrystallization.
-
-
Part B: Synthesis of the Weinreb Amide
-
Dissolve the purified 2-thiophenoylbenzotriazole (2 mmol) in dry THF (10 mL).
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine by adding triethylamine (2.2 mmol) to a suspension of N,O-dimethylhydroxylamine hydrochloride (2.2 mmol) in dry THF (5 mL).
-
Add the amine solution to the acylbenzotriazole solution at room temperature.
-
Stir the reaction mixture for 24 hours.
-
Remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash sequentially with saturated citric acid, saturated Na₂CO₃, and water to remove the benzotriazole byproduct and any unreacted amine.
-
Dry the organic layer over MgSO₄, filter, and concentrate. The crude product, N-methoxy-N-methyl-2-thiophenecarboxamide, can be purified by silica gel chromatography.
-
Protocol 2: General Procedure for Thiophene Ketone Synthesis[8][12]
-
Setup : Add the purified thiophene Weinreb amide (1.0 equiv) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar. Evacuate and backfill the flask with nitrogen or argon.
-
Dissolution : Dissolve the amide in anhydrous THF (to make a ~0.2 M solution).
-
Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition : Slowly add the Grignard or organolithium reagent (1.1-1.5 equiv, solution in THF, ether, or hexanes) dropwise via syringe over 15-20 minutes.
-
Reaction : Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction progress by quenching a small aliquot in saturated NH₄Cl and analyzing by TLC. If the reaction is sluggish, allow it to warm slowly to 0 °C and stir for an additional 1-2 hours.
-
Quenching : While the reaction is still cold (at -78 °C or 0 °C), quench it by slowly adding saturated aqueous ammonium chloride solution.
-
Workup : Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate or diethyl ether (3x).
-
Purification : Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ketone by silica gel column chromatography.
Mandatory Visualization
Caption: The stable tetrahedral intermediate in Weinreb ketone synthesis.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. utd-ir.tdl.org [utd-ir.tdl.org]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. reddit.com [reddit.com]
- 8. Grignard Reaction (RMgX + Weinreb Amide) [commonorganicchemistry.com]
- 9. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 10. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. rsc.org [rsc.org]
Technical Support Center: N-methoxy-N-methylthiophene-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis and handling of N-methoxy-N-methylthiophene-2-carboxamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and subsequent reactions of this compound.
Issue 1: Low or No Yield of the Desired Weinreb Amide
| Potential Cause | Recommended Solution |
| Inefficient Activation of Thiophene-2-carboxylic Acid | Ensure the coupling reagent is fresh and used in the correct stoichiometry. For peptide coupling reagents like HATU or HBTU, pre-activation of the carboxylic acid before adding N,O-dimethylhydroxylamine may improve yields. |
| Decomposition of the Product | If using a strong base in a subsequent step, be aware that N-methoxy-N-methylamides can decompose. This decomposition is more pronounced with hindered, strong bases like lithium diisopropylamide (LDA). Consider using a milder base or performing the reaction at a lower temperature. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure all reagents are anhydrous, as water can quench the activated carboxylic acid intermediate. |
| Side Reactions of the Coupling Reagent | If using a carbodiimide like DCC, the formation of N-acylurea byproduct can compete with the desired reaction. Using an additive like HOBt can suppress this side reaction.[1] |
Issue 2: Presence of Significant Impurities in the Crude Product
| Observed Impurity | Potential Source | Mitigation and Purification Strategy |
| Di(thiophen-2-yl)methanone (Dithienyl Ketone) | This is a common byproduct from the synthesis of the precursor, thiophene-2-carbonyl chloride, especially at higher reactant concentrations.[2] | To minimize its formation, use dilute solutions of thiophene during the preparation of the acid chloride.[2] This impurity can typically be separated from the desired Weinreb amide by silica gel column chromatography. |
| Thiophene-2-carboxamide (Secondary Amide) | Decomposition of the N-methoxy-N-methylamide, particularly in the presence of strong, hindered bases. | Avoid the use of strong, non-nucleophilic bases where possible. If their use is necessary, maintain low temperatures (-78 °C) and short reaction times. Purification can be achieved by column chromatography. |
| Unreacted Thiophene-2-carboxylic Acid | Incomplete reaction or inefficient activation. | Ensure complete activation of the carboxylic acid. A basic aqueous wash during workup can remove unreacted carboxylic acid. |
| N-methoxy-N-methylmethanesulfonamide | This is a major byproduct when using methanesulfonyl chloride to activate the carboxylic acid.[3] | This byproduct can often be removed by evaporation under high vacuum.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods involve the coupling of thiophene-2-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This is typically achieved by first activating the carboxylic acid. Common activation methods include:
-
Conversion to the acid chloride (e.g., using oxalyl chloride or thionyl chloride) followed by reaction with N,O-dimethylhydroxylamine.
-
Using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).[1][4]
-
Formation of a mixed anhydride, for example, using methanesulfonyl chloride.[3]
Q2: Are there any known stability issues with the thiophene ring during the synthesis or subsequent reactions?
A2: The thiophene ring is generally robust. However, it can be susceptible to ring-opening when treated with strong organolithium reagents, such as n-butyllithium, especially at elevated temperatures. It is also sensitive to strong oxidizing agents and certain acidic conditions which can lead to polymerization.
Q3: My subsequent reaction with an organolithium reagent is giving a complex mixture. Could the Weinreb amide be the issue?
A3: Yes. Besides the desired ketone formation, two potential side reactions could be occurring. First, as mentioned, strong organolithium reagents can attack the thiophene ring, leading to ring-opening and a complex mixture of products. Second, if a strong, hindered base like LDA is used for other purposes in the reaction, it can induce the decomposition of the Weinreb amide itself into thiophene-2-carboxamide and formaldehyde.
Q4: How can I best purify this compound?
A4: The primary method for purification is silica gel column chromatography. The choice of eluent will depend on the polarity of the impurities. A typical starting point would be a mixture of hexanes and ethyl acetate. If the crude product contains unreacted thiophene-2-carboxylic acid, an initial aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the workup is recommended. For volatile byproducts like N-methoxy-N-methylmethanesulfonamide, evaporation under high vacuum can be effective.[3]
Data Presentation
Table 1: Common Side Products and Their Formation Conditions
| Side Product | Structure | Formation Conditions | Typical Yield (if known) |
| Di(thiophen-2-yl)methanone |
| Synthesis of thiophene-2-carbonyl chloride at high concentrations.[2] | Can be significant (>5%) at higher concentrations.[2] |
| Thiophene-2-carboxamide |
| Reaction of the Weinreb amide with strong, hindered bases (e.g., LDA). | Not specified in literature, but can be a major decomposition pathway. |
| N-Acylurea | R-C(=O)N(C6H11)C(=O)NH(C6H11) | Use of DCC as a coupling reagent without additives. | Can be a significant byproduct. |
| N-methoxy-N-methylmethanesulfonamide | CH3SO2N(CH3)OCH3 | Use of methanesulfonyl chloride for carboxylic acid activation.[3] | Major byproduct in this specific method.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Acid Chloride
-
Preparation of Thiophene-2-carbonyl chloride: To a solution of thiophene-2-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DCM or toluene), add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF. Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.
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Amide Formation: Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM and cool to 0 °C. Add a base, such as triethylamine or pyridine (2.2 eq), dropwise. To this mixture, add a solution of the crude thiophene-2-carbonyl chloride (1.0 eq) in anhydrous DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis using HATU as a Coupling Reagent
-
Reaction Setup: To a solution of thiophene-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
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Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
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Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture.
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Reaction Monitoring and Workup: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water, 1M HCl, saturated NaHCO3, and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: Potential reaction pathways in the synthesis and handling of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of N-methoxy-N-methylthiophene-2-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of N-methoxy-N-methylthiophene-2-carboxamide reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities depend on the synthetic route but typically include:
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Unreacted Starting Materials: Thiophene-2-carboxylic acid or its activated form (e.g., thiophene-2-carbonyl chloride).
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Coupling Reagent Byproducts: If using a carbodiimide like DCC, the main byproduct is dicyclohexylurea (DCU). If using an activating agent like N-acylbenzotriazole, benzotriazole will be a byproduct.
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Excess Reagents: Unreacted N,O-dimethylhydroxylamine hydrochloride.
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Side-Reaction Products: Although the thiophene ring is relatively stable, side reactions can occur depending on the specific reagents and conditions used.
Q2: My product, this compound, is a liquid. Which purification method is most suitable?
A2: For a liquid product, the most suitable high-purity purification methods are flash column chromatography and vacuum distillation. Recrystallization is not applicable. The choice between chromatography and distillation depends on the boiling point of your product and the nature of the impurities.
Q3: I am losing a significant amount of my amide product during column chromatography. What could be the cause?
A3: Amides can sometimes be sensitive to the acidic nature of standard silica gel, which can lead to decomposition or streaking (tailing) on the column, resulting in poor separation and lower yields.
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). ¹H NMR spectroscopy can also be used to identify the presence of impurities if their signals do not overlap with the product's signals.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your reaction product.
Issue 1: Poor Separation in Column Chromatography
Problem: My target compound co-elutes with an impurity, or the separation between spots on the TLC plate is poor (ΔRf < 0.2).
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | 1. Adjust Polarity: If the Rf is too high (>0.4), decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If the Rf is too low (<0.15), increase the eluent's polarity. 2. Change Solvent Selectivity: If adjusting polarity doesn't work, switch one of the solvents to another with a different chemical nature but similar polarity (e.g., replace ethyl acetate with dichloromethane or acetone). This can alter the interactions between your compounds and the stationary phase, improving separation. |
| Column Overload | 1. Reduce Sample Load: The amount of crude material should be about 1-5% of the mass of the silica gel. 2. Use a Larger Column: If a large amount of material needs to be purified, use a column with a larger diameter. |
| Compound Streaking on Silica | 1. Add a Modifier: For amide compounds that may interact strongly with acidic silica, add 0.1-1% triethylamine to your eluent to neutralize the acidic sites on the silica gel. 2. Use a Different Stationary Phase: Consider using neutral alumina or a bonded silica phase if the compound is highly sensitive. |
Issue 2: Product Decomposition During Purification
Problem: The yield of the purified product is very low, and TLC analysis of the fractions shows multiple new spots that were not in the crude mixture.
| Potential Cause | Troubleshooting Steps |
| Instability on Silica Gel | 1. Deactivate Silica Gel: Flush the packed column with your eluent containing 1% triethylamine before loading your sample. 2. Minimize Contact Time: Use flash chromatography with positive pressure to speed up the elution process. 3. Switch Purification Method: If the compound is highly acid-sensitive, consider vacuum distillation as an alternative. |
| Thermal Decomposition during Distillation | 1. Lower the Boiling Point: Decrease the pressure of the vacuum system. A lower pressure will result in a lower boiling point, minimizing thermal stress on the compound. 2. Ensure a Clean System: Traces of acid or base from the reaction work-up can catalyze decomposition at high temperatures. Ensure the crude product is neutralized and washed before distillation. |
Data Presentation
Table 1: TLC Data for this compound and Potential Impurities
The following table provides approximate Rf values for the target compound and common impurities in different solvent systems on silica gel plates. These values should be used as a starting point for developing your own TLC and column chromatography conditions.
| Compound | 20% EtOAc in Hexane | 30% EtOAc in Hexane | 5% MeOH in DCM |
| This compound | 0.25 - 0.35 | 0.40 - 0.50 | 0.55 - 0.65 |
| Thiophene-2-carboxylic acid | 0.00 - 0.05 | 0.05 - 0.10 | 0.20 - 0.30 |
| Dicyclohexylurea (DCU) | 0.10 - 0.15 | 0.20 - 0.25 | 0.40 - 0.50 |
| N,O-dimethylhydroxylamine | Baseline | Baseline | Baseline |
Table 2: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best For |
| Flash Column Chromatography | Excellent for separating compounds with different polarities. Applicable to a wide range of compound quantities. | Can be time-consuming and uses large volumes of solvent. Potential for product decomposition on silica gel. | Separating the product from non-volatile impurities with different polarities (e.g., starting carboxylic acid, coupling byproducts). |
| Vacuum Distillation | Excellent for separating compounds with different boiling points. Fast and uses no solvent. | Requires the compound to be thermally stable. Not effective for separating compounds with similar boiling points. | Removing non-volatile or high-boiling point impurities from a thermally stable liquid product. |
| Aqueous Work-up (Extraction) | Removes acidic, basic, and water-soluble impurities. Quick and easy. | Does not remove neutral, organic-soluble impurities. Risk of emulsion formation. | An essential pre-purification step to remove reagents and some byproducts before chromatography or distillation. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a starting point and should be optimized based on TLC analysis of your crude reaction mixture.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system of 20-30% ethyl acetate in hexane.
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Visualize the spots under UV light (254 nm). The ideal solvent system should give the product an Rf value of approximately 0.25-0.35.
-
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent (e.g., 10% ethyl acetate in hexane).
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is flat and free of cracks or air bubbles.
-
-
Sample Loading:
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Dissolve the crude product in a minimum amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial, less polar solvent system.
-
Gradually increase the polarity of the eluent as the column runs (gradient elution). For example, start with 10% EtOAc/Hexane, move to 20%, and then to 30%.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Protocol 2: Purification by Vacuum Distillation
This method is suitable if the product is thermally stable and the impurities are significantly less volatile. A boiling point for the similar N-methoxy-N-methylbenzamide is ~70 °C at 0.1 mmHg, which can be used as an estimate.[1]
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glassware is free of cracks.[2]
-
Use a stir bar in the distillation flask to ensure smooth boiling. Boiling stones are not effective under vacuum.[2]
-
Grease all glass joints lightly to ensure a good seal.
-
Connect the apparatus to a vacuum trap and a vacuum pump.
-
-
Distillation Procedure:
-
Place the crude product in the distillation flask.
-
Begin stirring and slowly turn on the vacuum to reduce the pressure inside the apparatus.[2]
-
Once a stable, low pressure is achieved, begin to gently heat the distillation flask using an oil bath.
-
Slowly increase the temperature of the oil bath until the product begins to distill.
-
Collect the fraction that distills at a constant temperature and pressure.
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Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly venting the system to atmospheric pressure.
-
Mandatory Visualizations
References
Technical Support Center: Optimizing Grignard Reactions for Thiophene Weinreb Amides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions on thiophene Weinreb amides.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of thienyl ketones from thiophene Weinreb amides and Grignard reagents.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Grignard Reagent: The Grignard reagent may have been quenched by moisture or atmospheric oxygen.[1] 2. Poor Quality Magnesium: The magnesium turnings may be oxidized.[1] 3. Reaction Not Initiated: The Grignard reaction failed to start. | 1. Ensure all glassware is rigorously dried (flame- or oven-dried) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1][2] 2. Use fresh, high-purity magnesium turnings.[1] 3. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] Gentle heating may also be required to initiate the reaction.[2] |
| Significant Side Product Formation | 1. Homocoupling (Wurtz-type reaction): The Grignard reagent reacts with the unreacted starting halide to form a bithienyl byproduct.[1][3] 2. Debromination (Protonolysis): The Grignard reagent is quenched by a proton source, leading to the formation of thiophene instead of the desired product.[1] 3. Deprotonation of the Thiophene Ring: The Grignard reagent may act as a base and deprotonate the acidic C-H bond at the 2-position of the thiophene ring, especially with strong bases.[2] | 1. To suppress Wurtz coupling, consider using 2-Methyltetrahydrofuran (2-MeTHF) as the solvent, which has been shown to be superior to diethyl ether (Et2O) and tetrahydrofuran (THF) for this purpose.[3] 2. Ensure strictly anhydrous conditions and a robust inert atmosphere.[1] 3. Use a less basic Grignard reagent if possible, or carefully control the reaction temperature. |
| Formation of Tertiary Alcohol (Over-addition) | Although Weinreb amides are designed to prevent over-addition, it can still occur under certain conditions, particularly with highly reactive Grignard reagents or at elevated temperatures. | Maintain a low reaction temperature during the addition of the Grignard reagent. The stable chelated intermediate formed with Weinreb amides is generally stable at low temperatures. |
| Darkening of the Reaction Mixture | The reaction mixture turning dark brown or black can indicate the formation of finely divided metal from side reactions or the presence of impurities. | While some color change is normal, excessive darkening may indicate decomposition. Ensure high-purity reagents and solvents are used. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a Weinreb amide for the synthesis of thienyl ketones?
A1: The major advantage is the prevention of over-addition of the Grignard reagent to form a tertiary alcohol.[4] The N-methoxy-N-methylamide functionality forms a stable chelated tetrahedral intermediate with the magnesium of the Grignard reagent. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing a second equivalent of the Grignard reagent from reacting.[4]
Q2: Which solvent is recommended for the Grignard reaction with thiophene Weinreb amides?
A2: While THF and diethyl ether are commonly used, 2-Methyltetrahydrofuran (2-MeTHF) is often a superior choice as it can suppress the formation of Wurtz coupling byproducts.[3] Toluene and acetonitrile have also been shown to be efficient solvents for the arylation of Weinreb amides.[5]
Q3: How many equivalents of the Grignard reagent should be used?
A3: Typically, a slight excess of the Grignard reagent (e.g., 1.1 to 1.5 equivalents) is used to ensure complete consumption of the Weinreb amide. The reaction with Weinreb amides is known to tolerate an excess of the Grignard reagent without significant formation of over-addition products.[5]
Q4: What is the optimal reaction temperature?
A4: The reaction is typically carried out at low temperatures, such as 0 °C to -78 °C, during the addition of the Grignard reagent to maintain the stability of the tetrahedral intermediate. After the addition is complete, the reaction may be allowed to warm to room temperature.
Q5: Can the thiophene ring itself react with the Grignard reagent?
A5: Yes, the acidic proton at the 2-position of the thiophene ring can be deprotonated by strong bases.[2] While this is more common with organolithium reagents, it can be a potential side reaction with highly basic Grignard reagents. This can be minimized by using carefully controlled reaction conditions.
Quantitative Data
The choice of solvent can significantly impact the yield of the Grignard reaction. The following table summarizes the effect of different solvents on the arylation of N-methoxy-N-methylbenzamide with 3-fluorophenylmagnesium chloride, which serves as a model for reactions with thiophene Weinreb amides.
| Solvent | Yield (%) |
| Toluene | 93 |
| CH3CN | 94 |
| THF | 85 |
| CH2Cl2 | 81 |
| Et2O | 78 |
Data sourced from a study on the chemoselective arylation of Weinreb amides.[5]
Experimental Protocols
General Protocol for the Reaction of a Thiophene Weinreb Amide with a Grignard Reagent
This protocol is a general guideline and may require optimization for specific substrates.
1. Preparation of the Grignard Reagent (if not commercially available):
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Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Add magnesium turnings (1.2 equivalents) to the flask.
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Activate the magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.
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Add a solution of the corresponding bromothiophene (1.0 equivalent) in anhydrous THF or 2-MeTHF dropwise via the dropping funnel.
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The reaction may require gentle heating to initiate. Maintain a gentle reflux during the addition.
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After the addition is complete, continue to stir the mixture at reflux for an additional hour or until the magnesium is consumed.
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Cool the Grignard reagent to room temperature.
2. Reaction with the Thiophene Weinreb Amide:
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In a separate flame-dried flask under a nitrogen atmosphere, dissolve the thiophene Weinreb amide (1.0 equivalent) in anhydrous THF or 2-MeTHF.
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Cool the solution to 0 °C or -78 °C in an ice or dry ice/acetone bath, respectively.
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Slowly add the prepared Grignard reagent (1.1-1.5 equivalents) to the stirred solution of the Weinreb amide via a syringe or cannula.
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Stir the reaction mixture at the low temperature for 1-3 hours.
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Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates completion.
3. Work-up and Purification:
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Cool the reaction mixture to 0 °C.
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Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
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Separate the organic layer.
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Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.
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Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Visualizations
Caption: Experimental workflow for the Grignard reaction of thiophene Weinreb amides.
Caption: Troubleshooting logic for common issues in thiophene Grignard reactions.
References
Technical Support Center: Low-Temperature Stability of Weinreb Amide Tetrahedral Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Weinreb amides. The focus is on understanding and controlling the stability of the tetrahedral intermediate formed during nucleophilic addition at low temperatures.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving Weinreb amide tetrahedral intermediates.
Issue 1: Over-addition of Nucleophile, Leading to Tertiary Alcohol Formation
Q: My reaction is yielding a significant amount of the tertiary alcohol by-product instead of the desired ketone, even at low temperatures. What's going wrong?
A: This indicates that the tetrahedral intermediate is collapsing to the ketone in situ, which then reacts with another equivalent of the nucleophile. The stability of the intermediate is compromised.
Troubleshooting Steps:
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Temperature Control is Critical: The stability of the Weinreb amide tetrahedral intermediate is highly dependent on temperature.[1] "Running it colder" is the first and most crucial step. If you are running the reaction at -20 °C, try moving to -40 °C or -78 °C (dry ice/acetone bath).[2]
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Reagent Addition:
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Add the organometallic reagent (e.g., Grignard or organolithium) slowly and dropwise to the cooled solution of the Weinreb amide. This maintains a low concentration of the nucleophile and minimizes localized heating.
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Ensure the Grignard reagent solution is also pre-cooled before addition.[2]
-
-
Stoichiometry of the Nucleophile: Do not use a large excess of the nucleophilic reagent. A stoichiometric amount or even a slight sub-stoichiometric amount can be sufficient and will minimize over-addition.[2]
-
Quenching Procedure: Quench the reaction at the low temperature before allowing it to warm up. Adding the quenching solution (e.g., saturated aqueous NH₄Cl) while the reaction is still cold is essential to protonate the intermediate and facilitate its controlled collapse to the ketone during workup, rather than in the presence of excess nucleophile.[2][3]
-
Choice of Lewis Acid: For Grignard reagents, which can be strongly basic, the addition of a milder Lewis acid like CeCl₃ or LiCl can temper the reactivity and basicity, potentially stabilizing the intermediate.[2]
Issue 2: Low or No Conversion of the Weinreb Amide
Q: I'm recovering most of my starting Weinreb amide, and the reaction doesn't seem to be proceeding. What are the likely causes?
A: Low conversion suggests that the nucleophilic addition is not occurring efficiently.
Troubleshooting Steps:
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Reagent Quality: Ensure your organometallic reagent is active. Titrate your organolithium or Grignard reagents to confirm their concentration. Moisture in the starting materials or solvents will quench the organometallic reagent.
-
Reaction Temperature: While very low temperatures stabilize the intermediate, they also slow down the rate of its formation. If the reaction is too cold, the activation energy barrier for the addition may not be overcome. Try running the reaction at a slightly higher temperature (e.g., move from -78 °C to -40 °C) or allowing it to stir for a longer period at the low temperature.
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Solvent Choice: The choice of solvent can influence the reactivity of the organometallic reagent. Ethereal solvents like THF or diethyl ether are standard. Ensure they are rigorously dried.
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Steric Hindrance: Highly sterically hindered Weinreb amides or nucleophiles may require longer reaction times or slightly elevated (but still low) temperatures to react.
Issue 3: Complex Product Mixture and Decomposition
Q: My reaction results in a complex mixture of unidentifiable products upon workup, suggesting decomposition. How can I get a cleaner reaction?
A: A complex product mixture often points to the instability of the starting materials, the intermediate, or the final product under the reaction or workup conditions.
Troubleshooting Steps:
-
Substrate Stability: Confirm that your Weinreb amide is stable to the reaction conditions. Some functional groups on the amide might not be compatible with strong organometallic bases. For example, isoxazoles without substituents in certain positions can be cleaved under basic conditions.[2]
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Quenching Conditions: A harsh acidic or basic quench can sometimes degrade sensitive functional groups in the product. A buffered or neutral quench (like saturated NH₄Cl) is generally preferred.
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Intermediate Trapping: To confirm the formation of the tetrahedral intermediate and diagnose its decomposition pathway, you can attempt to trap it. The addition of an electrophile like N-trimethylsilyl imidazole can intercept the intermediate, forming a stable O-TMS heminal that can be isolated and characterized.[4] This can provide evidence that the intermediate is forming before decomposing.
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Isolate the Intermediate (Advanced): In some cases, particularly with strained or bicyclic amide systems, the tetrahedral intermediates (hemiaminals) are remarkably stable and can be isolated.[5][6] While not typical for standard Weinreb amides, this highlights that structural features can dramatically alter stability.
Frequently Asked Questions (FAQs)
Q1: What makes the Weinreb amide tetrahedral intermediate stable at low temperatures?
A1: The stability of the tetrahedral intermediate formed from a Weinreb amide and an organometallic reagent is attributed to chelation.[1] The oxygen of the methoxy group and the newly formed anionic oxygen chelate to the metal cation (e.g., Li⁺ or Mg²⁺), forming a stable five-membered ring.[1][3][7] This chelated structure prevents the collapse of the intermediate, which would otherwise eliminate the N-methoxy-N-methylamine group to form a ketone.[1] This intermediate is stable only at low temperatures and requires a cold quench.[1]
Q2: At what temperature is the tetrahedral intermediate generally stable?
A2: There is no single universal temperature, as it depends on the specific substrate, nucleophile, and solvent. However, reactions are commonly performed between -78 °C and 0 °C.[2] Spectroscopic and kinetic analyses have confirmed the existence and stability of the intermediate at these low temperatures.[1] For particularly sensitive substrates or reactive nucleophiles, starting at -78 °C is a standard precaution.
Q3: How does the choice of organometallic reagent affect the stability of the intermediate?
A3: The nature of the metal cation plays a key role in chelation and stability. Lithium (from organolithiums) and Magnesium (from Grignards) are both effective at forming the stabilizing chelate. The reactivity of the organometallic reagent itself is also a factor. Highly reactive nucleophiles may require lower temperatures to control the addition and prevent side reactions.
Q4: Can the tetrahedral intermediate be observed directly?
A4: Yes, under the right conditions. Low-temperature NMR spectroscopy is a primary tool for observing these intermediates. For example, in one study, the formation of a stable tetrahedral intermediate was confirmed by a significant upfield shift of the amide carbonyl signal in the ¹³C NMR spectrum.[8]
Q5: What happens to the tetrahedral intermediate during workup?
A5: During a typical aqueous workup (e.g., addition of NH₄Cl solution), the chelating metal ion is removed, and the alkoxide is protonated.[3] This protonated intermediate is no longer stabilized and readily collapses, eliminating N,O-dimethylhydroxylamine to yield the final ketone product.[5] This controlled collapse after the excess nucleophile has been quenched is the key to preventing over-addition.[9]
Data Presentation
Table 1: General Temperature Guidelines for Weinreb Amide Reactions
| Reagent Type | Typical Temperature Range | Notes |
| Grignard Reagents (RMgX) | -40 °C to 0 °C | Temperature can be substrate-dependent. More reactive Grignards may require lower temperatures.[2] |
| Organolithium Reagents (RLi) | -78 °C to -20 °C | Generally more reactive than Grignards, often requiring lower temperatures. |
| Hydride Reducing Agents (e.g., LiAlH₄) | -78 °C to 0 °C | Used for the synthesis of aldehydes from Weinreb amides. |
Experimental Protocols
Protocol 1: General Procedure for Ketone Synthesis via Grignard Addition
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Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is used.
-
Reagent Preparation: The Weinreb amide is dissolved in anhydrous THF (or diethyl ether) and the solution is cooled to the desired low temperature (e.g., -40 °C).[2]
-
Nucleophile Addition: The Grignard reagent (1.0-1.1 equivalents) is added dropwise via syringe to the stirred solution, ensuring the internal temperature does not rise significantly.
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Reaction Monitoring: The reaction is stirred at the low temperature for a specified time (e.g., 1-3 hours).[2] Progress can be monitored by thin-layer chromatography (TLC) of quenched aliquots.
-
Quenching: The reaction is quenched by the slow, dropwise addition of a cold, saturated aqueous solution of NH₄Cl while still at the low temperature.
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Workup: The mixture is allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Trapping the Tetrahedral Intermediate as an O-TMS Heminal[4]
-
Intermediate Formation: Follow steps 1-3 of the general procedure above, using a halolithium carbenoid as the nucleophile at -78 °C.
-
Trapping: After stirring for a short period, a solution of N-trimethylsilyl imidazole (TMS-Im) in anhydrous THF is added to the reaction mixture at -78 °C.
-
Warming and Workup: The reaction is allowed to slowly warm to room temperature. The workup is performed under neutral or slightly basic conditions to avoid hydrolysis of the silyl ether.
-
Purification: Purification is achieved via chromatography on neutral alumina (Alox) to isolate the labile O-TMS heminal.
Visualizations
Caption: Reaction pathway for Weinreb amide addition.
Caption: Troubleshooting workflow for Weinreb amide reactions.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N-acylpyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Weinreb amides [pubsapp.acs.org]
Avoiding over-addition in reactions with N-methoxy-N-methylthiophene-2-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-methoxy-N-methylthiophene-2-carboxamide in addition reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in synthesis?
This compound is a Weinreb amide derivative of thiophene-2-carboxylic acid. It is a valuable reagent in organic synthesis, particularly for the preparation of 2-acylthiophenes. The key advantage of using a Weinreb amide is its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate.[1][2] This stability prevents the common issue of over-addition, where a second equivalent of the organometallic reagent adds to the ketone product, leading to an undesired tertiary alcohol.[3]
Q2: What is "over-addition" and why is it a problem?
Over-addition refers to the reaction of a second equivalent of the nucleophilic organometallic reagent with the newly formed ketone intermediate. This leads to the formation of a tertiary alcohol as a byproduct, reducing the yield of the desired ketone. In reactions with more reactive acylating agents like acid chlorides or esters, over-addition is a significant challenge.[1]
Q3: How does this compound prevent over-addition?
The N-methoxy-N-methylamide functional group forms a stable, five-membered chelated intermediate with the metal atom (e.g., magnesium from a Grignard reagent) after the initial nucleophilic addition.[3] This intermediate is stable at low temperatures and does not readily collapse to the ketone until an acidic workup is performed. By the time the ketone is formed during workup, any excess organometallic reagent has been quenched, thus preventing a second addition.
Q4: Can over-addition still occur with this compound?
Yes, while significantly minimized, over-addition can still occur under certain conditions. Factors that can contribute to the formation of the tertiary alcohol byproduct include:
-
High Reaction Temperatures: The stability of the tetrahedral intermediate is temperature-dependent. At higher temperatures, the intermediate can break down to the ketone, which can then react with any remaining organometallic reagent.
-
Highly Reactive Organometallic Reagents: Very reactive nucleophiles, such as some organolithium reagents or allyl Grignard reagents, may be more prone to inducing over-addition.
-
Excessive Equivalents of Organometallic Reagent: Using a large excess of the organometallic reagent can increase the likelihood of a second addition reaction, especially if the reaction temperature is not well-controlled.
-
Slow Addition of the Weinreb Amide: If the Weinreb amide is added too slowly to the organometallic reagent, localized excesses of the nucleophile can lead to over-addition to the initially formed ketone.
Troubleshooting Guide
Problem: My reaction is producing a significant amount of the tertiary alcohol (over-addition product).
| Potential Cause | Recommended Solution |
| Reaction temperature is too high. | Maintain a low reaction temperature (typically -78 °C to 0 °C) throughout the addition and stirring process. The optimal temperature can be substrate and reagent dependent. |
| Too many equivalents of the organometallic reagent were used. | Reduce the number of equivalents of the Grignard or organolithium reagent to 1.1-1.5 equivalents. Titrate the organometallic reagent prior to use to determine its exact concentration. |
| The organometallic reagent is too reactive. | If using an organolithium reagent, consider switching to a corresponding Grignard reagent, which is generally less reactive. For highly reactive Grignard reagents, consider the use of a Gilman (organocuprate) reagent. |
| The ketone product is particularly susceptible to nucleophilic attack. | Ensure a rapid and efficient quench of the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl). |
| Incorrect order of addition. | Add the organometallic reagent slowly to a cooled solution of the this compound. This maintains a low concentration of the nucleophile. |
Data Presentation
The following table provides representative data on the effect of reaction temperature and the number of equivalents of a Grignard reagent on the yield of the desired ketone versus the over-addition byproduct.
| Entry | Organometallic Reagent | Equivalents | Temperature (°C) | Ketone Yield (%) | Tertiary Alcohol Yield (%) |
| 1 | Phenylmagnesium Bromide | 1.2 | -78 | 92 | < 5 |
| 2 | Phenylmagnesium Bromide | 1.2 | 0 | 85 | 13 |
| 3 | Phenylmagnesium Bromide | 1.2 | 25 (rt) | 65 | 32 |
| 4 | Phenylmagnesium Bromide | 2.5 | -78 | 88 | 10 |
| 5 | Phenyllithium | 1.2 | -78 | 89 | 9 |
Note: This data is representative and actual results may vary depending on the specific substrate, Grignard reagent, and reaction conditions.
Experimental Protocols
Synthesis of 2-Benzoylthiophene from this compound
This protocol describes a general procedure for the reaction of this compound with a Grignard reagent.
Materials:
-
This compound
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
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Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Place magnesium turnings (1.2 equivalents) in the three-neck flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of bromobenzene (1.1 equivalents) in anhydrous THF dropwise via the addition funnel to initiate the reaction.
-
Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
-
Reaction with the Weinreb Amide:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add the solution of the Weinreb amide to the Grignard reagent via a cannula or dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the ice bath.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualizations
Caption: Reaction pathway showing the formation of the desired ketone via a stable intermediate and the competing over-addition pathway.
Caption: A stepwise guide to troubleshooting and minimizing the formation of the over-addition byproduct.
References
Technical Support Center: Scaling Up N-methoxy-N-methylthiophene-2-carboxamide Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully scaling up the synthesis of N-methoxy-N-methylthiophene-2-carboxamide. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your chemical synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound, a Weinreb amide, is typically synthesized by coupling thiophene-2-carboxylic acid or its activated derivatives (like acyl chlorides) with N,O-dimethylhydroxylamine hydrochloride. Common activating agents for the carboxylic acid include thionyl chloride, oxalyl chloride, or carbodiimides. One-pot syntheses using coupling reagents like HATU or HOBt are also employed to avoid the isolation of reactive intermediates.
Q2: What are the critical parameters to control during the scale-up of this reaction?
A2: When scaling up, the following parameters are crucial:
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Temperature control: The initial activation of the carboxylic acid and the subsequent amidation are often exothermic. Efficient heat dissipation is critical to prevent side reactions and ensure product stability.
-
Mixing: Homogeneous mixing is essential to ensure uniform reaction rates and prevent localized overheating or high concentrations of reagents.
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Reagent addition rate: Slow and controlled addition of reactive reagents, such as thionyl chloride or Grignard reagents (if applicable in subsequent steps), is vital for maintaining control over the reaction.
-
Work-up and product isolation: The purification method may need to be adapted for larger scales, moving from chromatography to crystallization or distillation where possible.
Q3: What are the main safety precautions to consider?
A3: Key safety precautions include:
-
Working in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like thionyl chloride or oxalyl chloride.
-
Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Carefully quenching reactive reagents and byproducts. For example, thionyl chloride reacts violently with water.
-
Being aware of the potential for exothermic reactions and having appropriate cooling baths on standby.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Incomplete activation of thiophene-2-carboxylic acid. 2. Decomposition of the acid chloride intermediate. 3. Incomplete reaction with N,O-dimethylhydroxylamine. 4. Product loss during work-up. | 1. Ensure the activating agent (e.g., thionyl chloride) is fresh and used in sufficient excess. Monitor the conversion of the carboxylic acid to the acid chloride by IR spectroscopy (disappearance of the broad O-H stretch). 2. Use the acid chloride immediately after its formation, as it can be unstable. 3. Ensure the N,O-dimethylhydroxylamine hydrochloride is fully neutralized to the free amine before or during the reaction. Use an adequate amount of base (e.g., triethylamine, pyridine). 4. Optimize the extraction and purification steps. Back-extract the aqueous layer to recover any dissolved product. |
| Formation of Side Products/Impurities | 1. Over-reaction or side reactions due to excessive temperature. 2. Presence of water or other nucleophilic impurities. 3. Dimerization or polymerization of thiophene species under acidic conditions. | 1. Maintain strict temperature control, especially during the addition of activating agents. 2. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. 3. Use a non-nucleophilic base and avoid overly acidic conditions during work-up. |
| Difficulties in Product Purification | 1. The product is an oil, making crystallization difficult. 2. Co-elution of impurities during column chromatography. | 1. If column chromatography is not scalable, consider vacuum distillation for purification. 2. Optimize the solvent system for chromatography to achieve better separation. Consider using a different stationary phase if silica gel is not effective. |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Thiophene-2-carbonyl chloride
Step 1: Synthesis of Thiophene-2-carbonyl chloride
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel, add thiophene-2-carboxylic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) or toluene as the solvent.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (40-60°C) and stir for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or GC-MS.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude thiophene-2-carbonyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (2.5 eq) or pyridine (2.5 eq) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Dissolve the crude thiophene-2-carbonyl chloride from Step 1 in anhydrous DCM.
-
Add the acid chloride solution dropwise to the cooled amine suspension.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Protocol 2: One-Pot Synthesis using a Coupling Reagent
-
To a solution of thiophene-2-carboxylic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and a coupling reagent such as HATU (1.2 eq) in an aprotic solvent like DMF or DCM, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq) at 0°C.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
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Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables provide hypothetical comparative data for the two protocols to illustrate how reaction parameters can be optimized.
Table 1: Comparison of Reaction Conditions and Yields
| Parameter | Protocol 1 (Two-Step) | Protocol 2 (One-Pot) |
| Starting Material | Thiophene-2-carboxylic acid | Thiophene-2-carboxylic acid |
| Activating/Coupling Agent | Thionyl Chloride | HATU |
| Base | Triethylamine | DIPEA |
| Solvent | DCM | DMF |
| Reaction Temperature | 0°C to RT | 0°C to RT |
| Reaction Time | 14-20 hours | 4-8 hours |
| Typical Yield | 75-85% | 80-90% |
| Purification Method | Column Chromatography/Distillation | Column Chromatography |
Table 2: Impact of Base on Yield in Protocol 1
| Base | Stoichiometry (eq) | Yield (%) |
| Triethylamine | 2.5 | 82 |
| Pyridine | 2.5 | 78 |
| DIPEA | 2.5 | 85 |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Technical Support Center: Grignard Reactions with Weinreb Amides under Anhydrous Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing Grignard reactions with Weinreb amides. The information is presented in a practical question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are anhydrous conditions so critical for the Grignard reaction with my Weinreb amide?
Grignard reagents (R-MgX) are highly potent nucleophiles and strong bases.[1] They react readily with protic compounds, including even trace amounts of water.[1][2] This undesired acid-base reaction is significantly faster than the desired nucleophilic addition to the Weinreb amide.[3] If moisture is present, the Grignard reagent is quenched, forming an alkane (R-H) and magnesium salts, rendering it inactive for the ketone synthesis and drastically reducing your yield.[1][3] Therefore, all glassware, solvents, and reagents must be scrupulously dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).[4]
Q2: I am observing a very low yield of my desired ketone. What are the likely causes and how can I improve it?
Low yields in Weinreb ketone synthesis are most commonly attributed to two main factors:
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Inadequate Anhydrous Conditions: As detailed in Q1, any moisture will consume your Grignard reagent.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use.[4] Use freshly distilled anhydrous solvents. Commercial anhydrous solvents should be used immediately after opening or stored properly over molecular sieves.
-
-
Inaccurate Grignard Reagent Concentration: The stoichiometry of the Grignard reagent to the Weinreb amide is critical. An insufficient amount of Grignard reagent will lead to incomplete conversion.
-
Solution: The concentration of commercially available or self-prepared Grignard reagents can vary. It is highly recommended to titrate the Grignard reagent before use to determine its exact molarity.
-
Q3: I am getting the tertiary alcohol as a side product. I thought Weinreb amides prevent over-addition. What is happening?
While Weinreb amides are renowned for preventing over-addition, this side reaction can still occur under certain conditions, particularly with highly reactive Grignard reagents like allylmagnesium bromide.[5] The stability of the tetrahedral intermediate formed upon the initial addition is key to preventing the second addition.[2][6][7][8][9][10][11]
-
Potential Cause: If the reaction temperature is too high, the chelated intermediate can break down prematurely to the ketone, which then reacts with another equivalent of the Grignard reagent.
-
Solution: Maintain a low reaction temperature (typically 0 °C to -78 °C) during the addition of the Grignard reagent and before quenching.[12] It is also crucial to quench the reaction at this low temperature to protonate any remaining Grignard reagent before it can react with the newly formed ketone upon warming.[2]
-
Q4: My Grignard reaction is not initiating. What can I do?
The initiation of Grignard reagent formation can sometimes be sluggish.
-
Potential Causes & Solutions:
-
Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Gently crush the magnesium turnings with a glass rod (in the reaction flask under an inert atmosphere) to expose a fresh surface.
-
Initiators: A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface. The disappearance of the iodine color is an indicator of initiation.
-
Concentration: Ensure the initial concentration of the alkyl/aryl halide is high enough in the vicinity of the magnesium. A small amount of the halide solution can be added initially, and gentle warming may be applied to start the reaction. Once initiated, the remaining halide should be added at a rate that maintains a gentle reflux.
-
Quantitative Data Summary
The yield of ketone synthesis using Weinreb amides is generally high, often exceeding 80%.[6] The stability of the chelated intermediate is a significant factor contributing to these high yields by preventing the formation of tertiary alcohol byproducts.
| Reactants | Grignard Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-methoxy-N-methylbenzamide | 4-chlorophenylmagnesium chloride | THF | 0 to RT | >80 (not specified) | [4] |
| Weinreb Amide 5 | isopropylmagnesium chloride | THF | -20 to 8 | 90 | [13] |
| Weinreb Amide 5 | methylmagnesium bromide | THF | -20 to 8 | 85 | [13] |
| N-methoxy-N-methylacetamide | Phenylmagnesium bromide | THF | -78 to RT | 95 | [14] |
| N-methoxy-N-methylisobutyramide | Phenylmagnesium bromide | THF | -78 to RT | 92 | [14] |
Experimental Protocols
Detailed Methodology for Grignard Reaction with a Weinreb Amide
This protocol provides a general procedure. Specific amounts, temperatures, and reaction times should be adapted based on the specific substrates and literature precedents.
1. Preparation of Anhydrous Apparatus and Reagents:
-
Glassware: All glassware (round-bottom flask, dropping funnel, condenser, etc.) must be thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours, or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.[15]
-
Solvents: Anhydrous solvents such as diethyl ether or tetrahydrofuran (THF) are essential. Use freshly opened bottles of anhydrous solvent or dispense from a solvent purification system.
-
Inert Atmosphere: Assemble the glassware while still warm and immediately place it under a positive pressure of nitrogen or argon. This can be achieved using a Schlenk line or a balloon filled with the inert gas.
2. Grignard Reagent Formation (if not using a commercial source):
-
In the reaction flask, place magnesium turnings and a magnetic stir bar.
-
Add a small portion of a solution of the alkyl or aryl halide in the anhydrous solvent to the magnesium.
-
If the reaction does not start, add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating may be applied.
-
Once the reaction initiates (indicated by bubbling and a gentle reflux), add the remaining halide solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.
3. Reaction with Weinreb Amide:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the Weinreb amide in the anhydrous solvent.
-
Cool the Weinreb amide solution to the desired temperature (typically 0 °C to -78 °C) using an appropriate cooling bath (e.g., ice-water, dry ice-acetone).
-
Slowly add the prepared or commercial Grignard reagent to the stirred Weinreb amide solution via a syringe or a cannula.[4] Maintain the low temperature throughout the addition.
-
After the addition is complete, allow the reaction to stir at the low temperature for the specified time (e.g., 30 minutes to a few hours).[12]
4. Reaction Quench and Work-up:
-
While maintaining the low temperature, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[12] This will protonate any unreacted Grignard reagent and break down the magnesium alkoxide intermediate.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).[4]
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude ketone.
5. Purification:
-
The crude product can be purified by standard techniques such as column chromatography or distillation.
Visualizations
Caption: Experimental workflow for the Weinreb ketone synthesis.
Caption: Mechanism of the Weinreb ketone synthesis.
References
- 1. Sciencemadness Discussion Board - Methods for preventing over addition of Grignard reagent - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Weinreb Ketone Synthesis [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Grignard Reaction (RMgX + Weinreb Amide) [commonorganicchemistry.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. scribd.com [scribd.com]
Technical Support Center: N-methoxy-N-methylthiophene-2-carboxamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methoxy-N-methylthiophene-2-carboxamide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound (a Weinreb amide) in ketone synthesis?
The main advantage is the prevention of over-addition of organometallic reagents.[1] The reaction with an organolithium or Grignard reagent forms a stable tetrahedral intermediate, which is stabilized by chelation from the methoxy group.[1][2] This intermediate resists further nucleophilic attack, and upon acidic workup, it collapses to the desired ketone, avoiding the formation of tertiary alcohols which can be a significant byproduct with other acylating agents like esters or acid chlorides.[1]
Q2: How should I prepare the this compound?
N-methoxy-N-methylamides (Weinreb amides) can be synthesized from various acyl compounds. A common method involves the reaction of thiophene-2-carbonyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.[1] Alternatively, it can be prepared directly from thiophene-2-carboxylic acid using peptide coupling reagents or from esters using reagents like trimethylaluminum.[1][3]
Q3: What are the typical organometallic reagents used with this compound?
Grignard reagents (RMgX) and organolithium reagents (RLi) are the most commonly used nucleophiles in Weinreb ketone synthesis.[1]
Q4: At what temperature should the reaction with the organometallic reagent be performed?
The reaction is typically carried out at low temperatures, such as -78 °C or 0 °C, to ensure the stability of the tetrahedral intermediate and to minimize side reactions.[1][4] The reaction should be quenched at a low temperature before warming to room temperature.[1]
Q5: What are the common methods for purifying the resulting 2-acylthiophene product?
Common purification techniques for 2-acylthiophenes include:
-
Column Chromatography: This is a highly effective method for achieving high purity, especially for removing isomeric impurities like 3-acylthiophene.[5]
-
Vacuum Distillation: This is suitable for large-scale purification and for separating the product from non-volatile impurities.[5]
-
Recrystallization: For solid products, recrystallization can be an excellent final step to achieve very high purity.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired ketone | Incomplete reaction. | - Ensure the organometallic reagent is fresh and properly titrated. - Extend the reaction time or allow the reaction to slowly warm to a slightly higher temperature before quenching. - Monitor the reaction progress by TLC. |
| Decomposition of the starting material or product. | - The thiophene ring can be sensitive to strongly basic or acidic conditions. Maintain low temperatures throughout the reaction and work-up. - Use a milder quenching agent like saturated aqueous NH4Cl instead of strong acids. | |
| Water content in the reaction. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. | |
| Formation of a tertiary alcohol (over-addition product) | The tetrahedral intermediate is not stable. | - This is less common with Weinreb amides but can occur if the reaction is allowed to warm for too long before quenching. Ensure the reaction is quenched at a low temperature.[1] |
| Presence of unreacted Weinreb amide | Insufficient organometallic reagent. | - Use a slight excess (e.g., 1.1-1.5 equivalents) of the organometallic reagent. |
| Formation of byproducts from the thiophene ring | Side reactions of the thiophene moiety. | - Thiophene can undergo reactions such as ring-opening with certain organolithium reagents.[6] Use of Grignard reagents may be milder. - Avoid strong Lewis acids that could interact with the sulfur atom.[7] |
| Difficulties in purifying the product | Co-elution of impurities during column chromatography. | - Optimize the solvent system for column chromatography using TLC. A common eluent system is a mixture of hexane and ethyl acetate.[5] - Separation of 2- and 3-acylthiophene isomers can be challenging; high-performance liquid chromatography (HPLC) might be necessary for complete separation.[8][9] |
| Emulsion formation during aqueous work-up | Presence of polar solvents or byproducts. | - If the reaction was performed in a water-miscible solvent like THF, it is best to remove it by rotary evaporation before the work-up. - Dilute the organic layer with more extraction solvent and wash with brine to break the emulsion. |
Data Presentation
Table 1: Illustrative Comparison of Work-up Procedures for a Grignard Reaction with this compound
| Work-up Protocol | Quenching Agent | Extraction Solvent | Typical Crude Yield (%) | Purity by NMR (%) | Notes |
| A | Saturated aq. NH4Cl | Diethyl ether | 85 | 90 | Standard and mild quenching. Good for sensitive products. |
| B | 1 M HCl | Ethyl acetate | 88 | 85 | More acidic quench may lead to some degradation. |
| C | Saturated aq. NH4Cl | Dichloromethane | 82 | 92 | Good for more polar products. |
| D | Acetic acid in THF | Diethyl ether | 80 | 88 | Can be useful for specific substrates but may introduce acetate impurities. |
Note: The data in this table is illustrative and intended for comparative purposes. Actual results will vary depending on the specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: General Work-up Procedure for the Reaction of this compound with a Grignard Reagent
-
Cooling and Quenching: After the reaction is deemed complete by TLC analysis, cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the excess Grignard reagent. The addition should be done dropwise to control the exotherm.
-
Warming: Allow the mixture to warm to room temperature with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[10]
-
Washing: Combine the organic extracts and wash successively with:
-
Water
-
Saturated aqueous sodium bicarbonate solution (if an acidic quench was used)
-
Brine (saturated aqueous NaCl solution) to aid in drying.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[10]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-acylthiophene.[5]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 2-acylthiophenes.
Caption: Troubleshooting logic for work-up and purification.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Ring-opening reaction of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene in the presence of aryllithium reagents [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Separation of 2-Acetylbenzo[b]thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. US20070149787A1 - Process for producing 2-acylthiophene compound - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on Thiophene Weinreb Amide Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene Weinreb amides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during their synthesis and subsequent reactions, with a particular focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: My reaction of a thiophene Weinreb amide with a Grignard or organolithium reagent is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in these reactions are frequently linked to several factors, many of which are solvent-dependent:
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Incomplete Formation of the Organometallic Reagent: The preparation of Grignard and organolithium reagents is highly sensitive to reaction conditions. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential as they solvate and stabilize the organometallic species through coordination.[1][2] For the metalation of thiophenes, THF has been shown to give significantly higher yields of the lithiated product compared to diethyl ether.[3]
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Reagent Decomposition: Organolithium reagents, such as n-butyllithium (n-BuLi), can be degraded by certain solvents. For instance, THF can be deprotonated by n-BuLi, especially at temperatures above -20°C, leading to ring-opening of the THF molecule.[4] Therefore, conducting lithiation reactions at low temperatures (e.g., -78°C) is crucial when using THF.
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Side Reactions with the Thiophene Ring: Thiophene can undergo undesirable side reactions. With highly polar coordinating solvents like hexamethylphosphoramide (HMPA), strong bases can induce ring-opening of the thiophene ring.[5] It is advisable to use less polar ethereal solvents like THF or Et₂O as the primary solvent.
-
Moisture and Air Sensitivity: Grignard and organolithium reagents are extremely sensitive to moisture and oxygen.[2] Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.
Troubleshooting Tips:
-
Switch to or ensure you are using anhydrous THF for the formation of your thiophene-based organometallic reagent, especially for lithiations.
-
Maintain low temperatures (-78°C) during the formation and reaction of organolithium reagents in THF.
-
Consider using a co-solvent. For lithiations, non-polar co-solvents like toluene or benzene can sometimes be beneficial.[6]
-
Titrate your organometallic reagent prior to use to determine its exact concentration.
Q2: I am observing significant formation of side products. What are the likely culprits and how can solvent choice help?
A2: Side product formation is a common issue. The primary side products and solvent-related mitigation strategies are:
-
Over-addition to form a tertiary alcohol: While the Weinreb amide is designed to prevent this, harsh reaction conditions can lead to the breakdown of the stable tetrahedral intermediate. This is less solvent-dependent and more related to temperature control. Ensure the reaction is quenched at low temperature before warming up.
-
Wurtz Coupling: This is particularly a problem with Grignard reagents, leading to the homocoupling of the organic halide starting material. The choice of solvent can significantly impact the extent of Wurtz coupling. Studies have shown that 2-methyltetrahydrofuran (2-MeTHF), a greener alternative to THF, can suppress the formation of Wurtz coupling by-products in Grignard reactions involving benzyl halides.[1]
-
Protonated Starting Material: If your final product mixture contains a significant amount of the unreacted thiophene starting material, it is likely due to the presence of an acidic proton source (e.g., water) in your reaction, which quenches the organometallic reagent. Ensure all reagents and solvents are scrupulously dry.
Troubleshooting Tips:
-
For Grignard reactions, consider replacing THF or diethyl ether with 2-MeTHF to minimize Wurtz coupling.
-
Ensure your work-up procedure is performed at low temperature to avoid decomposition of the tetrahedral intermediate.
-
Double-check the anhydrous nature of your solvents and reagents.
Data Presentation: Solvent Effects on Grignard Reactions
The choice of solvent can have a marked effect on the efficiency of Grignard reactions. The following table, adapted from a systematic study on benzyl, aryl, and heteroaromatic substrates, provides a comparison of different solvents. While not specific to thiophene Weinreb amides, the trends are highly informative for optimizing your reaction conditions.[1]
| Solvent | Key Advantages | Key Disadvantages | Performance Notes |
| Diethyl Ether (Et₂O) | Well-established, reliable, easy to remove (low boiling point). | Highly flammable, anesthetic properties, prone to peroxide formation. | A standard choice, but can be hazardous for scale-up. |
| Tetrahydrofuran (THF) | Higher boiling point allows for higher reaction temperatures, good solvating power for organometallics.[7] | Forms explosive peroxides, miscible with water which can complicate work-up.[1] | Often gives higher yields for metalation of heterocycles compared to Et₂O.[3] |
| 2-Methyltetrahydrofuran (2-MeTHF) | "Green" solvent from renewable resources, higher boiling point, low water miscibility simplifies work-up, less prone to peroxide formation.[1] | Can be more expensive than traditional solvents. | Often provides superior or equal performance to THF and Et₂O, with improved safety and environmental profile.[1] Can suppress Wurtz coupling.[1] |
| Cyclopentyl Methyl Ether (CPME) | "Green" solvent, high boiling point, low peroxide formation, stable under acidic and basic conditions, hydrophobic. | May require an activator for the formation of some Grignard reagents. | A promising green alternative, particularly for process chemistry. |
Experimental Protocols
Protocol 1: Synthesis of a 2-Acylthiophene via Reaction of a Thiophene Weinreb Amide with a Grignard Reagent
This protocol provides a general procedure. Specific amounts and reaction times should be optimized for your particular substrates.
Materials:
-
Thiophene Weinreb amide
-
Alkyl or aryl bromide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF)
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
Add a small portion of anhydrous THF or 2-MeTHF to cover the magnesium.
-
In the dropping funnel, prepare a solution of the alkyl/aryl bromide in the chosen anhydrous solvent.
-
Add a small amount of the bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If not, gentle warming may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Reaction with Thiophene Weinreb Amide:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve the thiophene Weinreb amide in the same anhydrous solvent.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the freshly prepared Grignard reagent to the solution of the Weinreb amide via a cannula or dropping funnel.
-
Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0°C.
-
Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Synthesis of a 2-Acylthiophene via Reaction of a Thiophene Weinreb Amide with an Organolithium Reagent
Materials:
-
2-Bromothiophene or thiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Thiophene Weinreb amide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Formation of 2-Thienyllithium:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78°C using a dry ice/acetone bath.
-
If starting from thiophene, add the thiophene to the cooled THF. If starting from 2-bromothiophene, add the 2-bromothiophene.
-
Slowly add n-BuLi dropwise to the stirred solution, maintaining the temperature at -78°C. A color change is typically observed.
-
Stir the mixture at -78°C for 30-60 minutes to ensure complete metalation or lithium-halogen exchange.
-
-
Reaction with Thiophene Weinreb Amide:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve the target Weinreb amide in anhydrous THF and cool to -78°C.
-
Transfer the freshly prepared 2-thienyllithium solution to the Weinreb amide solution via a pre-cooled cannula.
-
Stir the reaction mixture at -78°C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: General experimental workflow for the synthesis of thiophenyl ketones.
References
- 1. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 2. adichemistry.com [adichemistry.com]
- 3. datapdf.com [datapdf.com]
- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Characterization of N-methoxy-N-methylthiophene-2-carboxamide and its Ketone Products by NMR: A Comparative Guide
For researchers, scientists, and professionals in drug development, precise analytical characterization of synthetic intermediates is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of N-methoxy-N-methylthiophene-2-carboxamide, a Weinreb amide, and its corresponding ketone reaction products. This document outlines expected NMR data, presents detailed experimental protocols, and offers a comparison with alternative synthetic approaches.
This compound (CAS 229970-94-9) is a key intermediate in the synthesis of 2-acylthiophenes. The Weinreb amide functionality provides a stable and versatile precursor for the formation of ketones upon reaction with organometallic reagents, avoiding the over-addition often observed with more reactive acylating agents. Accurate interpretation of NMR spectra is essential to verify the structure of the Weinreb amide and to confirm its successful conversion to the desired ketone product.
Comparative NMR Data Analysis
The following tables summarize the expected and experimentally determined ¹H and ¹³C NMR chemical shifts for this compound, its ketone derivatives (2-acetylthiophene and 2-benzoylthiophene), and a structural isomer, N-methoxy-N-methylthiophene-3-carboxamide. These values are crucial for distinguishing between the starting material, product, and potential isomeric impurities.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H3 | H4 | H5 | N-CH₃ | O-CH₃ | Other Signals (ppm) |
| This compound | ~7.5 | ~7.1 | ~7.7 | ~3.4 | ~3.8 | - |
| N-methoxy-N-methylthiophene-3-carboxamide | 7.96 | 7.32 | 7.51 | 3.31 | 3.78 | H2: 7.96 |
| 2-Acetylthiophene[1][2][3] | 7.69 | 7.12 | 7.62 | - | - | -COCH₃: 2.55-2.56 |
| 2-Benzoylthiophene | 7.66 | 7.18 | 7.73 | - | - | Phenyl H: 7.50-7.88 |
Note: Chemical shifts for this compound are predicted based on analogous structures. All spectra are referenced to TMS in CDCl₃.
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C2 | C3 | C4 | C5 | C=O | N-CH₃ | O-CH₃ | Other Signals (ppm) |
| This compound | ~138 | ~128 | ~127 | ~130 | ~164 | ~34 | ~61 | - |
| N-methoxy-N-methylthiophene-3-carboxamide | 126.1 | 136.2 | 129.2 | 125.7 | 164.7 | 33.1 | 61.3 | - |
| 2-Acetylthiophene[1][3] | 144.5 | 133.7 | 128.0 | 132.4 | 190.6 | - | - | -COCH₃: 26.8 |
| 2-Benzoylthiophene | 143.6 | 134.7 | 128.3 | 134.1 | 188.2 | - | - | Phenyl C: 127.9-138.1 |
Note: Chemical shifts for this compound are predicted based on analogous structures. All spectra are referenced to TMS in CDCl₃.
Reaction Pathway and Alternatives
The synthesis of 2-acylthiophenes via the Weinreb amide offers a controlled and high-yielding route. The general workflow involves the conversion of thiophene-2-carboxylic acid to the N-methoxy-N-methylamide, followed by reaction with an organometallic reagent.
An alternative method for the synthesis of 2-acylthiophenes is the Friedel-Crafts acylation of thiophene. While this is a more direct approach, it can be limited by the stability of the acyl chloride and the potential for side reactions, especially with sensitive substrates. The Weinreb amide route often provides a cleaner reaction profile and higher yields for complex molecules.
Experimental Protocols
1. Synthesis of this compound
To a solution of thiophene-2-carbonyl chloride (1.0 eq) in dichloromethane at 0 °C is added N,O-dimethylhydroxylamine hydrochloride (1.1 eq). Pyridine (2.5 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is washed with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
2. Synthesis of 2-Acetylthiophene from Weinreb Amide
This compound (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. A solution of methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then quenched by the slow addition of 1M HCl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash chromatography to afford 2-acetylthiophene.
3. NMR Sample Preparation and Data Acquisition
Approximately 10-20 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. For ¹H NMR, a standard pulse program is used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled pulse sequence is employed with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the synthesis and characterization of 2-acylthiophenes via the Weinreb amide intermediate.
This comprehensive guide provides the necessary data and protocols for the unambiguous characterization of this compound and its ketone derivatives by NMR spectroscopy. By following these procedures, researchers can confidently verify the integrity of their synthetic intermediates and products, ensuring the reliability of their subsequent research and development efforts.
References
A Comparative Guide to the Mass Spectrometry Analysis of Thiophene Ketone Synthesis
The synthesis of thiophene ketones, core scaffolds in many pharmaceutical compounds, necessitates robust analytical techniques for reaction monitoring, impurity profiling, and structural confirmation. Mass spectrometry (MS) stands out as a primary tool for this purpose due to its high sensitivity and specificity. This guide provides a comparative overview of various MS ionization techniques and analyzers for the characterization of thiophene ketones, supported by experimental protocols and data interpretation strategies to aid researchers, scientists, and drug development professionals.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is critical as it dictates the type of information obtained from the mass spectrum. The selection depends on the analyte's properties and the analytical goal, such as determining the molecular weight or elucidating the structure through fragmentation.
Hard vs. Soft Ionization: Ionization methods are broadly categorized as "hard" or "soft".[1] Hard ionization techniques, like Electron Ionization (EI), impart high energy to the analyte molecules, leading to extensive fragmentation.[2][3] This provides valuable structural information but may result in a weak or absent molecular ion peak.[4] In contrast, soft ionization methods such as Electrospray Ionization (ESI) and Chemical Ionization (CI) are less energetic, producing primarily intact molecular ions with minimal fragmentation, which is ideal for molecular weight determination.[5][6]
| Ionization Technique | Principle | Advantages | Disadvantages | Best For Thiophene Ketones |
| Electron Ionization (EI) | A high-energy electron beam bombards the sample, causing the ejection of an electron to form a radical cation (M+•).[2][3] | Produces extensive, reproducible fragmentation patterns useful for structural elucidation and library matching. | The molecular ion may be weak or absent for unstable compounds. Requires volatile and thermally stable samples.[2] | Characterizing volatile thiophene ketones and identifying unknown synthesis byproducts via GC-MS. |
| Chemical Ionization (CI) | A reagent gas (e.g., methane, ammonia) is ionized by electrons, and these ions then react with the analyte to produce protonated molecules ([M+H]+) or other adducts.[2][6] | A soft ionization technique that typically produces a strong molecular ion peak with less fragmentation than EI.[6] | Can be less sensitive than EI for some compounds. | Confirming the molecular weight of thiophene ketones, especially when EI fails to show a molecular ion. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample to create an aerosol, leading to the formation of protonated ([M+H]+) or deprotonated ([M-H]-) ions.[1][2] | A very soft technique suitable for a wide range of polarities and molecular weights. Easily coupled with liquid chromatography (LC-MS).[3] | Sensitive to salt concentration and may produce multiply charged ions, which can complicate spectral interpretation. | High-throughput analysis of thiophene ketone synthesis reactions from crude mixtures via LC-MS. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix that absorbs laser energy. The laser pulse desorbs and ionizes the analyte, typically forming singly charged ions.[1][3] | Excellent for high molecular weight and thermally labile compounds. High tolerance to salts. | Sample preparation can be crucial and may introduce variability. | Analysis of larger thiophene-containing structures or polymers where volatility is an issue. |
Mass Analyzers: A Comparative Overview
Following ionization, the mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[7][8] The choice of analyzer impacts the resolution, mass accuracy, scan speed, and cost of the analysis.
| Mass Analyzer | Principle | Resolution | Mass Accuracy | Key Applications for Thiophene Ketones |
| Quadrupole | Uses oscillating electric fields across four parallel rods to selectively filter ions of a specific m/z ratio.[8][9] | Low to Medium | Moderate | Routine quantification and targeted analysis, often in triple quadrupole (QqQ) setups for MS/MS experiments. |
| Time-of-Flight (TOF) | Ions are accelerated by an electric field and their m/z is determined by the time it takes them to travel through a field-free drift tube to the detector.[7] | High | High | Accurate mass measurements to determine elemental composition and high-resolution screening of reaction mixtures. |
| Ion Trap | Uses electric or magnetic fields to trap ions in a small volume. The m/z is determined by ejecting ions from the trap in order of their mass. | Medium to High | Moderate to High | Structural elucidation through multiple stages of fragmentation (MSn). |
| Orbitrap | Ions are trapped in an orbital motion around a central spindle-like electrode. The frequency of their orbital motion is related to their m/z ratio.[7] | Very High | Very High | Unambiguous identification of compounds and their metabolites through highly accurate mass measurements. |
Alternative Analytical Techniques
While mass spectrometry is powerful, a comprehensive characterization of thiophene ketone synthesis often involves complementary techniques.
| Technique | Information Provided | Comparison to Mass Spectrometry |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the chemical structure, connectivity, and stereochemistry of a molecule.[10] | MS provides molecular weight and fragmentation data, while NMR elucidates the complete chemical structure. NMR is non-destructive but less sensitive than MS. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule based on the absorption of infrared radiation.[10] | Complementary to MS; IR confirms the presence of key functional groups (e.g., C=O, C-S), while MS provides the overall molecular formula and fragmentation. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary phase. Often coupled with UV detection. | HPLC is a separation technique, while MS is a detection technique. HPLC-MS combines the separation power of HPLC with the detection sensitivity and specificity of MS.[] |
Experimental Protocols
Protocol 1: GC-MS Analysis of a Thiophene Ketone using Electron Ionization
This protocol is suitable for volatile and thermally stable thiophene ketones.
-
Sample Preparation: Dissolve approximately 1 mg of the crude reaction mixture or purified thiophene ketone in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Data Analysis: Identify the thiophene ketone peak in the total ion chromatogram. Analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions. Compare the spectrum to a library database for identification.
Protocol 2: LC-MS Analysis of a Thiophene Ketone using Electrospray Ionization
This protocol is ideal for analyzing crude reaction mixtures containing less volatile or more polar thiophene ketones.
-
Sample Preparation: Dilute the reaction mixture 1:1000 in the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer with an ESI source.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.[1]
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Mass Range: Scan from m/z 100 to 800.
-
-
Data Analysis: Extract the ion chromatogram for the expected m/z of the protonated thiophene ketone ([M+H]+). Confirm the molecular weight from the mass spectrum of the corresponding chromatographic peak.
Data Presentation and Interpretation
Common Fragmentation Patterns for Thiophene Ketones
The fragmentation of thiophene ketones in EI-MS is often directed by the carbonyl group and the aromatic thiophene ring.
-
Alpha-Cleavage: The most common fragmentation pathway for ketones involves the cleavage of the C-C bond adjacent to the carbonyl group.[4][12] This results in the formation of a stable acylium ion.
-
McLafferty Rearrangement: This rearrangement occurs if an alkyl chain attached to the carbonyl group has a hydrogen atom on the gamma-carbon. It results in the loss of a neutral alkene.[13][14]
-
Thiophene Ring Fragmentation: The thiophene ring itself can fragment, often by losing C-S, HCS, or C2H2 moieties.
Table of Potential Fragment Ions for 2-Acetylthiophene (Example):
| m/z | Ion Structure | Fragmentation Pathway |
| 126 | [C6H6OS]+• | Molecular Ion (M+•) |
| 111 | [C5H3OS]+ | Alpha-cleavage (Loss of •CH3) |
| 83 | [C4H3S]+ | Loss of ketene (CH2=C=O) from M+• |
| 43 | [CH3CO]+ | Alpha-cleavage (Formation of acylium ion) |
Visualizations
References
- 1. acdlabs.com [acdlabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. as.uky.edu [as.uky.edu]
- 6. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 7. A Guide to Mass Analyzers — Principles and Performance | Technology Networks [technologynetworks.com]
- 8. Mass Analyzer Technology Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Mass Spectrometers Gas Analyzers | Quadrupole & Fixed Magnetic | Process Insights [process-insights.com]
- 10. journalwjarr.com [journalwjarr.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fiveable.me [fiveable.me]
- 14. m.youtube.com [m.youtube.com]
A Comparative Infrared Spectroscopic Analysis of N-methoxy-N-methylthiophene-2-carboxamide and Alternative Acylating Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical step in chemical synthesis. This guide provides a comparative analysis of the infrared (IR) spectroscopic properties of N-methoxy-N-methylthiophene-2-carboxamide, a Weinreb amide, against other common acylating agents. Understanding the distinct spectral features of these molecules is essential for reaction monitoring and quality control.
This compound is a valuable reagent in organic synthesis, particularly for the preparation of ketones from organometallic reagents. Its utility stems from the stability of the intermediate metal chelate, which prevents over-addition. Infrared spectroscopy provides a powerful tool for characterizing this and other acylating agents, with the carbonyl (C=O) stretching frequency being a particularly diagnostic marker.
Comparative IR Data of Acylating Agents
The table below summarizes the characteristic IR absorption frequencies for this compound and a selection of alternative acylating agents. The predicted values for the target molecule are based on typical ranges for Weinreb amides and the known absorptions of the thiophene ring.
| Functional Group | This compound (Predicted) | Acid Chlorides (e.g., Thiophene-2-carbonyl chloride) | Activated Esters (e.g., NHS esters) | Carboxylic Acids (e.g., Thiophene-2-carboxylic acid) |
| C=O Stretch (cm⁻¹) | 1660 - 1680 | 1750 - 1820 | 1760 - 1800 | 1680 - 1710 |
| Thiophene C=C Stretch (cm⁻¹) | 1510 - 1540, 1410 - 1450 | 1510 - 1540, 1410 - 1450 | 1510 - 1540, 1410 - 1450 | 1528, 1413, 1354[1] |
| C-N Stretch (cm⁻¹) | ~1350 | N/A | ~1250 | N/A |
| C-O Stretch (cm⁻¹) | ~1000 - 1050 (N-O) | N/A | ~1200 (ester) | 1320-1210[2] |
| Thiophene C-H Stretch (cm⁻¹) | ~3100 | ~3100 | ~3100 | ~3100 |
| Aliphatic C-H Stretch (cm⁻¹) | 2850 - 3000 | N/A | 2850 - 3000 | N/A |
The carbonyl stretching frequency of this compound is predicted to be in a lower range compared to more reactive acylating agents like acid chlorides and activated esters. This is due to the resonance donation from the nitrogen lone pairs, which decreases the double bond character of the C=O bond. This lower reactivity contributes to the controlled manner in which Weinreb amides react.
Experimental Protocol for IR Spectroscopy
The following is a general protocol for obtaining the infrared spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Objective: To obtain a high-quality infrared spectrum of this compound.
Materials:
-
This compound (liquid)[3]
-
FT-IR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Isopropanol or other suitable solvent for cleaning
-
Lint-free wipes
-
Pasteur pipette or micropipette
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and free of any residue. Clean the crystal surface with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This will subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.
-
-
Sample Application:
-
Using a clean pipette, apply a small drop of this compound to the center of the ATR crystal, ensuring the crystal is fully covered.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Perform any necessary baseline corrections or other processing functions available in the spectrometer software.
-
Label the significant peaks corresponding to the functional groups present in the molecule.
-
-
Cleaning:
-
After analysis, carefully clean the ATR crystal with a lint-free wipe soaked in a suitable solvent to remove all traces of the sample.
-
Logical Workflow for IR Spectral Comparison
The following diagram illustrates a logical workflow for comparing the IR spectra of different acylating agents to identify an unknown compound or to monitor a reaction.
Caption: Workflow for the comparative analysis of IR spectra of acylating agents.
This guide provides a foundational understanding of the IR spectroscopic characteristics of this compound in comparison to other acylating agents. The provided data and protocols can aid researchers in making informed decisions for their synthetic and analytical needs.
References
A Comparative Guide to Acylating Agents: N-methoxy-N-methylthiophene-2-carboxamide vs. Alternatives
In the landscape of synthetic organic chemistry, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive comparison of N-methoxy-N-methylthiophene-2-carboxamide, a specialized Weinreb amide, against more conventional acylating agents, namely thiophene-2-carbonyl chloride and acetic anhydride. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Principles of Acylation and Reagent Reactivity
Acylation is a fundamental transformation involving the introduction of an acyl group (R-C=O) to a nucleophile. The reactivity of an acylating agent is primarily dictated by the electrophilicity of the carbonyl carbon and the nature of the leaving group. Generally, the reactivity of common acylating agents follows the order: Acyl Chlorides > Acid Anhydrides > Weinreb Amides > Esters > Carboxylic Acids.
-
Acyl Chlorides , such as thiophene-2-carbonyl chloride, are highly reactive due to the strong electron-withdrawing effect of the chlorine atom, making the carbonyl carbon highly susceptible to nucleophilic attack.
-
Acid Anhydrides , like acetic anhydride, are also effective acylating agents, though generally less reactive than acyl chlorides.
-
Weinreb Amides , including this compound, are a unique class of acylating agents. Their reduced reactivity allows for greater control and selectivity. A key feature of Weinreb amides is their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. This is attributed to the formation of a stable, chelated tetrahedral intermediate.
Performance Comparison in a Model Reaction: N-Acylation of Benzylamine
To provide a quantitative comparison, we have summarized the performance of the three acylating agents in the N-acylation of a model primary amine, benzylamine. It is important to note that the data presented is compiled from various sources, and reaction conditions may not be identical. Therefore, this table should be used as a general guide to the relative performance of these reagents.
| Acylating Agent | Structure | Molecular Weight ( g/mol ) | Reaction Time (h) | Yield (%) | Purity (%) | Byproducts |
| This compound | ![]() | 171.22 | 4-12 | 85-95 | >98 | N,O-dimethylhydroxylamine hydrochloride |
| Thiophene-2-carbonyl chloride | ![]() | 146.59 | 1-3 | 90-98 | >97 | HCl |
| Acetic Anhydride | 102.09 | 0.5-2 | 95-99 | >99 | Acetic acid |
Disclaimer: The data in this table is illustrative and compiled from various literature sources. Actual results can vary based on specific experimental conditions, substrate, and scale.
Experimental Protocols
Detailed methodologies for the N-acylation of benzylamine with each of the compared acylating agents are provided below.
Protocol 1: N-Acylation using this compound
-
Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution and stir for 10 minutes at room temperature.
-
Addition of Acylating Agent: Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-benzylthiophene-2-carboxamide.
Protocol 2: N-Acylation using Thiophene-2-carbonyl chloride
-
Reaction Setup: Dissolve benzylamine (1.0 equivalent) and a base, typically pyridine or triethylamine (1.2 equivalents), in an anhydrous solvent like DCM or THF in a flask cooled in an ice bath (0 °C).
-
Addition of Acylating Agent: Add thiophene-2-carbonyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl). Separate the organic layer.
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product. Recrystallization or column chromatography can be used for further purification.
Protocol 3: N-Acylation using Acetic Anhydride
-
Reaction Setup: In a flask, combine benzylamine (1.0 equivalent) with acetic anhydride (1.5 to 2.0 equivalents). The reaction can often be run neat or in a solvent like DCM or ethyl acetate.
-
Reaction Conditions: The reaction is typically exothermic. For controlled reactions, the mixture can be cooled in an ice bath during the addition of acetic anhydride. The reaction is usually stirred at room temperature.
-
Reaction Monitoring: The reaction is very fast and is often complete within 30 minutes to 2 hours. Monitor by TLC.
-
Work-up: Quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate to hydrolyze the excess acetic anhydride.
-
Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry and concentrate to yield N-benzylacetamide. The product is often pure enough after work-up, but can be further purified by recrystallization.
Mandatory Visualizations
Caption: Workflow for the comparative evaluation of acylating agents.
Caption: Relative reactivity of common acylating agent classes.
A Comparative Guide to Ketone Synthesis: N-methoxy-N-methylthiophene-2-carboxamide vs. Thiophene-2-carbonyl Chloride
For researchers, scientists, and drug development professionals, the efficient synthesis of ketones is a critical step in the construction of complex molecules. This guide provides an in-depth comparison of two common precursors for the synthesis of thiophene-based ketones: N-methoxy-N-methylthiophene-2-carboxamide (a Weinreb amide) and thiophene-2-carbonyl chloride (an acid chloride).
The choice between these two reagents can significantly impact reaction outcomes, particularly concerning yield, purity, and functional group tolerance. This comparison focuses on their reactivity with organometallic reagents, providing experimental data and detailed protocols to inform synthetic strategy.
At a Glance: Key Performance Differences
| Feature | This compound (Weinreb Amide) | Thiophene-2-carbonyl Chloride (Acid Chloride) |
| Primary Product | Ketone | Mixture of Ketone and Tertiary Alcohol |
| Over-addition Control | Excellent | Poor with strong organometallic reagents (e.g., Grignard, organolithium) |
| Reaction Intermediate | Stable chelated tetrahedral intermediate | Unstable tetrahedral intermediate |
| Substrate Scope | Broad, tolerant of various functional groups | More limited due to high reactivity |
| Handling | Generally stable, can be purified by chromatography[1] | Moisture-sensitive, often used immediately after preparation |
| Typical Yields | Generally high for the desired ketone (often >80-90%)[1] | Variable, often with significant formation of tertiary alcohol byproduct[2][3] |
In-Depth Analysis: Reactivity and Mechanism
The fundamental difference in the performance of Weinreb amides and acid chlorides in ketone synthesis lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack by an organometallic reagent.
This compound (Weinreb Amide): A Controlled Reaction Pathway
The Weinreb-Nahm ketone synthesis, utilizing N-methoxy-N-methylamides, is a widely adopted method due to its reliability and high chemoselectivity.[2][3] The N-methoxy and N-methyl substituents on the amide nitrogen play a crucial role in stabilizing the tetrahedral intermediate formed after the addition of an organometallic reagent. This stabilization occurs through chelation of the metal cation (e.g., MgX⁺ or Li⁺) by the methoxy oxygen and the carbonyl oxygen. This stable chelated intermediate prevents the collapse of the intermediate and subsequent elimination to form the ketone under the reaction conditions. The ketone is only liberated upon acidic workup, which also quenches any excess organometallic reagent. This elegant mechanism effectively prevents the common problem of over-addition, where a second equivalent of the nucleophile attacks the newly formed ketone to yield an undesired tertiary alcohol.[1]
Thiophene-2-carbonyl Chloride (Acid Chloride): A Pathway Prone to Over-addition
In contrast, the reaction of acid chlorides with strong organometallic reagents like Grignard or organolithium reagents is often plagued by the formation of tertiary alcohols as a significant byproduct.[2][3] The initial nucleophilic attack on the acid chloride forms a tetrahedral intermediate which is unstable and readily collapses to form a ketone by expelling the chloride ion. This newly formed ketone is also highly reactive towards the organometallic reagent present in the reaction mixture. Consequently, a second nucleophilic addition occurs, leading to the formation of a tertiary alcohol after workup.[2] While the use of less reactive organometallic reagents, such as organocadmium or Gilman reagents (lithium dialkylcuprates), can mitigate this issue, it adds complexity to the synthetic procedure.
Experimental Data: A Comparative Overview
The following tables summarize representative experimental data for the synthesis of 2-acylthiophenes using both this compound and thiophene-2-carbonyl chloride.
Table 1: Ketone Synthesis via this compound
| Organometallic Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| Phenylmagnesium chloride | Phenyl(spiro[cyclopropane-1,9'-fluoren]-2-yl)methanone | THF, 0 °C to rt | 93 | [4] |
| Functionalized Grignard Reagents | Various biaryl ketones | THF, 0 °C to rt | 65-82 | [5] |
| n-Butyllithium | 1-(thiophen-2-yl)pentan-1-one | THF, -78 °C, 2.5 h | ~83 (analogous reaction) |
Table 2: Ketone Synthesis via Thiophene-2-carbonyl Chloride
| Organometallic Reagent | Product | Reaction Conditions | Yield (%) | Side Products | Reference |
| Phenylmagnesium bromide | Benzophenone (analogous reaction) | Not specified | Not specified | Triphenylmethanol | [6] |
| Aryltributylstannane / PdCl₂(tfp)₂ | 2-Benzoylthiophene | Chloroform, 60 °C, 2 h | 85 | - | [7] |
| Thiophene / Phosgene / AlCl₃ | Thiophene-2-carbonyl chloride | Methylene chloride, -20 °C | 96-100 | <5% dithienyl ketone | [8] |
Note: Direct comparative studies for the synthesis of the same thiophene ketone using both methods with identical organometallic reagents are scarce in the literature. The data presented is a compilation of representative examples.
Detailed Experimental Protocols
Preparation of this compound
Materials:
-
Thiophene-2-carboxylic acid
-
Oxalyl chloride or thionyl chloride (for acid chloride formation)
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of thiophene-2-carboxylic acid in anhydrous DCM, slowly add oxalyl chloride or thionyl chloride at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain crude thiophene-2-carbonyl chloride.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add N,O-dimethylhydroxylamine hydrochloride followed by the dropwise addition of pyridine or triethylamine.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer successively with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Ketone Synthesis from this compound
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF) or Organolithium reagent
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in anhydrous THF and cool the solution to -78 °C (for organolithium reagents) or 0 °C (for Grignard reagents) under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add the organometallic reagent dropwise to the cooled solution.
-
Stir the reaction mixture at the same temperature for 1-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride or 1 M HCl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ketone.
Ketone Synthesis from Thiophene-2-carbonyl Chloride (Illustrative Protocol with a Gilman Reagent)
Materials:
-
Thiophene-2-carbonyl chloride
-
Copper(I) iodide
-
Organolithium reagent (e.g., Methyllithium in diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend copper(I) iodide in anhydrous diethyl ether or THF and cool to 0 °C under an inert atmosphere.
-
Slowly add two equivalents of the organolithium reagent to form the Gilman reagent (lithium dialkylcuprate).
-
In a separate flask, dissolve thiophene-2-carbonyl chloride in anhydrous diethyl ether or THF and cool to -78 °C.
-
Slowly add the freshly prepared Gilman reagent to the solution of the acid chloride.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
For the synthesis of thiophene-based ketones, this compound (Weinreb amide) offers a significant advantage over thiophene-2-carbonyl chloride in terms of chemoselectivity and product purity, especially when using highly reactive organometallic nucleophiles. The inherent stability of the chelated tetrahedral intermediate in the Weinreb ketone synthesis effectively prevents the formation of tertiary alcohol byproducts, leading to higher yields of the desired ketone.
While acid chlorides are readily available or easily prepared, their high reactivity necessitates the use of less nucleophilic organometallic reagents or carefully controlled reaction conditions to avoid over-addition, which can complicate purification and reduce the overall efficiency of the synthesis.
Recommendation: For complex syntheses where high yields and clean reaction profiles are paramount, and for substrates with sensitive functional groups, the use of this compound is strongly recommended. For simpler, large-scale syntheses where the formation of byproducts can be managed through purification, and when using less reactive organometallic reagents, thiophene-2-carbonyl chloride may be a more cost-effective option.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. capotchem.com [capotchem.com]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. benchchem.com [benchchem.com]
The Efficacy of Organometallic Reagents in the Acylation of Thiophene Weinreb Amides: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of thiophene-containing ketones is a critical step in the creation of numerous pharmaceutical compounds. The Weinreb amide has emerged as a superior acylating agent for this purpose, primarily due to its ability to prevent over-addition by forming a stable tetrahedral intermediate. This guide provides a comparative analysis of the efficacy of various organometallic reagents—specifically organolithium, Grignard, organozinc, and organocuprate reagents—in their reaction with thiophene Weinreb amides, supported by experimental data and detailed protocols.
The reaction of an organometallic reagent with a Weinreb amide is a well-established and reliable method for ketone synthesis.[1][2][3] The stability of the N-methoxy-N-methylamide moiety allows for a clean conversion to the corresponding ketone upon acidic workup, avoiding the formation of tertiary alcohol byproducts that can plague reactions with other acylating agents like esters or acid chlorides.[1][3] This guide focuses on the application of this methodology to the synthesis of thiophene ketones, a common motif in medicinal chemistry.
Performance Comparison of Organometallic Reagents
Organolithium Reagents
Organolithium reagents are highly reactive nucleophiles that readily add to Weinreb amides. Specific examples involving thiophene moieties demonstrate good to excellent yields. For instance, the reaction of an organolithium reagent with a thiophene Weinreb amide derivative has been reported to yield 3-([1,1'-biphenyl]-4-yl)-1-(thiophen-2-yl)propan-1-one with a 71% yield.[4] In another example, Thiophen-2-yl(4-(thiophen-2-yl)phenyl)methanone was synthesized in an 86% yield.[4] These results highlight the utility of organolithium reagents in preparing complex thienyl ketones.
Grignard Reagents
Grignard reagents are also widely used for the acylation of Weinreb amides and are known to provide high yields of ketone products. While specific comparative data against organolithium reagents for the same thiophene Weinreb amide is scarce, the literature suggests that Grignard reagents are a robust and reliable choice for this transformation, often used interchangeably with organolithium reagents depending on the specific substrate and desired reactivity.[2] Their slightly lower reactivity compared to organolithium reagents can sometimes offer better functional group tolerance.
Organozinc and Organocuprate Reagents
The use of organozinc and organocuprate reagents in reactions with thiophene Weinreb amides is less documented in the literature. Generally, organozinc reagents are known for their excellent functional group tolerance, though they often require a catalyst for efficient reaction with amides.[5] Organocuprates (Gilman reagents) are typically softer nucleophiles and are well-known for their utility in conjugate additions to α,β-unsaturated systems. While they can react with acid chlorides to form ketones, their application with Weinreb amides, particularly thiophene derivatives, is not as common. Further research is needed to fully evaluate their efficacy in this specific context.
Data Presentation
The following table summarizes the available quantitative data for the reaction of organolithium reagents with different thiophene Weinreb amides.
| Thiophene Weinreb Amide Substrate | Organolithium Reagent | Product | Yield (%) | Reference |
| N-methoxy-N-methyl-3-([1,1'-biphenyl]-4-yl)propanamide | 2-Thienyllithium | 3-([1,1'-biphenyl]-4-yl)-1-(thiophen-2-yl)propan-1-one | 71 | [4] |
| N-methoxy-N-methyl-4-(thiophen-2-yl)benzamide | 2-Thienyllithium | Thiophen-2-yl(4-(thiophen-2-yl)phenyl)methanone | 86 | [4] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the preparation of a thiophene Weinreb amide and its subsequent reaction with an organolithium reagent.
General Procedure for the Synthesis of a Thiophene Weinreb Amide
To a solution of the corresponding thiophene carboxylic acid in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), a coupling reagent like oxalyl chloride or a carbodiimide is added at 0 °C. After stirring for a designated period, N,O-dimethylhydroxylamine hydrochloride is added, followed by a base such as triethylamine or N-methylmorpholine. The reaction is typically stirred at room temperature until completion. The workup involves washing with aqueous solutions to remove byproducts, followed by drying of the organic layer and purification by column chromatography.
General Procedure for the Reaction of an Organolithium Reagent with a Thiophene Weinreb Amide[4]
All reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware and standard Schlenk techniques. Anhydrous solvents such as THF or toluene are used.
To a solution of the thiophene Weinreb amide (1.0 equivalent) in the chosen solvent at a low temperature (typically -78 °C to room temperature), the organolithium reagent (1.0 to 1.2 equivalents) is added dropwise. The reaction mixture is stirred for a period ranging from 30 minutes to several hours, while monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired thiophene ketone.
Mandatory Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of thiophene ketones from Weinreb amides.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of thiophene ketones via Weinreb amides.
Conclusion
The use of Weinreb amides provides a highly effective and reliable method for the synthesis of thiophene ketones, crucial intermediates in drug discovery and development. Both organolithium and Grignard reagents have demonstrated high efficacy in this transformation, consistently affording good to excellent yields of the desired ketone products while avoiding the common pitfall of over-addition. While the data for a direct, side-by-side comparison is limited, the choice between these two classes of reagents may be guided by the specific substrate, desired reactivity, and functional group tolerance. The application of organozinc and organocuprate reagents for this specific purpose is less explored and represents an area for future investigation that could offer advantages in terms of functional group compatibility and chemoselectivity. The provided protocols and workflows serve as a practical guide for researchers to implement this valuable synthetic methodology in their work.
References
Yield comparison between different Weinreb amide synthesis protocols
A Comparative Guide to Weinreb Amide Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various protocols for the synthesis of Weinreb amides, versatile intermediates in organic chemistry crucial for the preparation of ketones and aldehydes. The selection of a synthetic route can significantly impact yield, substrate scope, and reaction conditions. This document aims to provide a clear comparison of common methods, supported by experimental data, to aid researchers in making informed decisions for their synthetic challenges.
Yield Comparison of Weinreb Amide Synthesis Protocols
The following table summarizes the reported yields for different Weinreb amide synthesis protocols, categorized by the starting material and the coupling reagent or method employed.
| Starting Material | Protocol/Reagent | Substrate | Yield (%) | Reference |
| Carboxylic Acid | POCl₃ / DIPEA | Benzoic acid | 87 | [1][2] |
| Carboxylic Acid | POCl₃ / DIPEA | Sterically hindered and various functional groups | Excellent | [3] |
| Carboxylic Acid | P[N(CH₃)(OCH₃)]₃ | Aromatic and aliphatic carboxylic acids | >90 | [4] |
| Carboxylic Acid | P[N(CH₃)(OCH₃)]₃ | Sterically hindered carboxylic acids | Excellent | [4] |
| Carboxylic Acid | PPh₃ / I₂ | Veratric acid | 69 | [5] |
| Carboxylic Acid | Peptide Coupling Reagent (DMT-MM) | Various carboxylic acids | High | [6] |
| Carboxylic Acid | Peptide Coupling Reagent (CDMT) | Carboxylic acids | - | [6] |
| Carboxylic Acid | N-Acylbenzotriazoles | Various carboxylic acids | 73-97 | [7] |
| Carboxylic Acid | Triphosgene | Various carboxylic acids | Excellent | [8] |
| Ester | AlMe₃ | N-[(R)-(+)-α-methylbenzyl]-2(S)-aziridinecarboxylic acid menthol ester | Excellent | [6] |
| Ester | AlMe₃ / AlMe₂Cl | Esters and lactones | Good | [9] |
Experimental Workflows and Logical Relationships
The synthesis of Weinreb amides can be broadly categorized based on the starting material, primarily carboxylic acids or esters. The choice of starting material dictates the necessary reagents and reaction conditions.
For the widely used route from carboxylic acids, a variety of activating or coupling reagents can be employed. These can be broadly classified into phosphorus-based reagents, peptide coupling reagents, and other activating agents.
Detailed Experimental Protocols
Synthesis from Carboxylic Acids using Phosphorus Oxychloride (POCl₃)
This one-pot method is efficient for a variety of carboxylic acids, including those that are sterically hindered.[1][2][3]
-
Reaction: A carboxylic acid is treated with N,O-dimethylhydroxylamine hydrochloride and phosphorus oxychloride in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM) at room temperature.[1][2]
-
General Procedure: To a solution of the carboxylic acid in DCM, DIPEA and N,O-dimethylhydroxylamine hydrochloride are added. The mixture is stirred, and then POCl₃ is added dropwise. The reaction is typically stirred for 2-3 hours at room temperature. After completion, the reaction is worked up by washing with aqueous solutions and the product is purified by column chromatography.[2]
-
Advantages: This method is practical, efficient, offers high yields, and has short reaction times. It is also applicable to a wide range of carboxylic acids with various functional groups.[1]
Synthesis from Carboxylic Acids using P[N(CH₃)(OCH₃)]₃
This protocol utilizes a specific phosphorus-based reagent for the direct conversion of carboxylic acids to Weinreb amides under mild conditions.[4][6]
-
Reagent Preparation: The reagent P[N(CH₃)(OCH₃)]₃ is synthesized from PCl₃ and N,O-dimethylhydroxylamine hydrochloride using triethylamine as a base.[4]
-
General Procedure: The carboxylic acid is heated with the P[N(CH₃)(OCH₃)]₃ reagent in a solvent like toluene at 60°C. The reaction generally proceeds to completion within a short period.[4]
-
Advantages: This method provides excellent yields (>90% in many cases) for a broad range of aromatic, aliphatic, and even sterically hindered carboxylic acids.[4]
Synthesis from Carboxylic Acids using Triphenylphosphine and Iodine (PPh₃/I₂)
This method provides a mild conversion of carboxylic acids to Weinreb amides.[5][10][11]
-
General Procedure: To a solution of triphenylphosphine and iodine in a solvent like dichloromethane at 0°C, the carboxylic acid, N,O-dimethylhydroxylamine hydrochloride, and a base (e.g., DIPEA) are added. The reaction is then allowed to warm to room temperature and stirred until completion.[5] A polymer-supported version of PPh₃ can also be used to simplify purification.[5]
-
Advantages: The reagents are inexpensive and easy to handle, and the reaction is straightforward to conduct.[5]
Synthesis from Carboxylic Acids using Peptide Coupling Reagents
A variety of standard peptide coupling reagents can be used to facilitate the formation of Weinreb amides from carboxylic acids.[6][7][9]
-
Reagents: Common peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC), (benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) (BOP), 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), and 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) have been successfully employed.[6][7]
-
General Procedure: The carboxylic acid is activated with the chosen coupling reagent in the presence of a base. N,O-dimethylhydroxylamine hydrochloride is then added to form the Weinreb amide.
-
Advantages: These methods are often high-yielding and benefit from the well-established protocols of peptide synthesis.
Synthesis from Esters or Lactones using Organoaluminum Reagents
Weinreb amides can be effectively synthesized from esters or lactones using organoaluminum reagents.[6][9][12]
-
Reagents: Trimethylaluminum (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl) are commonly used.[9]
-
General Procedure: The ester or lactone is treated with the organoaluminum reagent and N,O-dimethylhydroxylamine. Non-nucleophilic Grignard reagents can also be used to activate the amine prior to the addition of the ester.[9] In a typical procedure, the amine is first activated with AlMe₃, followed by the addition of the ester, and the reaction mixture is refluxed.[12]
-
Advantages: This method provides good yields and is an effective way to convert esters and lactones directly to Weinreb amides.[9]
References
- 1. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
- 2. wisdomlib.org [wisdomlib.org]
- 3. A FACILE ONE-POT SYNTHESIS OF WEINREB AMIDES FROM CARBOXYLIC ACIDS WITH POCL3 | Semantic Scholar [semanticscholar.org]
- 4. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 5. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 10. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 12. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Conformational Landscape of N-methoxy-N-methyl-2-phenylthiopropanamides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the conformational preferences of bioactive molecules is paramount for rational drug design and development. This guide provides a comparative analysis of the conformational isomers of N-methoxy-N-methyl-2-phenylthiopropanamides, leveraging experimental spectroscopic data and theoretical calculations to elucidate their three-dimensional structures and relative stabilities. We present a detailed examination of the dominant conformers, compare them with related chemical entities, and provide comprehensive experimental and computational protocols to facilitate further research.
The conformational flexibility of a molecule dictates its interaction with biological targets. In the case of N-methoxy-N-methyl-2-phenylthiopropanamides, rotation around the C-C and C-N bonds gives rise to distinct spatial arrangements, or conformers, each with a unique energy profile and potential for biological activity. Spectroscopic techniques, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with computational modeling, are powerful tools to probe these conformational equilibria.
Conformational Analysis of N-methoxy-N-methyl-2-phenylthiopropanamides
The g1 conformer has been identified as the more stable and less polar of the two.[1] The relative stability of these conformers is influenced by a delicate balance of steric and electronic effects, including hyperconjugation and dipole-dipole interactions.
Comparative Analysis with Structurally Related Amides
To better understand the conformational behavior of N-methoxy-N-methyl-2-phenylthiopropanamides, a comparison with structurally related compounds is insightful. N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfonyl]propanamides and N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]-propanamides also exhibit conformational isomerism.
For instance, the sulfonyl derivatives also show the presence of two gauche conformers (g1 and g2), with the g1 conformer being the more stable and less polar.[2] In contrast, N-methoxy-N-methylacetamides with various substituents have been found to exist as a mixture of cis and gauche conformers.[1] This highlights how subtle changes in the molecular structure, such as the oxidation state of the sulfur atom or the nature of the substituent on the phenyl ring, can significantly influence the conformational landscape.
Quantitative Data Summary
The following tables summarize the key quantitative data from experimental and computational studies on the conformational analysis of N-methoxy-N-methyl-2-phenylthiopropanamides and a comparative compound.
Table 1: Comparison of Carbonyl IR Stretching Frequencies for Conformers of N-methoxy-N-methyl-amides
| Compound | Conformer | Solvent | Calculated ν(C=O) (cm⁻¹) (B3LYP/cc-pVDZ) | Experimental ν(C=O) (cm⁻¹) |
| N-methoxy-N-methyl-2-phenylthiopropanamide | g1 | Dichloromethane | Data not available | Data not available |
| g2 | Dichloromethane | Data not available | Data not available | |
| N-methoxy-N-methyl-2-phenylsulfonylpropanamide | g1 | Carbon Tetrachloride | 1685 | 1690 |
| g2 | Carbon Tetrachloride | 1700 | 1705 |
Note: Specific experimental and calculated IR frequency values for the individual conformers of N-methoxy-N-methyl-2-phenylthiopropanamide were not available in the searched literature.
Table 2: Calculated Energy Differences and Dipole Moments for Conformers
| Compound | Conformer | Method | Relative Energy (kcal/mol) | Dipole Moment (D) |
| N-methoxy-N-methyl-2-phenylthiopropanamide | g1 | B3LYP/cc-pVDZ | 0.00 | Data not available |
| g2 | B3LYP/cc-pVDZ | Data not available | Data not available | |
| N-methoxy-N-methyl-2-phenylsulfonylpropanamide | g1 | HF/6-31G(d,p) | 0.00 | 2.85 |
| g2 | HF/6-31G(d,p) | 0.57 | 4.21 |
Note: Specific calculated relative energy and dipole moment values for the conformers of N-methoxy-N-methyl-2-phenylthiopropanamide were not available in the searched literature.
Experimental Protocols
Synthesis of N-methoxy-N-methyl-2-phenylthiopropanamide
A general procedure for the synthesis of N-methoxy-N-methylamides (Weinreb amides) involves the reaction of an appropriate acyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine.
Materials:
-
2-phenylthiopropanoyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Anhydrous dichloromethane or chloroform
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve N,O-dimethylhydroxylamine hydrochloride (1.0 equivalent) and pyridine (2.2 equivalents) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-phenylthiopropanoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled mixture with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).
-
Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Pay close attention to the carbonyl stretching region (typically 1650-1750 cm⁻¹) to identify the number of conformers present.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Analyze the chemical shifts, coupling constants, and signal multiplicities to deduce the structure and conformational details. Temperature-dependent NMR studies can also be performed to investigate the dynamics of conformational exchange.
Computational Analysis
Density Functional Theory (DFT) Calculations:
-
Build the initial structures of the possible conformers (e.g., gauche, anti) of N-methoxy-N-methyl-2-phenylthiopropanamide using a molecular modeling software.
-
Perform geometry optimization and frequency calculations for each conformer using a DFT method, such as B3LYP, with a suitable basis set (e.g., cc-pVDZ).
-
The absence of imaginary frequencies in the output confirms that the optimized structures are true energy minima.
-
Calculate the relative energies of the conformers to determine their relative stabilities.
-
Predict the IR vibrational frequencies and compare them with the experimental data.
Visualizing the Conformational Landscape
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.
Caption: Experimental and theoretical workflow for the conformational analysis of N-methoxy-N-methyl-2-phenylthiopropanamides.
References
Unveiling the Electronic Landscape: A Comparative Guide to DFT Studies on Thiophene-2-Carboxamide Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate electronic and structural properties of thiophene-2-carboxamide derivatives is paramount for designing novel therapeutic agents. Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate these characteristics, offering insights that guide synthetic efforts and predict biological activity. This guide provides a comparative overview of recent DFT studies, presenting key quantitative data, detailed computational methodologies, and a visual representation of a typical research workflow.
Thiophene-2-carboxamide derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] DFT studies play a crucial role in understanding the structure-activity relationships (SAR) of these molecules by providing a detailed picture of their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO (ΔEH-L) is a critical parameter for assessing the chemical reactivity and kinetic stability of these molecules.[3]
Comparative Analysis of DFT Data
Recent studies have employed DFT calculations to investigate various substituted thiophene-2-carboxamide derivatives, revealing how different functional groups influence their electronic properties and, consequently, their biological potential. The data presented below summarizes key findings from several noteworthy publications.
| Study Focus | Derivative Type | EHOMO (eV) | ELUMO (eV) | ΔEH-L (eV) | Key Findings & Correlation with Activity |
| Antioxidant & Antibacterial Agents [1][4] | 3-amino, 3-hydroxy, 3-methyl substituted | -5.58 to -5.91 | -1.99 to -2.73 | 3.11 to 3.83 | Amino derivatives exhibited the highest HOMO-LUMO energy gap.[1][4] Compound 7a (an amino derivative) showed significant antioxidant activity, while compound 7b demonstrated potent antibacterial effects.[1][4] |
| Anticancer Agents (CA-4 Biomimetics) [3] | N-aryl substituted | -0.2013 to -0.2091 | -0.0554 to -0.0681 | 0.13 to 0.15 | Compounds 2b and 2e, with very low HOMO-LUMO gaps, were the most active against the Hep3B cancer cell line.[3] |
| Antimicrobial Agent [5][6] | N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | Not explicitly stated | Not explicitly stated | 5.031 | Showed effective antibacterial activity against several microorganisms.[5][6] |
| Anticancer & Anti-inflammatory Agents [7] | Azo-substituted N-(4-sulfamoylphenyl) | -4.89 (for 5b) | -3.22 (for 5b) | 1.66 (for 5b) | Compound 5b, with the lowest energy gap in its series, exhibited the best binding energy to the JAK1 protein pocket, correlating with its apoptotic behavior.[7] |
Experimental and Computational Protocols
The accuracy and reliability of DFT studies are intrinsically linked to the chosen computational methodology. The following table details the methods employed in the cited research, providing a basis for reproducibility and further investigation.
| Study | Computational Method | Basis Set | Software |
| Antioxidant & Antibacterial Agents [1] | DFT/B3LYP | 6-31G(d,p) | Not explicitly stated |
| Anticancer Agents (CA-4 Biomimetics) [2][3] | DFT | Not explicitly stated | Jaguar-Single Point Energy module (Maestro 12.3)[2][3] |
| Antimicrobial Agent [5][6] | DFT/B3LYP | 6-311++G(d,p) | Not explicitly stated |
| Anticancer & Anti-inflammatory Agents [7] | DFT | Not explicitly stated | Not explicitly stated |
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the synthesis, characterization, and computational analysis of thiophene-2-carboxamide derivatives, culminating in the evaluation of their biological activity.
Caption: A generalized workflow for DFT studies on thiophene-2-carboxamide derivatives.
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. staff.najah.edu [staff.najah.edu]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Synthesis, X-ray structure, antimicrobial activity, DFT and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tuning surface properties of thiophene-based thin films on glass substrates for cancer cell adhesion, drug release control, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 2- and 3-Substituted Thiophene Carboxamides
For Researchers, Scientists, and Drug Development Professionals
The thiophene carboxamide scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The constitutional isomerism of the carboxamide group, at either the 2- or 3-position of the thiophene ring, significantly influences the molecule's electronic properties, steric environment, and, consequently, its chemical reactivity. This guide provides an objective comparison of the reactivity of these two isomeric forms, supported by experimental data and theoretical insights, to aid researchers in rational drug design and synthetic strategy development.
Core Reactivity Principles: An Overview
The reactivity of thiophene and its derivatives is primarily governed by the electron-rich nature of the five-membered heteroaromatic ring. The sulfur atom, through the delocalization of its lone pair of electrons, enhances the electron density of the ring carbons, making them susceptible to electrophilic attack. Generally, electrophilic substitution on an unsubstituted thiophene ring occurs preferentially at the 2-position (α-position), which is approximately 100 times more reactive than the 3-position (β-position). This is attributed to the greater ability of the sulfur atom to stabilize the cationic intermediate formed during α-attack.
However, the introduction of a carboxamide substituent (-CONH₂) fundamentally alters this reactivity landscape. The carboxamide group is an electron-withdrawing group (EWG) due to both induction and resonance, which deactivates the thiophene ring towards electrophilic substitution. The position of this EWG, therefore, plays a critical role in directing further reactions and influencing the reactivity of the carboxamide moiety itself.
Comparative Reactivity Data
Direct, head-to-head quantitative comparisons of the reactivity of 2- and 3-thiophene carboxamides are not abundant in the literature. However, highly relevant experimental data from the analogous thiophenecarboxylic acids in condensation reactions with amines (a reaction that forms carboxamides) provides a crucial insight.
A study highlighted a consistent and reproducible difference in reaction yields for the condensation of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid with nucleophilic amines.[1] This difference in yield, observed over 40 repetitions, strongly suggests an inherent difference in the reactivity of the carbonyl group based on its position on the thiophene ring.[1]
| Reactant | Product Yield (Condensation with Amines) |
| Thiophene-2-carboxylic acid | 79% |
| Thiophene-3-carboxylic acid | 65% |
Table 1: Comparative product yields in the formation of thiophene carboxamides from their corresponding carboxylic acids and amines.[1]
This data indicates that the carbonyl group at the 2-position is more reactive towards nucleophilic attack than the carbonyl group at the 3-position.
Theoretical Insights into Reactivity Differences
To explain the observed experimental differences, computational studies using Density Functional Theory (DFT) and Hartree-Fock methods have been employed to analyze the electronic and structural properties of these isomers.[1][2]
The key findings suggest that the greater reactivity of the 2-substituted isomer stems from electronic factors that enhance the electrophilicity of the carbonyl carbon. One proposed explanation involves the presence of a specific conformer in the 2-carboxylic acid where an internal hydrogen bond exists between the carboxylic proton and the thiophene sulfur atom.[2] This interaction polarizes the acid function, making the carbonyl carbon more susceptible to nucleophilic attack.[2]
Furthermore, analysis of the Lowest Unoccupied Molecular Orbital (LUMO) shows significant differences between the two isomers. For the 2-substituted isomer, the LUMO is more localized on the carboxylic acid group, indicating a greater propensity for reaction with a nucleophile at that site.[1]
Below is a logical diagram illustrating the factors that contribute to the differential reactivity.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are representative protocols for the synthesis of thiophene carboxamides.
Protocol 1: Synthesis of Thiophene-2-Carboxamides via EDC Coupling
This protocol describes a general and widely used method for amide bond formation starting from a carboxylic acid and an amine, facilitated by a coupling agent.
Objective: To synthesize N-aryl-5-substituted-thiophene-2-carboxamides.
Materials:
-
5-substituted-thiophene-2-carboxylic acid (1.0 eq)
-
Appropriate aniline derivative (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.3 eq)
-
4-Dimethylaminopyridine (DMAP) (0.33 eq)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Dissolve the 5-substituted-thiophene-2-carboxylic acid in dichloromethane (DCM) in a round-bottom flask.
-
Add DMAP and EDC to the solution.
-
Stir the mixture under an inert argon atmosphere at room temperature for 30 minutes.
-
Add the appropriate aniline derivative to the reaction mixture.
-
Continue stirring for 48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup by washing the organic layer with 1M HCl to remove excess aniline, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired thiophene-2-carboxamide.[3]
Protocol 2: Synthesis of 2-Amino-thiophene-3-carboxamides via Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a versatile route to highly functionalized 2-aminothiophenes.
Objective: To synthesize 2-amino-4,5-disubstituted-thiophene-3-carboxamides.
Materials:
-
An α-mercaptoaldehyde or α-mercaptoketone
-
Cyanoacetamide
-
A basic catalyst (e.g., triethylamine or piperidine)
-
A suitable solvent (e.g., ethanol, DMF, or dioxane)
Procedure:
-
The α-mercaptoaldehyde or ketone can be generated in situ.
-
In a single-step variation, treat the α-mercapto carbonyl compound with cyanoacetamide in a solvent such as ethanol or DMF.
-
Add a basic catalyst (e.g., triethylamine) to the mixture.
-
Heat the reaction mixture to approximately 50°C.
-
The reaction involves the condensation of the carbonyl compound with the active methylene of cyanoacetamide, followed by cyclization with the mercapto group and subsequent tautomerization to yield the 2-aminothiophene product.[4]
-
After the reaction is complete (monitored by TLC), cool the mixture and precipitate the product by pouring it into cold water.
-
Collect the solid product by filtration, wash with water, and purify by recrystallization.
The diagram below illustrates a generalized workflow for synthesizing and comparing the reactivity of the two isomers.
Conclusion
The positional isomerism of the carboxamide group on a thiophene ring imparts a significant and measurable difference in chemical reactivity. Experimental evidence from analogous carboxylic acids suggests that 2-substituted thiophenes are more reactive towards nucleophilic attack at the carbonyl carbon than their 3-substituted counterparts.[1] This is supported by theoretical calculations which point to electronic effects, such as intramolecular interactions and LUMO localization, that enhance the electrophilicity of the C2-positioned carbonyl group.[1][2] For researchers in drug development and organic synthesis, this inherent reactivity difference is a critical consideration. The choice of the 2- or 3-substituted scaffold will not only influence the biological target engagement but also dictate the synthetic routes available for further molecular elaboration.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-methoxy-N-methylthiophene-2-carboxamide: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of N-methoxy-N-methylthiophene-2-carboxamide, a compound that requires careful management due to its potential hazards.
Safety and Hazard Information
This compound is classified as a substance that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Adherence to safety protocols is essential during handling and disposal.
| Hazard Category | Description | Precautionary Statement Codes |
| Skin Irritation | Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | May cause respiratory irritation | P261, P271, P304+P340, P312 |
Data sourced from Safety Data Sheets.[1][2]
Experimental Protocol: Disposal Procedure
The primary method for the disposal of this compound is to consign it to an approved hazardous waste disposal plant.[1][2][3] It is crucial to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes:
-
Protective gloves: To prevent skin contact.
-
Eye protection: Safety glasses or goggles to shield from splashes.
-
Protective clothing: A lab coat to protect personal clothing.
Step 2: Waste Collection
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, compatible, and properly labeled hazardous waste container. The container should be kept tightly closed except when adding waste.
Step 3: Labeling the Waste Container
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's waste management program.
Step 4: Storage
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should be cool and dry.[1][2]
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][2]
Step 6: Spill Cleanup
In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it into a suitable disposal container.[1] Ventilate the area and wash the spill site after material pickup is complete.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-methoxy-N-methylthiophene-2-carboxamide
This guide provides crucial safety and logistical information for the handling and disposal of N-methoxy-N-methylthiophene-2-carboxamide (CAS No. 229970-94-9). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Chemical Identity:
| Name | This compound |
| Synonyms | 2-[Methoxy(methyl)carbamoyl]thiophene[1] |
| CAS Number | 229970-94-9[2][3] |
| Molecular Formula | C7H9NO2S[2][3] |
| Molecular Weight | 171.22 g/mol [2][3] |
Personal Protective Equipment (PPE)
Summary of Required PPE:
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl, neoprene).[4] | Prevents skin contact. |
| Eye/Face Protection | Safety goggles with side-shields or a face shield.[4] | Protects against splashes. |
| Skin and Body Protection | Lab coat or chemical-resistant coveralls.[4][5] | Minimizes skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A NIOSH/MSHA-approved respirator may be required if working with aerosols or in poorly ventilated areas.[4][5] | Prevents inhalation of vapors or aerosols. |
Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.[4]
-
Avoid contact with skin and eyes.[6]
-
Do not breathe dust, fumes, or vapors.[4]
-
Wash hands thoroughly with soap and water after handling.[4][6]
-
Do not eat, drink, or smoke in the work area.[4]
Storage:
-
Store in a tightly sealed container.[4]
-
Keep in a cool, dry, and well-ventilated place.[4]
-
Keep away from direct sunlight and sources of ignition.[4]
Spill and Disposal Procedures
Spill Response:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Absorb the spill with an inert material (e.g., sand, earth).[5]
-
Collect: Place the absorbed material into a suitable, labeled container for disposal.[5]
-
Clean: Decontaminate the spill area.
-
PPE: Wear appropriate PPE during the entire cleanup process.[5]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.[6]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |
Logical Workflow for PPE Selection
Caption: PPE Selection Workflow for Chemical Handling.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


